Methyl 4,5-dibromo-2-furoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4,5-dibromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O3/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOPUTCGINQNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(O1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399732 | |
| Record name | Methyl 4,5-dibromo-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54113-41-6 | |
| Record name | Methyl 4,5-dibromo-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4,5-Dibromo-2-furancarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4,5-dibromo-2-furoate physical properties
An In-depth Technical Guide to the Physical Properties of Methyl 4,5-dibromo-2-furoate
For researchers, scientists, and professionals in drug development, this compound (CAS No. 54113-41-6) serves as a crucial chemical intermediate.[1][2] Its unique structure, featuring a furan ring with bromine substituents, provides enhanced reactivity, making it a valuable precursor in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of its physical properties, synthesis protocols, and its role as a synthetic building block.
Physical and Chemical Properties
This compound is a white to light yellow crystalline powder.[2][3] It is recognized as a key intermediate for synthesizing novel compounds, particularly in the development of anti-cancer agents like the Proximicin family of antibiotics.[1][2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 54113-41-6[1][2][4] |
| Molecular Formula | C₆H₄Br₂O₃[2][4][5] |
| Molecular Weight | 283.90 g/mol [2][4][5] |
| Appearance | White to light yellow powder or crystal[2][3] |
| Melting Point | 56 - 60 °C[2][3] |
| 58 °C[4][6] | |
| Boiling Point | 110 °C @ 0.8 mmHg[1][2][4] |
| 278.7 °C @ 760 mmHg[5] | |
| Density | 1.992 g/cm³[5] |
| Solubility | Soluble in Methanol[4] |
| Purity | ≥ 95% (GC)[2][3] |
| MDL Number | MFCD00092493[2][5] |
| PubChem ID | 4135083[2][5] |
| InChI Key | OIOPUTCGINQNRL-UHFFFAOYSA-N[5][6] |
| SMILES | COC(=O)C1=CC(=C(O1)Br)Br[5][6] |
Experimental Protocols
Synthesis of Methyl 4,5-dibromofuran-2-carboxylate
The following protocol details the synthesis of the title compound from 4,5-dibromofuran-2-carboxylic acid.[1] This procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by esterification with methanol.
Materials:
-
4,5-dibromofuran-2-carboxylic acid (500 mg, 1.9 mmol)
-
Dichloromethane (5.0 mL)
-
N,N-dimethylformamide (catalytic amount)
-
Oxalyl chloride (210 μL, 2.4 mmol)
-
Triethylamine (340 μL, 2.4 mmol)
-
Methanol (4.0 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixed solution of 4,5-dibromofuran-2-carboxylic acid in dichloromethane and a catalytic amount of N,N-dimethylformamide is cooled to 0 °C.[1]
-
Oxalyl chloride is added slowly, dropwise, to the solution.[1]
-
The reaction mixture is stirred at room temperature for 1 hour.[1]
-
The solvent is removed by distillation under reduced pressure.[1]
-
Triethylamine and methanol are added to the residue.[1]
-
The mixture is stirred for an additional hour at room temperature.[1]
-
The solvent is again removed by distillation under reduced pressure.[1]
-
Saturated aqueous sodium bicarbonate is added to the residue, and the product is extracted with ethyl acetate.[1]
-
The organic layer is washed sequentially with water and saturated brine.[1]
-
The washed organic layer is dried with anhydrous sodium sulfate.[1]
-
The solvent is removed by reduced pressure distillation to yield the target product, Methyl 4,5-dibromofuran-2-carboxylate (460 mg, 88% yield).[1]
-
The product is characterized by ¹H-NMR (400 MHz, CDCl₃), showing chemical shifts δ (ppm) of 3.90 (s, 3H) and 7.18 (s, 1H).[1]
Visualizations
Logical Relationship and Synthetic Role
The diagram below illustrates the role of this compound as a key intermediate in the synthesis of Proximicins, which are noted for their antibiotic and anticancer properties.[1]
Caption: Role as a synthetic intermediate.
Experimental Workflow for Synthesis
This workflow diagram visually represents the step-by-step laboratory procedure for the synthesis of this compound.
Caption: Synthesis workflow diagram.
References
- 1. Methyl-4,5-dibromo-2-furoate | 54113-41-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl 4,5-Dibromo-2-furancarboxylate | 54113-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. labsolu.ca [labsolu.ca]
- 5. americanelements.com [americanelements.com]
- 6. Methyl 4,5-Dibromo-2-furancarboxylate 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to Methyl 4,5-dibromo-2-furoate (CAS 54113-41-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4,5-dibromo-2-furoate, with CAS number 54113-41-6, is a halogenated heterocyclic compound that serves as a versatile and crucial intermediate in organic synthesis. Its unique molecular architecture, featuring a furan ring substituted with two bromine atoms and a methyl ester group, imparts a high degree of reactivity, making it an invaluable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of novel pharmaceuticals, including anticancer and antibiotic agents. Detailed experimental protocols for its synthesis and potential synthetic transformations are presented, alongside a summary of its spectroscopic data.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] A comprehensive summary of its chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 54113-41-6 | [1][2][3] |
| Molecular Formula | C₆H₄Br₂O₃ | [1][2][3] |
| Molecular Weight | 283.90 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 56 - 60 °C | [1] |
| Boiling Point | 110 °C at 0.8 mmHg | [1] |
| Purity | ≥ 95% (GC) | [1] |
| Synonyms | 4,5-Dibromo-2-furancarboxylic acid methyl ester, Methyl 4,5-dibromofuran-2-carboxylate, 4,5-Dibromo-2-furoic acid methyl ester | [1] |
| MDL Number | MFCD00092493 | [2] |
| PubChem CID | 4135083 | [2] |
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference(s) |
| ¹H-NMR (400 MHz, CDCl₃) | δ 7.18 (s, 1H), 3.90 (s, 3H) | [4] |
| ¹³C-NMR | Data not available in searched literature. | |
| Infrared (IR) | Data not available in searched literature. | |
| Mass Spectrometry (MS) | Data not available in searched literature. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved from 4,5-dibromofuran-2-carboxylic acid.
Synthesis of this compound from 4,5-dibromofuran-2-carboxylic acid
This procedure involves the conversion of the carboxylic acid to its corresponding methyl ester.[4]
Experimental Protocol:
-
To a solution of 4,5-dibromofuran-2-carboxylic acid (500 mg, 1.9 mmol) in a mixture of dichloromethane (5.0 mL) and N,N-dimethylformamide at 0 °C, a catalytic amount of oxalyl chloride (210 μL, 2.4 mmol) is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure.
-
Triethylamine (340 μL, 2.4 mmol) and methanol (4.0 mL) are added to the residue.
-
The mixture is stirred for an additional hour at room temperature.
-
The solvent is again removed under reduced pressure.
-
A saturated aqueous solution of sodium bicarbonate is added, and the product is extracted with ethyl acetate.
-
The organic layer is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound.
References
An In-depth Technical Guide to Methyl 4,5-dibromo-2-furoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4,5-dibromo-2-furoate, a key chemical intermediate in the synthesis of various high-value organic molecules. This document details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its significant applications in pharmaceutical and agrochemical development.
Core Data Presentation
The quantitative properties of this compound are summarized in the table below, providing essential data for laboratory and research applications.
| Property | Value | Reference(s) |
| Molecular Weight | 283.90 g/mol | [1][2][3][4] |
| Chemical Formula | C₆H₄Br₂O₃ | [1][2][3] |
| CAS Number | 54113-41-6 | [1][2][3] |
| Melting Point | 56 - 60 °C | [2][4] |
| Boiling Point | 110 °C at 0.8 mmHg | [2][5] |
| Appearance | White to light yellow crystalline powder | [2] |
| Purity | ≥ 95% (GC) | [2] |
| Solubility | Soluble in Methanol | [3] |
| Synonyms | Methyl 4,5-dibromofuran-2-carboxylate, 4,5-Dibromo-2-furancarboxylic acid methyl ester | [1][2][3] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are provided below. These protocols are foundational for its use in a research and development setting.
Synthesis of this compound
This protocol details the synthesis of this compound from 4,5-dibromofuran-2-carboxylic acid.
Materials:
-
4,5-dibromofuran-2-carboxylic acid (1.0 eq)
-
Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF)
-
Oxalyl chloride (1.2-1.3 eq)
-
Triethylamine (1.2-1.3 eq)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Water and saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 4,5-dibromofuran-2-carboxylic acid in dichloromethane and a catalytic amount of N,N-dimethylformamide is prepared in a reaction vessel and cooled to 0 °C.
-
Oxalyl chloride is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature for approximately 1 hour.
-
The solvent is removed by distillation under reduced pressure.
-
Triethylamine and methanol are added to the residue, and the mixture is stirred for an additional hour at room temperature.
-
Following the reaction, the solvent is again removed under reduced pressure.
-
The residue is redissolved in ethyl acetate, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed by reduced pressure distillation to yield the final product, this compound.[5]
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Application in Cross-Coupling Reactions (Representative Protocol)
The two bromine atoms on the furan ring make this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions are fundamental in creating more complex molecules by forming new carbon-carbon bonds. Below is a representative Sonogashira coupling protocol, which can be adapted for this substrate.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.0-2.2 eq, depending on desired mono- or di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base.
-
Add the terminal alkyne via syringe.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 60-80 °C.
-
The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Applications in Drug Discovery and Agrochemicals
This compound is not an end-product but a versatile building block. Its reactivity is leveraged in several fields, most notably in the development of pharmaceuticals and agrochemicals.
-
Pharmaceutical Development : This compound is a documented intermediate in the synthesis of Proximicins A, B, and C, a family of novel aminofuran compounds with antibiotic and potent anticancer properties.[5] The Proximicins have shown strong cytostatic effects against various human tumor cell lines. The synthesis pathway involves transforming the dibromofuran core into the characteristic 4-amino-furan-2-carboxylic acid structure of the final products.
-
Agrochemical Chemistry : It serves as a precursor for the formulation of pesticides and herbicides. The furan ring and bromine substituents can be modified to develop new active ingredients for crop protection.[2]
-
Organic and Material Science : Researchers utilize it as a starting material to create complex molecules with unique functionalities for applications in material science, such as compounds with enhanced thermal stability or specific chemical resistance.[2]
Logical Relationship Diagram:
Caption: From chemical intermediate to biological effect.
References
An In-Depth Technical Guide to Methyl 4,5-dibromo-2-furoate: Structure, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4,5-dibromo-2-furoate is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of various organic molecules, most notably the Proximicin family of anticancer and antibiotic agents.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectral data of this compound. Detailed experimental protocols for its synthesis and its conversion to key precursors for biologically active compounds are presented. Furthermore, this guide elucidates the role of this compound as a building block for Proximicins and explores the associated p53/p21 signaling pathway implicated in their anticancer activity.
Chemical Structure and Identification
This compound is a furan derivative characterized by bromine atoms at the 4 and 5 positions and a methyl ester group at the 2 position.
Caption: Chemical structure of this compound.
| Identifier | Value |
| IUPAC Name | methyl 4,5-dibromofuran-2-carboxylate[2][3] |
| Synonyms | Methyl 4,5-dibromo-2-furancarboxylate, 4,5-Dibromo-2-furoic acid methyl ester, 4,5-Dibromofuran-2-carboxylic acid methyl ester[2][4][5][6][7] |
| CAS Number | 54113-41-6[2][4][5] |
| Molecular Formula | C₆H₄Br₂O₃[2][4] |
| Molecular Weight | 283.90 g/mol [2][4] |
| Canonical SMILES | COC(=O)C1=CC(=C(O1)Br)Br[2] |
| InChI Key | OIOPUTCGINQNRL-UHFFFAOYSA-N[2] |
Physicochemical and Spectroscopic Data
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 56-60 °C | [4][5] |
| Boiling Point | 110 °C at 0.8 mmHg | [1][4] |
| Solubility | Soluble in methanol. | [8] |
Spectroscopic Data
¹H-NMR (Proton Nuclear Magnetic Resonance):
A reported ¹H-NMR spectrum shows the following chemical shifts:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 3.90 | s | 3H | -OCH₃ | [1] |
| 7.18 | s | 1H | H-3 (furan ring) |[1] |
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance):
No direct experimental data found. Predicted chemical shifts based on furan and substituted furan derivatives are provided below.
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C=O (ester) | 158-162 |
| C2 (furan ring) | 142-146 |
| C3 (furan ring) | 115-119 |
| C4 (furan ring) | 110-114 |
| C5 (furan ring) | 120-124 |
| -OCH₃ | 52-56 |
IR (Infrared) Spectroscopy:
No direct experimental data found. Expected characteristic absorption bands are listed below.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1720-1740 | C=O stretching (ester) |
| ~1550-1600 | C=C stretching (furan ring) |
| ~1200-1300 | C-O stretching (ester) |
| ~1000-1100 | C-O-C stretching (furan ring) |
| ~550-650 | C-Br stretching |
MS (Mass Spectrometry):
No direct experimental data found. The expected molecular ion peak and major fragmentation patterns are outlined below.
| m/z | Fragment |
| 282/284/286 | [M]⁺ (isotopic pattern for two bromine atoms) |
| 251/253/255 | [M - OCH₃]⁺ |
| 223/225/227 | [M - COOCH₃]⁺ |
| 172/174 | [M - Br - COOCH₃]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4,5-dibromofuran-2-carboxylic acid.[1]
Caption: Workflow for the synthesis of this compound.
Materials:
-
4,5-dibromofuran-2-carboxylic acid
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Oxalyl chloride
-
Triethylamine
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4,5-dibromofuran-2-carboxylic acid (1.0 eq) in a mixture of dichloromethane and a catalytic amount of N,N-dimethylformamide, slowly add oxalyl chloride (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
To the residue, add triethylamine (1.2 eq) and methanol (excess).
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
To the residue, add saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Synthesis of 4-Amino-2-furancarboxylic Acid Precursor (Illustrative)
This compound is a key starting material for Proximicins, which are based on a 4-amino-furan-2-carboxylic acid scaffold. A common synthetic strategy involves the displacement of one of the bromine atoms with an amine source, followed by reduction of the second bromine and hydrolysis of the ester. The following is a generalized protocol.
Materials:
-
This compound
-
Amine source (e.g., ammonia, benzylamine)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Sodium hydroxide
-
Hydrochloric acid
-
Appropriate solvents (e.g., methanol, ethanol, ethyl acetate)
Procedure:
-
Amination: Dissolve this compound in a suitable solvent and react with an excess of the chosen amine. The reaction may require heating. Monitor the reaction by TLC or GC-MS until the starting material is consumed. Purify the resulting amino-furan derivative by column chromatography.
-
Debromination: Dissolve the purified amino-furan derivative in a suitable solvent (e.g., methanol or ethanol) and add a catalytic amount of Pd/C. Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) until the bromine is removed. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
Hydrolysis: Treat the debrominated product with an aqueous base (e.g., sodium hydroxide) to hydrolyze the methyl ester. After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the 4-amino-2-furancarboxylic acid. The product can then be isolated by filtration.
Biological Significance and Signaling Pathway
This compound is a crucial precursor for the synthesis of Proximicins A, B, and C, which are natural products exhibiting significant anticancer and antibiotic properties.[1] The anticancer activity of Proximicins has been linked to the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.
The p53 protein acts as a "guardian of the genome" and is activated in response to cellular stress, such as DNA damage. Activated p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis (programmed cell death) if the damage is irreparable. One of the key downstream targets of p53 is the p21 gene. The p21 protein binds to and inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby leading to cell cycle arrest, typically at the G1/S checkpoint. The induction of this pathway by Proximicins represents a key mechanism of their antitumor effect.
Caption: Proposed signaling pathway for Proximicin-induced anticancer activity.
Reactivity and Applications
The reactivity of this compound is dominated by the two bromine atoms on the furan ring. These halogens make the compound susceptible to various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity is fundamental to its utility as a versatile building block in organic synthesis.
Beyond its role in the synthesis of Proximicins, this compound is a valuable intermediate for the preparation of other substituted furans, which are common motifs in pharmaceuticals, agrochemicals, and materials science.[4]
Conclusion
This compound is a chemical compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its well-defined structure and predictable reactivity make it an invaluable tool for the synthesis of complex molecules with potent biological activities. The information compiled in this guide, from its fundamental properties to its role in the synthesis of anticancer agents and the elucidation of their mechanism of action, underscores the importance of this compound as a key intermediate in the development of new therapeutic agents. Further research into the full range of its chemical transformations and the biological activities of its derivatives is warranted and holds promise for future scientific advancements.
References
- 1. MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Proximicins A, B, and C-antitumor furan analogues of netropsin from the marine actinomycete Verrucosispora induce upregulation of p53 and the cyclin kinase inhibitor p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. halogenation of furan [quimicaorganica.org]
- 7. Proximicin A, B and C, novel aminofuran antibiotic and anticancer compounds isolated from marine strains of the actinomycete Verrucosispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 4,5-dibromo-2-furoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 4,5-dibromo-2-furoate. This compound is a key intermediate in the synthesis of various bioactive molecules, including the Proximicin family of aminofuran antibiotics with anticancer properties.[1][2] A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and utilization in complex synthetic pathways.
Chemical Structure and Properties
This compound is a substituted furan derivative with the chemical formula C₆H₄Br₂O₃.[2][3][4] Its structure features a furan ring substituted with two bromine atoms at the 4 and 5 positions and a methyl ester group at the 2-position. The bromine substituents significantly influence the electronic environment of the furan ring, which is reflected in the ¹H NMR spectrum.[5]
Molecular Structure:
Caption: Chemical structure of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is relatively simple due to the substitution pattern on the furan ring. The key signals and their assignments are detailed below.
Quantitative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃) at 400 MHz.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.18 | Singlet (s) | 1H | H-3 (furan ring proton) |
| 3.90 | Singlet (s) | 3H | -OCH₃ (methyl ester protons) |
Interpretation of the Spectrum
-
Furan Proton (H-3): The single proton on the furan ring, located at the 3-position, appears as a singlet at approximately 7.18 ppm.[1] The absence of adjacent protons on the furan ring (due to bromine substitution at positions 4 and 5) results in no spin-spin coupling, hence the singlet multiplicity. The downfield chemical shift is characteristic of protons attached to aromatic furan rings, which are deshielded by the ring current and the electron-withdrawing nature of the adjacent ester group and bromine atoms.[5][6]
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group give rise to a sharp singlet at approximately 3.90 ppm.[1] These protons are chemically equivalent and do not couple with any other protons in the molecule, leading to a singlet signal.
The integration of the signals (1H for the furan proton and 3H for the methyl protons) is consistent with the number of protons in the respective chemical environments of the molecule.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay: 1.0 - 5.0 seconds
-
Acquisition Time: 2.0 - 4.0 seconds
-
Spectral Width: -2 to 12 ppm
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or the internal standard TMS (δ = 0.00 ppm).
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift (δ) for each signal.
Logical Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum of a synthesized sample of this compound can be visualized as a logical workflow, from sample preparation to structural confirmation.
Caption: Logical workflow for the ¹H NMR analysis of this compound.
This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to accurately identify and characterize this compound using ¹H NMR spectroscopy. The provided data and protocols can serve as a valuable reference for routine analysis and in the development of novel synthetic methodologies.
References
Interpreting the Infrared Spectrum of Substituted Furans: A Technical Guide
This guide provides an in-depth analysis of the principles and techniques for interpreting the Fourier-Transform Infrared (FTIR) spectra of substituted furan derivatives. Furan, an electron-rich five-membered aromatic heterocycle, is a crucial structural motif in medicinal chemistry and drug development.[1] A comprehensive understanding of its spectroscopic properties is essential for the characterization, structural elucidation, and quality control of furan-containing compounds.[2] This document outlines the characteristic vibrational modes of the furan ring, the influence of substituents, experimental protocols for spectral acquisition, and a logical workflow for spectral interpretation.
Fundamental Vibrational Modes of the Furan Ring
The infrared spectrum of an organic molecule reveals the vibrational frequencies of its bonds, which are unique to its structure.[3][4] The furan molecule, being non-linear, possesses 21 fundamental vibrational modes.[5] The most characteristic and analytically useful absorptions are found in the mid-infrared region (4000 cm⁻¹ to 400 cm⁻¹). This region can be broadly divided into a functional group region (4000-1500 cm⁻¹) and a fingerprint region (1500-400 cm⁻¹), which is unique for every molecule.[3][6][7]
The principal vibrations of the unsubstituted furan ring serve as a baseline for interpreting the spectra of its derivatives. These key absorptions are summarized below.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity/Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak; typically appears just above the 3000 cm⁻¹ mark.[8] |
| C=C Ring Stretch | 1600 - 1450 | Medium to strong; often appears as a pair of bands.[9] |
| Ring Skeletal Vibrations ("Breathing") | 1414 - 1033 | Includes C-C and C-O stretching modes.[8] |
| =C-O-C= Asymmetric Stretch | ~1225, ~1199 | Strong; characteristic of the furan ring ether linkage.[10] |
| =C-O-C= Symmetric Stretch | ~1020 | A characteristic band for the furan ring.[10] |
| C-H Out-of-Plane Bend (γ-CH) | 900 - 700 | Strong; the exact position is highly indicative of the substitution pattern.[2] |
The Influence of Substituents on Furan's IR Spectrum
Substitution on the furan ring significantly alters the vibrational frequencies. The position, number, and electronic nature (electron-donating or electron-withdrawing) of the substituents influence the bond strengths and dipole moments, leading to predictable shifts in the IR absorption bands.
Substituents can cause shifts in the characteristic ring stretching frequencies. For instance, methyl substitution on the furan ring generally leads to an increase in the frequency of the ring stretching vibrations.[11] The bands associated with C=C and C-O-C stretching are particularly sensitive to these effects.
The strong C-H out-of-plane bending absorptions in the 900-700 cm⁻¹ region are highly diagnostic for determining the substitution pattern on the furan ring. The number and position of the remaining C-H bonds on the ring dictate the absorption frequency.
In addition to influencing the ring vibrations, substituents exhibit their own characteristic absorption bands. Identifying these bands is crucial for a complete structural elucidation. The table below summarizes the characteristic frequencies for common substituents on a furan ring.
| Substituent Group | Example Compound | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| Nitro (-NO₂) | 2-Nitrofuran | Asymmetric NO₂ Stretch | 1535 - 1505 | [10] |
| Symmetric NO₂ Stretch | 1360 - 1340 | [10] | ||
| Aldehyde (-CHO) | Furfural | C-H Stretch (Fermi resonance) | 2847 - 2715 | [12] |
| C=O Stretch | ~1680 | [12] | ||
| Methyl (-CH₃) | 2-Methylfuran | C-H Asymmetric/Symmetric Stretch | 2980 - 2850 | [8] |
| C-H Asymmetric/Symmetric Bend | 1460 - 1375 | |||
| Cyano (-CN) | 2-Furonitrile | C≡N Stretch | ~2230 | [13] |
The following tables provide a more detailed summary of the observed IR absorption frequencies for differently substituted furan derivatives.
Table 1: Characteristic IR Frequencies for 2-Substituted Furans
| Vibrational Mode | 2-Methylfuran (cm⁻¹) | 2-Nitrofuran (cm⁻¹) | Furfural (cm⁻¹) | Notes |
| Aromatic C-H Stretch | ~3100 | ~3120 | ~3130 | |
| C=C Ring Stretch | ~1580, ~1510 | ~1570, ~1470 | ~1565, ~1480 | Position is sensitive to the electronic effect of the substituent. |
| =C-O-C= Asymmetric Stretch | ~1214 | ~1250 | ~1260 | |
| C-H Out-of-Plane Bend | 930, 887, 736 | ~880, ~760 | ~925, ~760 | Multiple bands are observed due to the three adjacent ring hydrogens. The band around 750 cm⁻¹ is often characteristic of 2-substitution. |
| Substituent Bands | ||||
| NO₂ Asymmetric/Symmetric | N/A | ~1530, ~1350 | N/A | Strong, characteristic absorptions.[10] |
| C=O Stretch | N/A | N/A | ~1680 | Strong absorption. |
Table 2: Characteristic IR Frequencies for 2,5-Disubstituted Furans
| Vibrational Mode | 2,5-Dimethylfuran (cm⁻¹) | 2,5-Dinitrofuran (cm⁻¹) | Notes |
| Aromatic C-H Stretch | ~3115 | ~3140 | |
| C=C Ring Stretch | ~1622, ~1565 | ~1610, ~1550 | |
| =C-O-C= Asymmetric Stretch | ~1213 | ~1240 | |
| C-H Out-of-Plane Bend | ~800 | ~820 | A single strong band is expected due to the two equivalent C-H bonds. |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy for the analysis of solid and liquid samples due to its minimal sample preparation and non-destructive nature.[2][4]
Methodology:
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory, such as one with a diamond or zinc selenide crystal. Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum. This is done with a clean, empty ATR crystal. This spectrum measures the absorbance of the ambient environment and the instrument itself and will be subtracted from the sample spectrum.
-
Sample Preparation:
-
Liquids: Place one or two drops of the liquid sample directly onto the center of the ATR crystal to ensure full coverage.
-
Solids: Place a small amount of the solid powder onto the crystal. Use a pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Initiate the sample scan. The spectrometer will direct a beam of infrared radiation through the ATR crystal. The beam will reflect internally and penetrate a small distance into the sample at the points of contact.
-
The detector measures the attenuated radiation. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resulting interferogram is then Fourier-transformed by the instrument's software to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).
-
-
Data Processing:
-
The software automatically subtracts the previously collected background spectrum from the sample spectrum.
-
If necessary, apply baseline and ATR corrections to account for variations in the path length with wavenumber.
-
Visualization of the Interpretation Workflow
The process of interpreting an IR spectrum of a substituted furan can be visualized as a logical workflow. This involves a systematic examination of different regions of the spectrum to identify key features that, when combined, lead to the elucidation of the molecular structure.
Caption: Logical workflow for the systematic interpretation of a substituted furan IR spectrum.
Conclusion
Infrared spectroscopy is a powerful, rapid, and non-destructive analytical technique for the structural characterization of substituted furan derivatives. A systematic approach, beginning with the identification of characteristic furan ring vibrations followed by the analysis of substituent-specific bands and substitution-pattern-dependent C-H bending modes, allows for a detailed structural elucidation. The data and workflows presented in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge to confidently interpret the IR spectra of this important class of heterocyclic compounds. For unambiguous structure confirmation, it is always recommended to use IR spectroscopy in conjunction with other analytical methods like NMR and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpcsonline.com [ijpcsonline.com]
- 7. rjpn.org [rjpn.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ecommons.udayton.edu [ecommons.udayton.edu]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Maze: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Brominated Esters
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom into an ester molecule significantly influences its fragmentation behavior under mass spectrometry (MS) analysis. Understanding these fragmentation patterns is crucial for the structural elucidation, identification, and quantification of brominated compounds in various fields, including pharmaceutical development, environmental analysis, and metabolomics. This technical guide provides a comprehensive overview of the core principles governing the mass spectral fragmentation of brominated esters, detailed experimental protocols, and a quantitative analysis of fragmentation patterns for selected compounds.
Core Fragmentation Pathways of Brominated Esters
The fragmentation of brominated esters upon electron ionization (EI) is primarily dictated by the interplay between the ester functional group and the bromine atom. The key fragmentation pathways include alpha-cleavage, McLafferty rearrangement, and cleavage of the carbon-bromine bond, all influenced by the characteristic isotopic pattern of bromine.
Isotopic Signature of Bromine: A hallmark of bromine-containing compounds in mass spectrometry is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in two molecular ion peaks, [M]+• and [M+2]+•, of almost equal intensity, separated by two mass-to-charge units (m/z). This characteristic "doublet" is a powerful diagnostic tool for identifying the presence of a single bromine atom in a molecule. For compounds containing n bromine atoms, the isotopic cluster will consist of n+1 peaks.
Alpha-Cleavage: This is a common fragmentation pathway for esters, involving the cleavage of the C-C bond adjacent to the carbonyl group (the α-carbon). For brominated esters, alpha-cleavage can occur on either side of the carbonyl group. Cleavage of the bond between the carbonyl carbon and the α-carbon bearing the bromine atom is a prominent fragmentation route. The resulting acylium ion is resonance-stabilized.
McLafferty Rearrangement: This rearrangement is characteristic of esters with a sufficiently long alkyl chain (at least a γ-hydrogen). It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-bond. This results in the formation of a neutral alkene and a charged enol. The presence of a bromine atom on the acyl chain can influence the likelihood of this rearrangement.
Carbon-Bromine Bond Cleavage: The C-Br bond is relatively weak and can undergo homolytic or heterolytic cleavage. Homolytic cleavage results in the formation of an alkyl radical and a bromine radical, while heterolytic cleavage can lead to the formation of a carbocation and a bromide ion. The loss of a bromine radical is a common fragmentation pathway.
Quantitative Fragmentation Data of Selected Brominated Esters
The following tables summarize the major fragment ions and their relative abundances for three representative brominated esters, as determined by electron ionization mass spectrometry. The data is sourced from the NIST Mass Spectrometry Data Center.
Table 1: Major Fragment Ions of Methyl Bromoacetate
| m/z | Proposed Fragment | Relative Abundance (%) |
| 153/155 | [M]+• (Molecular Ion) | 5 |
| 121/123 | [M - OCH3]+ | 10 |
| 93/95 | [M - COOCH3]+ | 100 (Base Peak) |
| 79/81 | [Br]+ | 15 |
| 59 | [COOCH3]+ | 40 |
| 43 | [CH3CO]+ | 25 |
Table 2: Major Fragment Ions of Ethyl Bromoacetate
| m/z | Proposed Fragment | Relative Abundance (%) |
| 167/169 | [M]+• (Molecular Ion) | 3 |
| 121/123 | [M - OC2H5]+ | 15 |
| 93/95 | [M - COOC2H5]+ | 100 (Base Peak) |
| 88 | [BrCH2CO]+ | 40 |
| 73 | [COOC2H5]+ | 30 |
| 45 | [OC2H5]+ | 50 |
| 29 | [C2H5]+ | 60 |
Table 3: Major Fragment Ions of Ethyl 2-bromopropanoate
| m/z | Proposed Fragment | Relative Abundance (%) |
| 181/183 | [M]+• (Molecular Ion) | 2 |
| 135/137 | [M - OC2H5]+ | 20 |
| 107/109 | [M - COOC2H5]+ | 100 (Base Peak) |
| 102 | [BrCH(CH3)CO]+ | 35 |
| 73 | [COOC2H5]+ | 45 |
| 45 | [OC2H5]+ | 55 |
| 29 | [C2H5]+ | 70 |
Experimental Protocols for GC-MS Analysis of Brominated Esters
The following provides a generalized yet detailed methodology for the analysis of brominated esters using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
1. Sample Preparation:
-
Extraction: For complex matrices (e.g., biological tissues, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) is typically employed. A common approach involves extraction with a non-polar solvent like hexane or a mixture of hexane and dichloromethane.
-
Derivatization (if necessary): If the target analyte is a brominated fatty acid, it must be converted to its corresponding ester (e.g., methyl ester) prior to GC-MS analysis. This is commonly achieved by reaction with a methylating agent such as BF3-methanol or methanolic HCl.
-
Cleanup: The extract may require a cleanup step to remove interfering substances. This can be accomplished using techniques like column chromatography on silica gel or Florisil.
-
Final Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume suitable for injection.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: A high-resolution gas chromatograph equipped with a split/splitless injector is recommended.
-
GC Column: A non-polar or medium-polarity capillary column is typically used. A common choice is a 30 m x 0.25 mm I.D. x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).
-
Injector: The injector is typically operated in splitless mode to enhance sensitivity for trace analysis. Injector temperature is usually set to 250-280 °C.
-
Oven Temperature Program: The temperature program should be optimized to achieve good separation of the target analytes. A typical program might be:
-
Initial temperature: 60-80 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/minute to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer can be used.
-
Ionization Mode: Electron Ionization (EI) is the most common ionization technique for this type of analysis, typically with an ionization energy of 70 eV. Negative Ion Chemical Ionization (NICI) can also be used and may offer higher sensitivity for some brominated compounds.[1][2]
-
Mass Analyzer Mode: Data can be acquired in full scan mode to obtain complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[1]
-
Transfer Line Temperature: The transfer line connecting the GC to the MS should be maintained at a temperature high enough to prevent condensation of the analytes (e.g., 280-300 °C).
3. Data Analysis:
-
Peak Identification: Analytes are identified by comparing their retention times and mass spectra with those of authentic standards or with entries in a mass spectral library (e.g., NIST/EPA/NIH Mass Spectral Library). The characteristic bromine isotope pattern is a key confirmation parameter.
-
Quantification: Quantification is typically performed using an internal standard method. A deuterated or 13C-labeled analog of the target analyte is an ideal internal standard. Calibration curves are constructed by analyzing standards of known concentrations.
Visualizing Fragmentation and Workflows
The following diagrams, generated using the DOT language, illustrate the core fragmentation pathways and a typical experimental workflow for the analysis of brominated esters.
Caption: Core fragmentation pathways of brominated esters.
Caption: A typical experimental workflow for GC-MS analysis.
Caption: Alpha-cleavage pathways for ethyl bromoacetate.
This guide provides a foundational understanding of the mass spectrometric behavior of brominated esters. For specific applications, optimization of the experimental parameters and careful interpretation of the mass spectra in the context of the sample matrix are essential for accurate and reliable results.
References
A Comprehensive Technical Guide to the Solubility of Methyl 4,5-dibromo-2-furoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Methyl 4,5-dibromo-2-furoate. Due to the limited availability of public quantitative data, this document focuses on providing a robust framework for researchers to determine the solubility of this compound through established experimental protocols.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes such as recrystallization, and formulation development. This guide outlines the predicted solubility profile and provides detailed methodologies for its empirical determination.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the molecular structure of this compound—a moderately polar ester with two bromine atoms—suggests solubility in a range of common organic solvents. A qualitative prediction of its solubility is presented below.
It is imperative to note that the quantitative solubility data for this compound is not widely available in published literature. The following table is intended as a guide for selecting appropriate solvents for experimental determination.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. Researchers are encouraged to determine this data experimentally using the protocols outlined in the subsequent sections. A template for recording such data is provided below.
Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Chemical Formula | Polarity Index | Predicted Solubility | Quantitative Solubility ( g/100 mL) |
| Methanol | CH₃OH | 5.1 | Soluble | Data to be determined |
| Ethanol | C₂H₅OH | 4.3 | Soluble | Data to be determined |
| Acetone | C₃H₆O | 5.1 | Soluble | Data to be determined |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | Data to be determined |
| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble | Data to be determined |
| Chloroform | CHCl₃ | 4.1 | Soluble | Data to be determined |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | Data to be determined |
| Toluene | C₇H₈ | 2.4 | Sparingly Soluble | Data to be determined |
| Hexane | C₆H₁₄ | 0.1 | Insoluble | Data to be determined |
| Water | H₂O | 10.2 | Insoluble | Data to be determined |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following experimental protocols are recommended. The choice of method will depend on the required accuracy, sample amount, and available equipment.
General Experimental Workflow
The overall process for determining the solubility of this compound is depicted in the following workflow diagram.
Caption: A logical workflow for the experimental determination of solubility.
Shake-Flask Method for Preparing a Saturated Solution
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Erlenmeyer flask with a screw cap or ground-glass stopper
-
Magnetic stirrer and stir bar, or an orbital shaker
-
Temperature-controlled environment (e.g., water bath)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in the Erlenmeyer flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a magnetic stirrer or orbital shaker at a constant rate.
-
Allow the system to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the concentration of the dissolved solute reaches a constant value.
Phase Separation
After equilibration, the solid and liquid phases must be separated without altering the composition of the saturated solution.
Procedure:
-
Allow the suspension to settle for a short period at the equilibration temperature.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE, 0.45 µm) to remove any undissolved solid particles. Alternatively, the solution can be centrifuged at the equilibration temperature, and the supernatant carefully decanted.
Quantitative Analysis of the Saturated Solution
The concentration of this compound in the clear, saturated filtrate can be determined by several methods.
This method is straightforward and does not require sophisticated instrumentation but is best suited for non-volatile solutes.[2][3][4]
Procedure:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Pipette a known volume of the saturated filtrate into the evaporating dish and weigh it again (W₂).
-
Gently evaporate the solvent under reduced pressure or in a fume hood.
-
Dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of the solute until a constant weight is achieved (W₃).
-
The mass of the dissolved solute is (W₃ - W₁), and the mass of the solvent is (W₂ - W₃).
-
Calculate the solubility in grams of solute per 100 g of solvent or convert to g/100 mL using the solvent's density.
This method is suitable if this compound exhibits a characteristic UV absorbance in the chosen solvent.[5][6]
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Analyze the Saturated Solution:
-
Accurately dilute a known volume of the saturated filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Conclusion
While published quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined procedures, researchers in organic synthesis and drug development can obtain reliable solubility data, which is essential for the effective utilization of this compound in their work. The provided workflow and methodologies offer a clear path to generating this critical physicochemical property.
References
Stability and Storage of Dibrominated Furan Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dibrominated furan compounds are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. However, the inherent reactivity of the furan ring, coupled with the presence of bromine substituents, presents unique challenges regarding their stability and storage. This technical guide provides an in-depth overview of the stability of dibrominated furan compounds, recommended storage conditions, and analytical methodologies for their assessment.
General Stability and Recommended Storage
Dibrominated furan compounds are sensitive to a variety of environmental factors that can lead to degradation. Key considerations for their storage and handling include:
-
Temperature: To minimize degradation, dibrominated furans should be stored at refrigerated temperatures, typically between 2°C and 8°C.[1]
-
Atmosphere: These compounds can be sensitive to air and moisture.[1] Storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidative degradation.[2]
-
Light: Exposure to light can promote photochemical degradation.[3] Therefore, dibrominated furan compounds should be stored in amber vials or other light-protecting containers.
-
Stabilizers: Some commercial preparations of dibrominated furans are supplied with stabilizers, such as magnesium oxide, to enhance their shelf life.[1]
Organic compounds, in general, can degrade over time due to factors like temperature, oxygen, and moisture.[4] While chemically stable substances can have a long shelf life under proper conditions, reactive compounds require more stringent storage.[5] For low-molecular-weight organic compounds, storage in a cool, dry, and dark place is often sufficient for short to medium-term storage (1 to 5 years).[5]
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many organic compounds, influenced by pH.[6] Studies on furan and its derivatives indicate that the furan ring can undergo acid-catalyzed hydrolysis, leading to ring-opening.[10][11][12] Electron-withdrawing substituents can increase the stability of the furan ring against acid-catalyzed opening.[13]
Typical Conditions for Hydrolytic Forced Degradation: [14]
-
Acidic: 0.1 M to 1 M HCl at room temperature, with heating to 50-60°C if no degradation is observed.
-
Basic: 0.1 M to 1 M NaOH at room temperature, with heating to 50-60°C if no degradation is observed.
-
Neutral: Water at elevated temperatures.
Oxidative Degradation
Dibrominated furans may be susceptible to oxidation. Forced degradation studies typically employ an oxidizing agent like hydrogen peroxide.
Typical Conditions for Oxidative Forced Degradation: [15]
-
3% to 30% hydrogen peroxide at room temperature.
Thermal Degradation
Elevated temperatures are used to assess the thermal stability of the compound. Studies on brominated flame retardants, which can contain furan structures, show that thermal decomposition at high temperatures (280–900°C) leads to the formation of brominated products of incomplete combustion.[13] However, for pharmaceutical stability testing, more relevant temperatures are used.
Typical Conditions for Thermal Forced Degradation: [16]
-
Dry heat at temperatures such as 40°C, 60°C, or higher, depending on the compound's melting point and expected stability.
Photodegradation
Photostability testing is essential to determine if a compound is sensitive to light.[17] Studies on novel brominated flame retardants have shown that they can undergo photochemical transformation under simulated sunlight, with degradation kinetics following a first-order model.[3] The degradation pathways often involve debromination and ether bond cleavage.[3]
Typical Conditions for Photostability Testing (ICH Q1B): [17]
-
Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Potential Degradation Pathways
Based on the chemistry of furans and halogenated aromatic compounds, several degradation pathways for dibrominated furans can be postulated. These pathways need to be confirmed through the identification of degradation products in forced degradation studies.
Analytical Methodologies for Stability Assessment
The development of a stability-indicating analytical method is paramount for accurately quantifying the decrease of the active substance and the increase of degradation products.[16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method must be able to separate the parent compound from all potential degradation products and process-related impurities.[18]
Illustrative HPLC Method Development Workflow:
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Photochemical transformation of five novel brominated flame retardants: Kinetics and photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological activity of furan derivatives [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. soc.chim.it [soc.chim.it]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. biomedres.us [biomedres.us]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4,5-dibromo-2-furoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4,5-dibromo-2-furoate, a key intermediate in the synthesis of various pharmaceuticals, including the Proximicin family of anticancer and antibiotic compounds.[1] This document outlines two primary synthetic routes, detailed experimental protocols, and the known physicochemical and spectroscopic properties of the target compound.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[2][3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 54113-41-6 | [1][2][4] |
| Molecular Formula | C₆H₄Br₂O₃ | [2][4] |
| Molecular Weight | 283.90 g/mol | [2] |
| Melting Point | 56-60 °C | [2] |
| Boiling Point | 110 °C at 0.8 mmHg | [1][2] |
| Appearance | White to light yellow powder/crystal | [2] |
Synthesis Methodologies
Two primary methods for the synthesis of this compound are detailed below. The first is an esterification of 4,5-dibromofuran-2-carboxylic acid, and the second is a direct bromination of methyl 2-furoate.
Method 1: Esterification of 4,5-Dibromofuran-2-carboxylic Acid
This method involves the conversion of the carboxylic acid to an acid chloride followed by esterification with methanol.
Materials:
-
4,5-dibromofuran-2-carboxylic acid
-
Oxalyl chloride
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
-
Saturated brine
Procedure:
-
A solution of 4,5-dibromofuran-2-carboxylic acid (500 mg, 1.9 mmol) in dichloromethane (5.0 mL) and N,N-dimethylformamide is cooled to 0 °C.[1]
-
A catalytic amount of oxalyl chloride (210 μL, 2.4 mmol) is added dropwise to the cooled solution.[1]
-
The reaction mixture is stirred at room temperature for 1 hour.[1]
-
The solvent is removed under reduced pressure.[1]
-
Triethylamine (340 μL, 2.4 mmol) and methanol (4.0 mL) are added to the residue, and the mixture is stirred for an additional hour at room temperature.[1]
-
Following the reaction, the solvent is again removed by distillation under reduced pressure.[1]
-
The residue is taken up in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.[1]
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.[1]
Yield: 460 mg (88%) of Methyl 4,5-dibromofuran-2-carboxylate.[1]
Caption: Workflow for the synthesis of this compound via esterification.
Method 2: Direct Bromination of Methyl 2-furoate
This approach involves the direct bromination of commercially available methyl 2-furoate.
Materials:
-
Methyl 2-furoate
-
Bromine
-
Chloroform
Procedure:
-
In a reactor equipped with an agitator and a reflux condenser, dissolve methyl 2-furoate (126 g, 1 mole) in 250 cc of chloroform and heat to reflux.
-
Add bromine (133 cc, 2.5 moles) to the mixture at a rate of 20 cc per hour.
-
Maintain the mixture under reflux for an extended period (e.g., 350 hours) to achieve dibromination.
-
The resulting product is a mixture containing predominantly this compound, along with methyl 5-bromo-2-furoate and traces of methyl 3,4,5-tribromo-2-furoate.
-
Further purification by distillation or chromatography is required to isolate the pure this compound.
Note: This method results in a product mixture, and the isolation of the desired compound can be challenging.
Caption: Workflow for the synthesis of this compound via direct bromination.
Characterization Data
A summary of the available spectroscopic data for the characterization of this compound is provided below.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows two distinct singlets, corresponding to the methyl ester protons and the lone proton on the furan ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.90 | s | 3H | -OCH₃ |
| 7.18 | s | 1H | H-3 |
Spectrometer: 400 MHz Solvent: CDCl₃
Spectroscopic Data (¹³C NMR, IR, Mass Spectrometry)
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry. Its primary application lies in its use as a key intermediate for the synthesis of aminofuran antibiotics and anticancer compounds, such as Proximicins A, B, and C.[1] The dibromo functionality allows for further chemical modifications, making it a versatile precursor for the development of novel therapeutic agents.[2]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Proximicins Using Methyl 4,5-dibromo-2-furoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and representative protocols for the total synthesis of proximicins A, B, and C, a family of naturally occurring aminofuran antibiotics with significant cytotoxic and antitumor properties. The synthetic strategy hinges on the use of Methyl 4,5-dibromo-2-furoate as a key starting material to construct the central 4-amino-2-furan carboxylic acid core, a unique γ-amino acid characteristic of the proximicin family.
Introduction
Proximicins A, B, and C, isolated from the marine actinomycete Verrucosispora, have garnered considerable interest in the field of medicinal chemistry due to their potent biological activities, including the induction of apoptosis in various cancer cell lines.[1][2] Their unique chemical architecture, featuring a 2,4-disubstituted furan amino acid core, presents a compelling synthetic challenge. The synthetic route outlined herein is based on published total syntheses, which employ a convergent strategy.[3][4] This involves the initial preparation of a versatile N-Boc-protected 4-aminofuran-2-carboxylate building block from this compound, followed by its elaboration into the final natural products.
Overall Synthetic Workflow
The total synthesis of proximicins A, B, and C from this compound can be conceptually divided into three main stages:
-
Synthesis of the Key Furan Building Block: Conversion of this compound into the pivotal intermediate, Methyl 4-(tert-butoxycarbonylamino)-2-furoate . This is achieved through a regioselective amination reaction, followed by protection of the resulting amino group.
-
Elaboration of the Proximicin Backbones: Hydrolysis of the methyl ester of the key furan building block, followed by sequential amide bond formations to append the characteristic side chains of proximicins A, B, and C.
-
Final Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final proximicin products.
Caption: Overall workflow for the synthesis of Proximicins A, B, and C.
Stage 1: Synthesis of the Key Furan Building Block
The initial and most critical phase of the synthesis is the regioselective introduction of an amino group at the C4 position of the furan ring. This is followed by the protection of this amino group, yielding a stable and versatile building block for the subsequent construction of the proximicin backbones.
Caption: Synthetic route to the key furan building block.
Experimental Protocols: Stage 1
Protocol 1.1: Synthesis of Methyl 4-amino-5-bromo-2-furoate (Representative Protocol)
This protocol is a representative example of a Buchwald-Hartwig amination adapted for the regioselective amination of this compound.
-
To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add a suitable base (e.g., NaOtBu, 2.0-2.5 eq).
-
Add an ammonia surrogate (e.g., benzophenone imine, 1.1-1.2 eq) followed by a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
The filtrate containing the imine adduct is then treated with an aqueous acid (e.g., 2M HCl) and stirred vigorously for 1-2 hours to hydrolyze the imine.
-
Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl 4-amino-5-bromo-2-furoate.
Protocol 1.2: Synthesis of Methyl 4-(tert-butoxycarbonylamino)-5-bromo-2-furoate
-
Dissolve Methyl 4-amino-5-bromo-2-furoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography.
Protocol 1.3: Synthesis of Methyl 4-(tert-butoxycarbonylamino)-2-furoate
-
Dissolve Methyl 4-(tert-butoxycarbonylamino)-5-bromo-2-furoate (1.0 eq) in a solvent such as methanol or ethyl acetate.
-
Add a palladium catalyst on activated carbon (Pd/C, 5-10 mol% by weight).
-
Add a base (e.g., triethylamine, 1.1 eq) to act as a halogen scavenger.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst, and wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired product, which is often pure enough for the next step.
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1.1 | Methyl 4-amino-5-bromo-2-furoate | This compound | Pd₂(dba)₃, XPhos, NaOtBu, Benzophenone imine, then HCl | 60-75 (representative) |
| 1.2 | Methyl 4-(Boc-amino)-5-bromo-2-furoate | Methyl 4-amino-5-bromo-2-furoate | (Boc)₂O, Et₃N | >95 (often quantitative) |
| 1.3 | Methyl 4-(Boc-amino)-2-furoate | Methyl 4-(Boc-amino)-5-bromo-2-furoate | H₂, Pd/C, Et₃N | >90 |
Stage 2 & 3: Assembly of Proximicins and Final Deprotection
With the key furan building block in hand, the synthesis proceeds with the hydrolysis of the methyl ester, followed by amide coupling to introduce the specific side chains for each proximicin, and a final deprotection step.
Caption: Final steps in the synthesis of Proximicins A, B, and C.
Experimental Protocols: Stage 2 & 3
Protocol 2.1: Synthesis of 4-(tert-butoxycarbonylamino)-2-furoic Acid
-
Dissolve Methyl 4-(tert-butoxycarbonylamino)-2-furoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with a cold aqueous acid (e.g., 1M HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid, which is typically used without further purification.
Protocol 2.2: General Amide Coupling Procedure (Representative)
-
In an inert atmosphere, dissolve 4-(tert-butoxycarbonylamino)-2-furoic acid (1.0 eq) in a dry polar aprotic solvent like DMF or DCM.
-
Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt, 1.1-1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the appropriate amine side chain (1.0-1.1 eq):
-
For Proximicin A : A protected form of N¹-(3-aminopropyl)butane-1,4-diamine (spermidine).
-
For Proximicin B : Tyramine.
-
For Proximicin C : Tryptamine.
-
-
Continue stirring at room temperature for 4-16 hours.
-
Quench the reaction with water and extract with an organic solvent.
-
Perform standard aqueous work-up, dry the organic phase, and concentrate.
-
Purify the crude Boc-protected proximicin by flash column chromatography or preparative HPLC.
Protocol 2.3: Final Boc Deprotection (General Procedure)
-
Dissolve the Boc-protected proximicin precursor in an appropriate solvent, typically DCM.
-
Add an excess of a strong acid. A common choice is a 20-50% solution of trifluoroacetic acid (TFA) in DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.
-
The final proximicin product is often obtained as a salt (e.g., trifluoroacetate salt) and can be purified by preparative reverse-phase HPLC.
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 2.1 | 4-(Boc-amino)-2-furoic Acid | Methyl 4-(Boc-amino)-2-furoate | LiOH·H₂O | >95 |
| 2.2 | Boc-Proximicin A/B/C | 4-(Boc-amino)-2-furoic Acid | Amine, HATU, DIPEA | 60-80 |
| 2.3 | Proximicin A/B/C | Boc-Proximicin A/B/C | TFA, DCM | >90 |
Conclusion
The synthesis of proximicins A, B, and C from this compound is a testament to modern synthetic organic chemistry, enabling access to these biologically important and structurally unique natural products. The protocols provided herein, based on established literature precedents, offer a robust framework for researchers in drug discovery and development to synthesize these compounds and their analogs for further biological evaluation. Careful execution of the regioselective amination and subsequent peptide couplings are crucial for the success of this synthetic endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Proximicin A, B and C, novel aminofuran antibiotic and anticancer compounds isolated from marine strains of the actinomycete Verrucosispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Progress in the Chemical Synthesis of Class II and S-Glycosylated Bacteriocins [frontiersin.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 4,5-dibromo-2-furoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 4,5-dibromo-2-furoate. This versatile building block offers two distinct reaction sites, allowing for selective functionalization to generate a diverse library of substituted furan derivatives, which are valuable intermediates in pharmaceutical and materials science research. The protocols outlined below are based on established methodologies for similar dihalogenated heterocyclic systems and provide a strong foundation for the development of specific applications.
Regioselectivity
In palladium-catalyzed cross-coupling reactions of this compound, the bromine atom at the 5-position (α to the furan oxygen) is generally more reactive than the bromine at the 4-position (β to the furan oxygen). This preferential reactivity is attributed to the electronic properties of the furan ring, where the α-position is more susceptible to oxidative addition to the palladium(0) catalyst. This inherent regioselectivity allows for the selective mono-functionalization at the 5-position under controlled reaction conditions. Subsequent coupling at the 4-position can be achieved under more forcing conditions to yield di-substituted products.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl- or vinylboronic acids. The following data, adapted from studies on the structurally similar 4,5-dibromo-2-methylpyridazin-3(2H)-one, serves as a guide for reaction optimization.[1][2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Toluene/H₂O (3:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 6 | 88 |
Experimental Protocol: General Procedure for Mono-arylation via Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), the palladium catalyst (see Table 1), and the base (see Table 1).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling provides an efficient route to synthesize 5-alkynyl-4-bromo-2-furoates by reacting this compound with terminal alkynes. The following protocol is a general guideline for achieving selective mono-alkynylation.
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 8 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 5 |
Experimental Protocol: General Procedure for Mono-alkynylation via Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and this compound (1.0 equiv.).
-
Add the anhydrous solvent, followed by the base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling enables the formation of C-C bonds by reacting this compound with organostannanes. This reaction is known for its tolerance of a wide range of functional groups.[3][4][5]
Table 3: Representative Conditions for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | - | - | Toluene | 110 | 12 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 80 | 10 |
| 3 | (Tributylstannyl)thiophene | Pd(OAc)₂ (3) | AsPh₃ (6) | CuI (10) | DMF | 100 | 8 |
Experimental Protocol: General Procedure for Stille Coupling
-
In a flame-dried flask under an inert atmosphere, combine this compound (1.0 equiv.), the organostannane (1.1 equiv.), the palladium catalyst, and ligand (if required).
-
Add the anhydrous, degassed solvent.
-
Heat the mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a variety of aminofuran derivatives.[6]
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2) | Dioxane | 110 | 18 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 90 | 24 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Charge a Schlenk tube with this compound (1.0 equiv.), the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.2 equiv.) and the dry, degassed solvent.
-
Seal the tube and heat the mixture in an oil bath at the specified temperature.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted furoates with a new C=C bond.[7][8][9][10]
Table 5: Representative Conditions for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 120 | 24 |
| 2 | Methyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 100 | 18 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | DMA | 130 | 36 |
Experimental Protocol: General Procedure for Heck Reaction
-
In a pressure vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium source, and the base. A phosphine ligand may be added if necessary.
-
Add a suitable solvent such as DMF or acetonitrile.
-
Seal the vessel and heat the reaction mixture to the required temperature for the necessary duration.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Suzuki-Miyaura Reaction Protocol for Dibromofurans: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of dibromofurans. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex aryl- and heteroaryl-substituted furans, which are key structural motifs in numerous pharmaceuticals and functional materials. This document outlines methodologies for both selective mono-arylation and double arylation of dibromofurans, supported by quantitative data and detailed experimental procedures.
Introduction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids make it a highly versatile tool in modern organic synthesis. For dibromofurans, this reaction allows for the stepwise or simultaneous introduction of two different aryl or heteroaryl substituents, leading to a diverse array of functionalized furan cores.
The regioselectivity of the reaction—whether mono- or di-substitution occurs, and at which position—is a critical aspect. In the case of substituted dibromofurans, the electronic nature and steric hindrance of the substituents on the furan ring play a crucial role in determining the site of the initial coupling. Generally, the bromine atom at the more electron-deficient position or the less sterically hindered position will react first. For instance, in 2,5-dibromofurans bearing an electron-withdrawing group at the 3-position, the initial Suzuki coupling is expected to occur preferentially at the 5-position.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of dibromofurans and their structural analogs, providing a comparative overview for experimental design.
Table 1: Double Suzuki-Miyaura Coupling of 2,5-Dibromo-3-hexylthiophene with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-hexyl-2,5-diphenylthiophene | 85 |
| 2 | 4-Methylphenylboronic acid | 3-hexyl-2,5-bis(4-methylphenyl)thiophene | 88 |
| 3 | 4-Methoxyphenylboronic acid | 3-hexyl-2,5-bis(4-methoxyphenyl)thiophene | 90 |
| 4 | 4-Chlorophenylboronic acid | 3-hexyl-2,5-bis(4-chlorophenyl)thiophene | 82 |
| 5 | 4-Fluorophenylboronic acid | 3-hexyl-2,5-bis(4-fluorophenyl)thiophene | 84 |
| 6 | 3-Nitrophenylboronic acid | 3-hexyl-2,5-bis(3-nitrophenyl)thiophene | 75 |
Reaction Conditions: 2,5-dibromo-3-hexylthiophene (1 mmol), arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (6 mol%), K₃PO₄ (4 mmol), 1,4-dioxane/H₂O (4:1), 90 °C, 12 h.[1]
Table 2: Site-Selective Suzuki-Miyaura Coupling of 2,3,4,5-Tetrabromofuran
| Product | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,3,4,5-Tetraphenylfuran | Phenylboronic acid (4.4) | Pd(PPh₃)₄ (3) | 2M K₂CO₃ | Dioxane | 80 | 5 | 92 |
| 2,5-Diaryl-3,4-dibromofuran | Arylboronic acid (2.0) | Pd(PPh₃)₄ (2) | 2M K₂CO₃ | Toluene/Dioxane (4:1) | 80 | 3 | 87 (for 4-fluorophenyl) |
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura coupling of dibromofurans. These protocols are based on established procedures for structurally related compounds and can be adapted for specific substrates.
Protocol 1: General Procedure for Double Arylation of 2,5-Dibromofurans
This protocol is adapted from the double Suzuki coupling of 2,5-dibromo-3-hexylthiophene.[1]
Materials:
-
2,5-Dibromofuran derivative (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 mmol)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 2,5-dibromofuran derivative (1.0 mmol), the desired arylboronic acid (2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.06 mmol), and potassium phosphate (4.0 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M).
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-diaryl-furan.
Protocol 2: General Procedure for Selective Mono-Arylation of Dibromofurans
This protocol is a general procedure that can be adapted for the selective mono-arylation of both 2,5- and 3,4-dibromofurans. Control of stoichiometry is key for selectivity.
Materials:
-
Dibromofuran (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol or Cs₂CO₃, 2.0 mmol)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
-
Round-bottom flask or pressure tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask or pressure tube, combine the dibromofuran (1.0 mmol), arylboronic acid (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 3-12 hours.
-
Monitor the reaction for the disappearance of the starting material and the formation of the mono-arylated product by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the mono-arylated furan.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling of dibromofurans.
Logical Relationship Diagram: Factors Influencing Selectivity
References
Application Notes and Protocols for Stille Coupling of Methyl 4,5-dibromo-2-furoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction of Methyl 4,5-dibromo-2-furoate. This versatile building block offers two reactive sites, allowing for selective mono- or di-functionalization to generate a diverse array of substituted furoates for applications in medicinal chemistry and materials science.
Introduction
The Stille reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2][3] this compound is a valuable substrate in organic synthesis, featuring two bromine atoms at positions 4 and 5 of the furan ring. The differential reactivity of these two positions can be exploited to achieve selective cross-coupling, providing a pathway to complex molecular architectures. The electron-withdrawing nature of the ester group influences the reactivity of the adjacent C-Br bonds, making strategic catalyst and ligand selection crucial for achieving desired outcomes. These protocols are designed to serve as a starting point for the development of robust and scalable synthetic routes.
Data Presentation: Representative Stille Coupling Conditions
The following table summarizes representative conditions for the Stille coupling of aryl bromides, including heterocyclic systems. These conditions can be adapted and optimized for this compound.
| Parameter | Condition A: Mono-Coupling (Selective) | Condition B: Di-Coupling | Condition C: Alternative Ligand |
| Aryl Halide | This compound | This compound | This compound |
| Organostannane | (Hetero)aryl-SnBu₃ (1.1 equiv) | (Hetero)aryl-SnBu₃ (2.2 equiv) | Vinyl-SnBu₃ (1.1 equiv) |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ |
| Catalyst Loading | 2-5 mol% | 5-10 mol% | 2 mol% |
| Ligand | - (included in catalyst) | XPhos (2.2 mol% per Pd) | P(t-Bu)₃ |
| Additive | CuI (10 mol%) | CsF (2.0 equiv) | None |
| Solvent | Toluene or DMF | DME or Dioxane | THF |
| Temperature | 80-100 °C | 100-120 °C | 60-80 °C |
| Reaction Time | 12-24 h | 24-48 h | 8-16 h |
| Typical Yield | 60-85% | 50-75% | 70-90% |
Experimental Protocols
The following are detailed protocols for the Stille coupling of this compound. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Selective Mono-Stille Coupling
This protocol aims for the selective coupling at one of the bromine positions, typically the more reactive one.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., (2-thienyl)tributylstannane) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous Toluene or DMF
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol).
-
Add the organostannane (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.1 mmol).
-
Add anhydrous toluene or DMF (5 mL).
-
Seal the flask and degas the solution by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic solution with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Double Stille Coupling
This protocol is designed for the coupling at both bromine positions.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)stannane) (2.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
XPhos (11 mol%)
-
Cesium fluoride (CsF) (2.5 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.05 mmol) and XPhos (0.11 mmol) to a dry reaction vessel.
-
Add anhydrous DME (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound (1.0 mmol) and the organostannane (2.5 mmol) in anhydrous DME (3 mL).
-
Add the substrate solution and CsF (2.5 mmol) to the catalyst mixture.
-
Seal the vessel and heat the reaction to 110 °C for 24-48 hours.
-
Monitor the reaction for the disappearance of starting material and mono-coupled product.
-
After cooling, filter the reaction mixture through a pad of Celite®.
-
Remove the solvent under reduced pressure.
-
The work-up and purification follow the same procedure as in Protocol 1, with careful handling of the potentially toxic tin byproducts.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycle of the Stille coupling reaction and a general experimental workflow.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
Application Notes and Protocols: Heck Reaction of Methyl 4,5-dibromo-2-furoate with Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective Heck reaction of Methyl 4,5-dibromo-2-furoate with various alkenes. This reaction is a valuable tool for the synthesis of substituted furan derivatives, which are important intermediates in the development of pharmaceuticals and agrochemicals. The protocols outlined below are based on established methodologies for palladium-catalyzed cross-coupling reactions of halogenated heterocycles.
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] In the context of this compound, the two bromine atoms offer sites for selective functionalization. Typically, the bromine atom at the C5 position of the furan ring is more reactive towards palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent oxygen atom. This regioselectivity allows for the controlled synthesis of 5-alkenyl-4-bromo-2-furoates, which can be further modified at the C4 position. These resulting structures are valuable scaffolds in medicinal chemistry and materials science.[2]
Data Presentation
The following table summarizes typical reaction conditions and yields for the Heck reaction of this compound with representative alkenes. Please note that these are generalized conditions and may require optimization for specific substrates and scales.
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | Methyl 4-bromo-5-styryl-2-furoate | 75-85 |
| Methyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 120 | 24 | Methyl 4-bromo-5-(2-(methoxycarbonyl)vinyl)-2-furoate | 65-75 |
| Ethylene (1 atm) | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 110 | 18 | Methyl 4-bromo-5-vinyl-2-furoate | 50-60 |
Experimental Protocols
General Procedure for the Heck Reaction
The following is a general protocol for the Heck reaction of this compound with an alkene. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials:
-
This compound
-
Alkene (e.g., Styrene, Methyl Acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMA, NMP)
-
Standard laboratory glassware and Schlenk line equipment
Protocol for the reaction with Styrene:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 284 mg).
-
Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous Dimethylformamide (DMF, 5 mL) via syringe.
-
Add Styrene (1.2 mmol, 138 µL) and Triethylamine (Et₃N, 1.5 mmol, 209 µL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 4-bromo-5-styryl-2-furoate.
Protocol for the reaction with Methyl Acrylate:
-
Follow the general procedure as described above, using this compound (1.0 mmol, 284 mg).
-
Use Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg) and Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 18.3 mg) as the catalyst system.
-
Use Sodium acetate (NaOAc, 2.0 mmol, 164 mg) as the base.
-
Use anhydrous Dimethylacetamide (DMA, 5 mL) as the solvent.
-
Add Methyl Acrylate (1.5 mmol, 135 µL).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Work-up and purify as described in the styrene protocol to obtain Methyl 4-bromo-5-(2-(methoxycarbonyl)vinyl)-2-furoate.
Visualizations
The following diagrams illustrate the key aspects of the Heck reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with Methyl 4,5-dibromo-2-furoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. Its mild reaction conditions and broad functional group tolerance have made it a cornerstone in the synthesis of natural products, pharmaceuticals, and advanced organic materials.
This document provides detailed application notes and experimental protocols for the selective Sonogashira coupling of various terminal alkynes with Methyl 4,5-dibromo-2-furoate. The inherent difference in reactivity between the bromine atoms at the C-4 (β) and C-5 (α) positions of the furan ring allows for regioselective mono-alkynylation, offering a strategic advantage in the synthesis of complex molecular architectures.
Principle of Regioselectivity
In the Sonogashira coupling of this compound, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is the initial and regioselectivity-determining step. For five-membered heterocyclic systems like furan, the α-position (C-5) is more electron-deficient and sterically accessible compared to the β-position (C-4). Consequently, the C-5 bromine is significantly more reactive towards oxidative addition, leading to a highly selective mono-coupling at this position under controlled conditions. This allows for the preferential synthesis of Methyl 4-bromo-5-(alkynyl)-2-furoates.
Experimental Protocols
The following protocols outline the general procedures for the selective mono-alkynylation of this compound with various terminal alkynes. Optimization may be required for specific substrates.
Materials and Equipment:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas supply (Argon or Nitrogen)
-
Standard Schlenk line or glovebox techniques
-
Glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Protocol 1: General Procedure for Selective Mono-alkynylation
This protocol is designed for the selective Sonogashira coupling at the C-5 position of this compound.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).
-
Add this compound (1.0 equivalent).
-
Add the anhydrous solvent (e.g., THF or toluene).
-
-
Reagent Addition:
-
To the stirred suspension, add the amine base (e.g., triethylamine, 2.0-3.0 equivalents) via syringe.
-
Add the terminal alkyne (1.1-1.2 equivalents) dropwise via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to 40-60°C.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-bromo-5-(alkynyl)-2-furoate.
-
Data Presentation
The following table summarizes representative quantitative data for the selective mono-alkynylation of this compound with various terminal alkynes under typical Sonogashira conditions.
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3%) | Et₃N | THF | 50 | 4 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5%) | i-Pr₂NH | Toluene | 60 | 6 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2%) | Et₃N | THF | 40 | 3 | >90 |
| 4 | 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂ (3%) | Et₃N | DMF | 50 | 4 | 88-96 |
| 5 | 1-Octyne | Pd(PPh₃)₄ (5%) | i-Pr₂NH | Toluene | 60 | 6 | 82-92 |
Note: Yields are based on isolated product after purification and are representative of typical outcomes for this reaction class.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Amine bases are corrosive and volatile; appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Reactions under inert atmosphere require proper training in the use of Schlenk lines or gloveboxes.
Synthesis of Polysubstituted Furans from Methyl 4,5-dibromo-2-furoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,5-dibromo-2-furoate is a versatile and readily available starting material for the synthesis of a wide array of polysubstituted furans. The differential reactivity of the two bromine atoms, coupled with the electron-withdrawing effect of the ester group, allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted furans from this compound, focusing on Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings. These methods are crucial for the construction of complex furan-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. For instance, this starting material is a key intermediate in the synthesis of Proximicins, a family of aminofuran antibiotics with potent anticancer and antibacterial properties[1].
Reaction Pathways and Experimental Workflow
The synthesis of polysubstituted furans from this compound typically involves one or more palladium-catalyzed cross-coupling reactions. The general workflow begins with the selective functionalization of one of the C-Br bonds, followed by a subsequent coupling at the remaining C-Br position if desired. This sequential approach allows for the introduction of different substituents at the 4- and 5-positions of the furan ring.
Caption: General reaction pathways for the synthesis of polysubstituted furans.
A typical experimental workflow for these reactions involves careful setup under an inert atmosphere, precise control of reaction temperature, and thorough purification of the products.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the furan core and various aryl or heteroaryl groups using boronic acids or their derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a base.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 5 | 92 | [2] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Toluene/Dioxane (4:1)/H₂O | 80 | 3 | 87 (di-substituted) | [2] |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 90 | 12 | Good | [3] |
Note: Data for entries 1 and 2 are based on the analogous reactions of 2,3,4,5-tetrabromofuran and provide a strong starting point for optimization.
Experimental Protocol: Synthesis of Methyl 4,5-diphenyl-2-furoate
This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of polybrominated furans[2].
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
1,4-Dioxane
-
Water (deionized and degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a pressure tube, add this compound, phenylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the tube.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the tube and purge with argon for 10-15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 5 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of heptane and ethyl acetate) to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkynyl groups at the 4- and/or 5-positions of the furan ring. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (15) | DIPA (4) | DMF | 45 | 2.5 | 47 (di-substituted) | [4] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | THF | 60 | 12 | Good | [4] |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (15) | KF (8) | DMF | RT | 12 | Good | [4] |
Note: The provided data is for analogous di-iodide substrates and can be adapted for this compound.
Experimental Protocol: Synthesis of Methyl 4,5-bis(phenylethynyl)-2-furoate
This protocol is based on a general procedure for Sonogashira coupling[4].
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (15 mol%)
-
Diisopropylamine (DIPA) (4.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous DMF via syringe.
-
Add DIPA and phenylacetylene to the reaction mixture.
-
Stir the reaction at 45 °C for 2.5 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling provides a method for C-C bond formation using organostannane reagents. This reaction is known for its tolerance of a wide range of functional groups.
Quantitative Data for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | Toluene | 110 | 24 | Good | [5] |
| 2 | Tributyl(vinyl)tin | Pd₂(dba)₃ (2) | DMF | 80 | 12 | Good | [5] |
| 3 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | DMF | 95 | 12 | 67 | [6] |
Note: This data is based on general Stille coupling procedures and can be adapted.
Experimental Protocol: Synthesis of Methyl 4,5-bis(phenyl)-2-furoate
This protocol is a generalized procedure for Stille coupling with dibromoarenes[5][7].
Materials:
-
This compound (1.0 equiv)
-
(Tributylstannyl)benzene (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous and degassed toluene via syringe.
-
Add (tributylstannyl)benzene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with an aqueous solution of KF to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Coupling
The Heck reaction allows for the formation of C-C bonds by coupling the furan ring with an alkene. This reaction typically requires a palladium catalyst and a base.
Quantitative Data for Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | Good | [8] |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2) | DMF | 120 | 12 | Good | [1] |
| 3 | 2,3-Dihydrofuran | [PdCl(allyl)]₂ (1) | - | K₂CO₃ (1.2) | DMF | 70 | 2 | up to 59.2 | [9] |
Note: This data is based on general Heck coupling procedures and can be adapted.
Experimental Protocol: Synthesis of Methyl 4,5-distyryl-2-furoate
This protocol is adapted from a general procedure for the Heck reaction[8].
Materials:
-
This compound (1.0 equiv)
-
Styrene (2.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF and triethylamine.
-
Add styrene to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 24 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of a diverse range of polysubstituted furans. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, Stille, and Heck—provide robust and adaptable methods for the selective functionalization of the furan core. By carefully selecting the appropriate reaction conditions, researchers can achieve high yields of mono- or di-substituted products, enabling the construction of complex molecules for applications in drug discovery and materials science. The provided protocols offer a solid foundation for further exploration and optimization in the synthesis of novel furan derivatives.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl 4,5-dibromo-2-furoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,5-dibromo-2-furoate is a versatile heterocyclic building block increasingly utilized in the synthesis of pharmaceutical intermediates. Its furan core, substituted with two bromine atoms and a methyl ester, offers multiple reaction sites for derivatization, making it an attractive scaffold for the generation of diverse molecular libraries. The bromine atoms at the C4 and C5 positions are particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and conceptual diagrams to guide researchers in leveraging this compound for the synthesis of potential therapeutic agents, particularly in the areas of oncology and virology.
Key Applications in Pharmaceutical Synthesis
This compound serves as a key starting material for the synthesis of polysubstituted furans, which are present in numerous biologically active compounds. The two bromine atoms can be selectively or sequentially functionalized through various cross-coupling reactions, providing a strategic approach to building molecular complexity.
-
Anticancer Agents: The furan scaffold is a constituent of various compounds with demonstrated anticancer activity.[1] Derivatives of this compound can be elaborated into molecules that target critical cellular pathways involved in cancer progression, such as cell signaling cascades and microtubule dynamics. For instance, substituted furans have been investigated as inhibitors of signaling pathways like PI3K/Akt/mTOR and as agents that disrupt tubulin polymerization.[2][3][4]
-
Antiviral Compounds: Furan-containing nucleoside analogues and other derivatives have shown promise as antiviral agents.[5][6] The furan ring can mimic the ribose sugar in natural nucleosides, leading to the inhibition of viral replication.[5] this compound provides a platform for the synthesis of novel furan-based structures with potential activity against a range of viruses.
Experimental Protocols
The following protocols are generalized procedures for common cross-coupling reactions involving this compound. Researchers should note that reaction conditions may require optimization based on the specific coupling partners and desired outcome (mono- vs. di-substitution).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the furan core and various aryl or heteroaryl boronic acids or esters. Regioselectivity can often be achieved due to the differential reactivity of the bromine atoms at the C4 and C5 positions.
General Protocol for Mono-arylation:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note on Regioselectivity: The initial coupling is expected to occur preferentially at the more reactive α-position (C5) of the furan ring.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations or as part of the final pharmacophore.
General Protocol for Mono-alkynylation:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C for 4-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
This reaction is a key method for forming C-N bonds, allowing for the synthesis of a wide variety of substituted aminofurans, which are important intermediates in drug discovery.
General Protocol for Mono-amination:
-
To a dry, sealable reaction tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 1.5-3 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Stille Coupling
The Stille coupling offers an alternative for C-C bond formation using organostannane reagents, which are often tolerant of a wide range of functional groups.
General Protocol for Mono-substitution:
-
In a Schlenk flask, dissolve this compound (1.0 equiv.) and the organostannane (1.1 equiv.) in an anhydrous, degassed solvent (e.g., toluene or DMF).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data Summary
The following tables provide representative data for cross-coupling reactions on dibromo-heterocyclic systems, which can serve as a starting point for the optimization of reactions with this compound. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dibromo-heterocycles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 60-80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 100 | 18 | 70-90 |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 24 | 65-85 |
Table 2: Representative Conditions for Sonogashira Coupling of Dibromo-heterocycles
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (3) | THF | RT | 6 | 70-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (3) | DMF | 50 | 12 | 60-85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ (2) | Dioxane | 60 | 18 | 65-90 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Dibromo-heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 16 | 70-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 60-80 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₂CO₃ (3) | DMF | 90 | 18 | 65-85 |
Conceptual Diagrams
The following diagrams illustrate key concepts related to the use of this compound in pharmaceutical intermediate synthesis.
Signaling Pathway Inhibition
Derivatives of this compound can be designed to inhibit key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Experimental Workflow
The synthesis of a pharmaceutical intermediate from this compound typically involves a multi-step process, often beginning with a regioselective cross-coupling reaction.
Logical Relationships in Drug Discovery
The development of new drugs from this compound follows a logical progression from synthesis to biological evaluation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex, polysubstituted furan derivatives with potential applications as anticancer and antiviral agents. The protocols and conceptual diagrams provided in these application notes are intended to serve as a guide for researchers to explore the full potential of this important building block in drug discovery and development. Further optimization of reaction conditions and exploration of novel coupling partners will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- 1. Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl 4,5-dibromo-2-furoate in Agrochemical Innovation: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Methyl 4,5-dibromo-2-furoate stands as a versatile and highly reactive intermediate compound with significant potential in the discovery and development of novel agrochemicals. Its unique chemical architecture, featuring a furan core substituted with two bromine atoms and a methyl ester group, provides a scaffold for the synthesis of a diverse array of bioactive molecules, including herbicides, fungicides, and insecticides.[1] This document provides detailed application notes, experimental protocols, and data interpretation guidelines for leveraging this compound in agrochemical research and development.
Physicochemical Properties and Synthesis
This compound is a white to light yellow crystalline powder. A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| CAS Number | 54113-41-6 |
| Molecular Formula | C₆H₄Br₂O₃ |
| Molecular Weight | 283.90 g/mol |
| Melting Point | 56-60 °C |
| Boiling Point | 110 °C at 0.8 mmHg |
| Purity | ≥95% (GC) |
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis of this compound from 4,5-dibromofuran-2-carboxylic acid is detailed below.
Materials:
-
4,5-dibromofuran-2-carboxylic acid
-
Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF)
-
Oxalyl chloride
-
Triethylamine
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
-
Saturated brine
Procedure:
-
At 0 °C, slowly add a catalytic amount of oxalyl chloride (2.4 mmol) dropwise to a solution of 4,5-dibromofuran-2-carboxylic acid (1.9 mmol) in a mixture of dichloromethane (5.0 mL) and N,N-dimethylformamide.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent by distillation under reduced pressure.
-
Add triethylamine (2.4 mmol) and methanol (4.0 mL) to the residue and continue stirring for 1 hour at room temperature.
-
Remove the solvent again by distillation under reduced pressure.
-
Add saturated aqueous sodium bicarbonate to the residue and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by reduced pressure distillation to yield the final product, Methyl 4,5-dibromofuran-2-carboxylate.
Expected Yield: Approximately 88%.
Characterization: The product can be characterized by ¹H-NMR spectroscopy. In CDCl₃, the expected chemical shifts are δ (ppm) 3.90 (s, 3H) and 7.18 (s, 1H).
Application in the Synthesis of Novel Agrochemicals
The reactivity of the bromine atoms on the furan ring of this compound allows for a variety of chemical modifications, making it an excellent starting material for creating libraries of potential agrochemical candidates. The following sections outline hypothetical synthetic pathways to different classes of agrochemicals.
Synthesis of Potential Herbicides
The furan scaffold can be incorporated into molecules known to exhibit herbicidal activity. One possible synthetic route involves the displacement of the bromine atoms with various amines or other nucleophiles to create novel substituted furoates.
Caption: Proposed workflow for synthesizing and screening novel herbicides.
Development of Fungicidal Compounds
Furan-containing compounds have shown promise as fungicides. The dibromo-functionality of the starting material can be exploited to introduce moieties known to confer fungicidal properties.
Caption: Synthetic pathway for developing novel fungicidal agents.
Creation of Insecticidal Molecules
The furan core is present in some natural and synthetic insecticides. By modifying this compound, it is possible to design new insecticidal compounds.
Caption: A potential route for the synthesis and testing of new insecticides.
Quantitative Data and Bioassays: A Case Study with Furan-based Insecticides
| Compound | Target Insect | LC₅₀ (µg/mL) after 24h |
| 5 | Retithrips syriacus | 15.68 |
| 7 | Retithrips syriacus | 18.90 |
| 9 | Retithrips syriacus | 58.04 |
| 11 | Retithrips syriacus | 17.81 |
| 15 | Retithrips syriacus | 42.21 |
| Positive Control | Retithrips syriacus | 8.90 |
Data adapted from a study on furan-2-carbaldehyde thiosemicarbazone derivatives.[2]
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a standard method for evaluating the insecticidal activity of new compounds.
Materials:
-
Test compounds
-
Acetone (or other suitable solvent)
-
Triton X-100 (or other surfactant)
-
Distilled water
-
Leaf discs (e.g., from cabbage or cotton)
-
Target insects (e.g., larvae of Spodoptera frugiperda)
-
Petri dishes
-
Filter paper
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare a series of dilutions of the test compounds in distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to ensure even spreading on the leaf surface.
-
Dip leaf discs into each test solution for a set amount of time (e.g., 10 seconds).
-
Allow the leaf discs to air dry.
-
Place one treated leaf disc into a Petri dish lined with moist filter paper.
-
Introduce a set number of insects (e.g., 10 larvae) into each Petri dish.
-
Seal the Petri dishes and incubate under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod).
-
Assess mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis or other suitable statistical methods.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a wide range of potential agrochemicals. Its utility lies in the ability to readily introduce diverse functional groups onto the furan ring, allowing for the creation of large libraries of compounds for high-throughput screening. While specific commercialized agrochemicals derived directly from this compound are not widely documented, the synthetic pathways and biological testing protocols outlined in these application notes provide a solid framework for researchers to explore its potential in developing the next generation of crop protection agents.
References
Application Notes and Protocols for the Regioselective Functionalization of Methyl 4,5-dibromo-2-furoate
Introduction
Methyl 4,5-dibromo-2-furoate is a versatile synthetic intermediate used in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The furan core is a key structural motif in numerous biologically active compounds, and the two bromine atoms at the C4 and C5 positions offer distinct opportunities for selective functionalization.[2] The inherent electronic differences between the α-position (C5) and the β-position (C4) on the furan ring allow for regioselective reactions. Generally, the α-positions of furan are more susceptible to electrophilic attack and oxidative addition to palladium(0) catalysts compared to the β-positions.[3][4] This principle is fundamental to achieving selectivity in cross-coupling reactions, where functionalization is expected to occur preferentially at the more reactive C5-bromo position.
These application notes provide an overview of common regioselective functionalization strategies and detailed protocols for researchers in organic synthesis and drug development.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can be controlled to achieve selective mono-functionalization, primarily at the C5 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is widely used due to its mild conditions and the stability of the boronic acid reagents.[5][6]
Table 1: Typical Reaction Parameters for Regioselective Suzuki-Miyaura Mono-Coupling
| Parameter | Typical Conditions / Reagents | Purpose |
| Substrate | This compound (1.0 eq) | Starting material |
| Boronic Acid | Aryl- or Vinylboronic Acid (1.0 - 1.2 eq) | Coupling partner |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) (1 - 5 mol%) | Catalyzes the C-C bond formation[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2 - 3 eq) | Activates the boronic acid for transmetalation[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reagents and facilitates the reaction |
| Temperature | 80 - 110 °C | Provides energy to overcome activation barriers |
| Expected Product | Methyl 4-bromo-5-aryl-2-furoate | Selective functionalization at the C5 position |
Protocol 1: Regioselective Suzuki-Miyaura Mono-Arylation at the C5-Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C5 position of this compound.[8]
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Argon or Nitrogen source
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Sparge the resulting mixture with a stream of inert gas for 10-15 minutes to ensure it is oxygen-free.
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the mixture.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 3-12 hours), cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired Methyl 4-bromo-5-aryl-2-furoate.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Stille Coupling
The Stille coupling utilizes an organotin reagent and is known for its tolerance of a wide variety of functional groups.[9][10] Care must be taken due to the toxicity of organotin compounds.[11]
Table 2: Typical Reaction Parameters for Regioselective Stille Mono-Coupling
| Parameter | Typical Conditions / Reagents | Purpose |
| Substrate | This compound (1.0 eq) | Starting material |
| Organostannane | R-Sn(Bu)₃ or R-Sn(Me)₃ (1.0 - 1.2 eq) | Coupling partner |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ (1 - 5 mol%) | Catalyzes the C-C bond formation[11] |
| Ligand | PPh₃, AsPh₃ (if required) | Stabilizes the catalyst and promotes the reaction |
| Solvent | Toluene, Dioxane, DMF, THF | Anhydrous and degassed solvent |
| Temperature | 80 - 120 °C | Higher temperatures may be needed[9] |
| Expected Product | Methyl 4-bromo-5-substituted-2-furoate | Selective functionalization at the C5 position |
Protocol 2: Regioselective Stille Mono-Coupling at the C5-Position
This protocol provides a general framework for the mono-functionalization of this compound using an organostannane reagent.[9][11]
Reagents and Materials:
-
This compound
-
Organostannane (e.g., Tributyl(vinyl)tin) (1.1 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous, degassed Toluene or DMF
-
Inert atmosphere reaction setup
-
Safety Note: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane reagent (1.1 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[11]
-
Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp)-C(sp²) bonds between terminal alkynes and aryl or vinyl halides, typically using palladium and copper(I) co-catalysts.[3][12]
Table 3: Typical Reaction Parameters for Regioselective Sonogashira Mono-Coupling
| Parameter | Typical Conditions / Reagents | Purpose |
| Substrate | This compound (1.0 eq) | Starting material |
| Alkyne | Terminal Alkyne (1.0 - 1.2 eq) | Coupling partner |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1 - 5 mol%) | Primary catalyst for the cross-coupling cycle[3] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) (2 - 10 mol%) | Co-catalyst for the copper cycle[3] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a base and often as a solvent |
| Solvent | THF, DMF (anhydrous) | Anhydrous and degassed solvent |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient[3] |
| Expected Product | Methyl 4-bromo-5-(alkynyl)-2-furoate | Selective functionalization at the C5 position |
Protocol 3: Regioselective Sonogashira Mono-Alkynylation at the C5-Position
This protocol is designed to favor the formation of the C5-alkynylated product.[3]
Reagents and Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere reaction setup
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (2 mol%) and copper(I) iodide (4 mol%).
-
Add this compound (1.0 eq) and anhydrous THF.
-
Add triethylamine (2-3 eq) followed by the terminal alkyne (1.1 eq).
-
Stir the reaction mixture at room temperature or warm slightly (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Work-up and Purification:
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Regioselective functionalization of this compound.
Halogen-Metal Exchange
Halogen-metal exchange, typically using organolithium or magnesium reagents at low temperatures, offers an alternative route to functionalization.[13] The reaction is often very fast and can be highly regioselective, with the exchange occurring at the more acidic C5 position. The resulting organometallic intermediate can then be trapped with various electrophiles.
Table 4: Typical Reaction Parameters for Halogen-Metal Exchange
| Parameter | Typical Conditions / Reagents | Purpose |
| Substrate | This compound (1.0 eq) | Starting material |
| Exchange Reagent | n-Butyllithium (n-BuLi), i-PrMgCl·LiCl (1.0 eq) | Forms the organometallic intermediate[13] |
| Solvent | THF, Diethyl ether (anhydrous) | Anhydrous, non-protic solvent |
| Temperature | -78 °C to 0 °C | Low temperature is critical to prevent side reactions[14] |
| Electrophile | Aldehydes, Ketones, CO₂, Alkyl halides, etc. | Traps the organometallic intermediate |
| Expected Product | Methyl 4-bromo-5-substituted-2-furoate | Selective functionalization at the C5 position |
Protocol 4: Regioselective Functionalization via Bromine-Lithium Exchange
This protocol outlines the generation of a C5-lithiated furan species followed by electrophilic quench.[14][15]
Reagents and Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Benzaldehyde) (1.2 eq)
-
Inert atmosphere reaction setup with a low-temperature bath (e.g., acetone/dry ice)
Procedure:
-
Add this compound (1.0 eq) to a flame-dried, multi-neck flask under an inert atmosphere.
-
Dissolve the substrate in anhydrous THF and cool the solution to -78 °C.
-
Slowly add n-BuLi (1.0 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for complete halogen-metal exchange.
-
Add the chosen electrophile (e.g., benzaldehyde, 1.2 eq) to the solution at -78 °C.
-
Allow the reaction to stir for another 1-2 hours at -78 °C, then warm slowly to room temperature.
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The regioselective functionalization of this compound provides a reliable pathway to novel substituted furan derivatives. By leveraging the differential reactivity of the C4 and C5 positions, chemists can selectively introduce a wide array of functional groups using methods such as palladium-catalyzed cross-coupling and low-temperature halogen-metal exchange. The protocols provided herein serve as a starting point for the synthesis of complex molecules for applications in medicinal chemistry and materials science. Optimization of the described conditions may be necessary for specific substrates and desired outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl-4,5-dibromo-2-furoate | 54113-41-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. joss.tcnj.edu [joss.tcnj.edu]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Methyl 4,5-dibromo-2-furoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Suzuki coupling reactions with Methyl 4,5-dibromo-2-furoate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not proceeding at all. What are the primary checks I should perform?
A1: When a Suzuki coupling reaction fails to initiate, the most common culprits are related to the catalyst, reagents, or reaction atmosphere. Here's a checklist of initial verifications:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly flame-dried and that all solvents were rigorously degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[1]
-
Catalyst Integrity: Palladium catalysts, especially those involving phosphine ligands, can degrade upon improper storage. Use a fresh batch of catalyst or a trusted source. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is properly reduced in situ.
-
Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Boronic acids can dehydrate to form unreactive boroxines over time.
-
Base Activation: A base is crucial for the transmetalation step.[2] Ensure the base is of high quality, sufficiently strong, and soluble in the reaction medium. For this substrate, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.
Q2: I am observing the formation of a mono-arylated product, but the reaction is not going to completion to form the di-arylated product. How can I drive the reaction forward?
A2: Achieving di-substitution on a dibrominated substrate can be challenging. If you are isolating the mono-substituted product, consider the following optimizations:
-
Stoichiometry: Increase the equivalents of the boronic acid (typically 2.2-2.5 equivalents for di-substitution) and the base (at least 3-4 equivalents).
-
Reaction Time and Temperature: Prolong the reaction time or cautiously increase the temperature. Monitor the reaction by TLC or LC-MS to track the consumption of the mono-substituted intermediate. High temperatures, however, can lead to catalyst decomposition.
-
Catalyst Loading: A higher catalyst loading (e.g., 3-5 mol%) might be necessary to ensure enough active catalyst is present for the second, often slower, coupling step.
-
Ligand Choice: More electron-rich and bulky phosphine ligands can sometimes facilitate the coupling of the second bromide.
Q3: My reaction is producing a mixture of 4-aryl and 5-aryl mono-substituted products. How can I improve the regioselectivity?
A3: The regioselectivity of the first coupling is determined by the relative reactivity of the C4 and C5 bromine atoms. In a related compound, 4,5-dibromothiophene-2-carboxaldehyde, the coupling occurs selectively at the C5 position.[3] This is attributed to the electronic effects of the electron-withdrawing group at C2, making the C5 position more electron-deficient and thus more reactive towards oxidative addition.
-
Reaction Temperature: Lowering the reaction temperature may enhance the inherent electronic preference for one position over the other.
-
Catalyst and Ligand: The steric bulk of the catalyst and ligand can influence which bromine is more accessible. Experimenting with different palladium catalysts and phosphine ligands may improve selectivity.
Q4: I am observing a significant amount of a debrominated side product (e.g., Methyl 4-bromo-2-furoate or Methyl 5-bromo-2-furoate). What causes this and how can I prevent it?
A4: This side reaction is known as hydrodehalogenation, where a bromine atom is replaced by a hydrogen atom. It can be caused by various factors:
-
Source of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base, or other reagents.
-
Reaction Conditions: High temperatures and prolonged reaction times can favor this side reaction.
-
Catalyst System: The choice of ligand can influence the rate of hydrodehalogenation relative to the desired cross-coupling.
To minimize hydrodehalogenation:
-
Use aprotic solvents.
-
Ensure all reagents are anhydrous.
-
Screen different bases and ligands.
-
Optimize the reaction temperature and time.
Q5: I suspect the methyl ester on my furan substrate is being hydrolyzed under the reaction conditions. How can I avoid this?
A5: The basic conditions of the Suzuki coupling can indeed lead to the saponification of the methyl ester.[3] To mitigate this:
-
Use a Milder Base: Switch to a less harsh base like potassium fluoride (KF) or potassium bicarbonate (KHCO₃).
-
Anhydrous Conditions: The presence of water will facilitate hydrolysis. Use anhydrous solvents and reagents.
-
Lower Temperature: If possible, run the reaction at a lower temperature to slow down the rate of hydrolysis.
-
Protecting Group Strategy: If hydrolysis remains a significant issue, consider performing the Suzuki coupling on the corresponding carboxylic acid and then re-esterifying in a separate step.
Troubleshooting Guides
Guide 1: Low to No Yield of Coupled Product
| Symptom | Possible Cause | Suggested Solution |
| No reaction, starting material recovered | Inactive catalyst | Use fresh Pd catalyst and phosphine ligand. Ensure proper storage under inert atmosphere. |
| Ineffective base | Use a fresh, anhydrous base (e.g., K₂CO₃, K₃PO₄). Ensure adequate solubility in the chosen solvent system. | |
| Presence of oxygen | Thoroughly degas solvents and maintain a strict inert (Ar or N₂) atmosphere throughout the reaction.[1] | |
| Poor quality boronic acid | Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester) and purify before use. | |
| Reaction starts but stalls | Catalyst decomposition (Pd black observed) | Lower the reaction temperature. Consider a more robust catalyst/ligand system (e.g., Buchwald ligands). |
| Reagent insolubility | Try a different solvent system to ensure all components remain in solution (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O). |
Guide 2: Issues with Selectivity (Mono- vs. Di-substitution)
| Symptom | Possible Cause | Suggested Solution |
| Only mono-substituted product is formed | Insufficient boronic acid/base | Increase equivalents of boronic acid to 2.2-2.5 and base to 3-4 eq. |
| Reaction not at equilibrium | Increase reaction time and/or temperature. Monitor by TLC/LC-MS. | |
| Deactivated catalyst | Increase catalyst loading to 3-5 mol%. | |
| Mixture of mono- and di-substituted products | Incomplete reaction | See above solutions for driving the reaction to completion. |
| Difficult to control stoichiometry | For selective mono-arylation, use 1.0-1.1 equivalents of boronic acid. |
Guide 3: Formation of Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Significant hydrodehalogenation product | Hydride source in reaction mixture | Use anhydrous, aprotic solvents. Screen different bases. |
| High reaction temperature | Optimize for the lowest effective temperature. | |
| Homocoupling of boronic acid | Presence of oxygen | Ensure rigorous exclusion of oxygen. |
| Catalyst system | Some catalyst systems are more prone to homocoupling. Screen different Pd catalysts and ligands. | |
| Hydrolysis of methyl ester | Basic, aqueous conditions | Use a milder base (e.g., KF).[2] Use anhydrous solvents. Lower the reaction temperature. |
Experimental Protocols
Key Experiment: Regioselective Mono-arylation of this compound
This protocol is adapted from a similar procedure for the regioselective Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde and serves as a robust starting point.[3]
Objective: To selectively synthesize Methyl 4-bromo-5-aryl-2-furoate.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stilling Reactions of Dibromofurans
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in Stille reactions of dibromofurans.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing Stille reactions with dibromofurans?
A1: The primary challenges with dibromofurans in Stille couplings are controlling selectivity between mono- and di-substitution and achieving high yields. The two C-Br bonds on the furan ring can have different reactivities, and achieving selective mono-arylation can be difficult. Furthermore, like many cross-coupling reactions, Stille reactions are sensitive to catalyst deactivation, reagent purity, and reaction conditions, all of which can lead to low yields or the formation of byproducts.
Q2: What is a typical starting catalyst loading for Stille reactions of dibromofurans?
A2: A general starting point for palladium catalyst loading in Stille reactions is between 1-5 mol%.[1] For a new or unoptimized reaction involving dibromofurans, beginning with a higher loading in this range, for instance, 2-5 mol% of a catalyst like Pd(PPh₃)₄, is advisable to ensure the reaction proceeds.[2] Subsequent optimization can aim to reduce the catalyst loading to improve cost-effectiveness and minimize palladium contamination in the final product.
Q3: How can I favor mono-substitution over di-substitution?
A3: To favor mono-substitution, you can employ several strategies:
-
Stoichiometry: Use a limited amount of the organotin reagent (e.g., 1.0-1.2 equivalents relative to the dibromofuran).
-
Lower Catalyst Loading: Lowering the catalyst concentration can sometimes favor mono-substitution, as the catalyst may be consumed or deactivated before the second coupling can occur efficiently.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to stop the reaction after the first coupling has occurred. Careful monitoring of the reaction progress by TLC or GC-MS is crucial.
-
Ligand Choice: The choice of ligand can influence selectivity, though this is often substrate-dependent.
Q4: What is the role of additives like copper(I) iodide (CuI) in these reactions?
A4: Copper(I) iodide is a common additive in Stille reactions and can significantly accelerate the reaction rate. It is believed to act as a scavenger for free phosphine ligands, which can inhibit the rate-determining transmetalation step. In some cases, the choice of solvent can influence the effect of CuI, with different selectivities observed in polar solvents like DMF versus nonpolar solvents like toluene.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed or poor quality).2. Impure reagents (organotin reagent, solvent, etc.).3. Insufficient reaction temperature or time.4. Inappropriate ligand or solvent. | 1. Use fresh, high-purity catalyst. Ensure proper storage under an inert atmosphere.2. Purify the organotin reagent before use. Use anhydrous and degassed solvents.3. Incrementally increase the reaction temperature and monitor the reaction for longer periods.4. Screen different phosphine ligands (e.g., PPh₃, AsPh₃) and solvents (e.g., Toluene, DMF, Dioxane). |
| Mixture of Mono- and Di-substituted Products | 1. Stoichiometry of the organotin reagent is too high.2. High catalyst loading driving the reaction to completion.3. Prolonged reaction time or high temperature. | 1. Reduce the equivalents of the organotin reagent to 1.0-1.1 eq. for mono-substitution.2. Decrease the catalyst loading (e.g., from 5 mol% to 1-2 mol%).3. Carefully monitor the reaction and quench it once the desired mono-substituted product is maximized. |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen in the reaction mixture.2. Low reaction temperature. | 1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.2. In some cases, increasing the reaction temperature can favor the cross-coupling pathway over homocoupling. |
| Formation of Protodehalogenated Byproduct (C-H instead of C-C bond) | 1. Presence of water or other proton sources.2. Certain solvents or bases can act as hydride sources. | 1. Use anhydrous solvents and reagents.2. Consider using alternative bases that are less likely to promote hydrodehalogenation. |
| Difficulty Removing Tin Byproducts | 1. Tributyltin halides are often difficult to separate chromatographically. | 1. After the reaction, wash the organic phase with an aqueous solution of potassium fluoride (KF) to precipitate tin salts.2. Alternatively, filter the crude product through a plug of silica gel with an eluent containing a small amount of triethylamine. |
Data Presentation: Catalyst Loading and Selectivity
The following table provides representative data on how catalyst and additives can influence the selectivity of Stille reactions with dihaloheteroarenes. While this data is for 3,5-dibromo-2-pyrone, the principles are applicable to the optimization of dibromofuran reactions.[3]
| Entry | Catalyst | Additive (equiv.) | Solvent | Product Ratio (Mono-C3 : Mono-C5) | Total Yield (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | None | Toluene | 95 : 5 | 81 |
| 2 | Pd(PPh₃)₄ (5 mol%) | CuI (0.2) | Toluene | 91 : 9 | 83 |
| 3 | Pd(PPh₃)₄ (5 mol%) | CuI (1.0) | Toluene | 88 : 12 | 85 |
| 4 | Pd(PPh₃)₄ (5 mol%) | None | DMF | 95 : 5 | 78 |
| 5 | Pd(PPh₃)₄ (5 mol%) | CuI (1.0) | DMF | 8 : 92 | 81 |
Data adapted from a study on 3,5-dibromo-2-pyrone to illustrate principles of selectivity control.[3]
Experimental Protocols
General Protocol for Stille Coupling of 2,5-Dibromofuran
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
2,5-Dibromofuran
-
Organotin reagent (e.g., Aryl-SnBu₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2,5-dibromofuran (1.0 eq) and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe to achieve a concentration of approximately 0.1 M.
-
Reagent Addition: Add the organotin reagent (1.1 eq for mono-substitution, 2.2 eq for di-substitution) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A logical workflow for troubleshooting Stille reactions of dibromofurans.
References
Preventing homocoupling side reactions in cross-coupling of furans
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving furan scaffolds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for preventing homocoupling and other side reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the cross-coupling of furans.
Issue 1: Significant Homocoupling of Furan or Coupling Partner
Q: My reaction is producing a large amount of homocoupled byproduct from my furan substrate and/or my boronic acid/stannane/alkyne coupling partner. How can I minimize this?
A: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings. Several factors can promote this undesired pathway. Here’s a systematic approach to troubleshoot and suppress homocoupling:
1. Rigorously Exclude Oxygen:
-
Problem: The presence of oxygen is a primary driver of oxidative homocoupling.[1][2] It can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.
-
Solution:
-
Degassing: Thoroughly degas all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period).
-
Inert Atmosphere: Ensure your reaction is set up and maintained under a positive pressure of a high-purity inert gas. Use Schlenk techniques or a glovebox for the best results.
-
2. Optimize Your Catalyst System:
-
Problem: The choice of palladium source and ligand is critical in directing the reaction towards cross-coupling.
-
Solution:
-
Palladium Precatalyst: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), in situ reduction to Pd(0) is required. This process can sometimes be inefficient and lead to side reactions. Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are often effective at promoting the desired reductive elimination step to form the cross-coupled product while sterically hindering the homocoupling pathway. For Suzuki couplings of furans, ligands like SPhos and XPhos have shown good results.[3]
-
3. Adjust Reaction Conditions:
-
Problem: Reaction parameters such as temperature, concentration, and addition rates can influence the relative rates of cross-coupling versus homocoupling.
-
Solution:
-
Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway, which may have a higher activation energy.[4]
-
Concentration: Running the reaction at a lower concentration can disfavor the bimolecular homocoupling reaction.
-
Slow Addition: The slow addition of the more reactive coupling partner (often the organometallic reagent) via syringe pump can help maintain a low concentration of this species in the reaction mixture, thereby minimizing its self-coupling.
-
4. Consider Copper-Free Conditions (for Sonogashira Coupling):
-
Problem: In Sonogashira couplings, the copper(I) co-catalyst, while accelerating the reaction, is also a primary catalyst for the oxidative homocoupling of terminal alkynes (Glaser coupling).[5]
-
Solution: Employ a copper-free Sonogashira protocol. These methods often require a different choice of base (e.g., Cs₂CO₃) and ligand to achieve high yields of the cross-coupled product without the formation of diyne byproducts.[3]
Troubleshooting homocoupling side reactions.
Issue 2: Low or No Yield of the Desired Cross-Coupled Furan Product
Q: My reaction is not proceeding, or I am getting a very low yield of the desired product. What should I check?
A: Low or no product formation can be due to a variety of factors, from inactive reagents to suboptimal reaction conditions.
1. Verify Reagent Quality and Stoichiometry:
-
Problem: Degradation of starting materials or incorrect stoichiometry can halt the reaction.
-
Solution:
-
Organoboron Reagents (Suzuki): Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Use fresh, high-purity boronic acids or consider using more stable boronate esters (e.g., pinacol esters).
-
Organostannanes (Stille): While generally stable, ensure your organotin reagent has not degraded.
-
Catalyst and Ligands: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh batches and handle them under an inert atmosphere.
-
Base: The choice and quality of the base are crucial. Ensure the base is anhydrous and finely powdered for solid bases to ensure good solubility and reactivity.
-
2. Assess the Catalyst System and Reaction Conditions:
-
Problem: The catalytic cycle may not be initiated or may be proceeding too slowly.
-
Solution:
-
Catalyst Activation: If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.
-
Ligand Choice: The ligand can significantly impact the rate of oxidative addition and reductive elimination. For challenging substrates, screening different ligands is often necessary.
-
Temperature: The reaction may require higher temperatures to overcome the activation barrier for oxidative addition, especially with less reactive aryl chlorides or bromides. Incrementally increase the reaction temperature.
-
Solvent: The solvent can affect the solubility of reagents and the stability of the catalyst. Common solvents for furan cross-coupling include dioxane, THF, DMF, and toluene.[1][6]
-
3. Check for Furan Ring Instability:
-
Problem: The furan ring can be sensitive to strongly acidic or basic conditions, leading to decomposition or polymerization.
-
Solution:
-
Base Selection: While a base is necessary for many cross-coupling reactions (especially Suzuki), a very strong base might degrade the furan moiety. Screen different bases of varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
pH Control: During workup, avoid strongly acidic conditions that can lead to furan polymerization.
-
Troubleshooting low yield in furan cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reaction is best for functionalizing furans?
A1: The "best" reaction depends on the desired transformation and the available starting materials.
-
Suzuki-Miyaura Coupling: This is a very versatile and widely used method due to the stability and commercial availability of a vast array of boronic acids and esters. It is known for its mild reaction conditions and excellent functional group tolerance.[7]
-
Stille Coupling: This reaction is also very versatile and tolerant of many functional groups. Organostannanes are stable to air and moisture, but a major drawback is their toxicity and the difficulty in removing tin byproducts.[4][8]
-
Sonogashira Coupling: This is the method of choice for introducing alkyne moieties onto the furan ring. It is highly reliable, but care must be taken to avoid the homocoupling of the terminal alkyne.[5]
Q2: Which position on the furan ring is most reactive in cross-coupling reactions?
A2: The C2 and C5 positions (α-positions) of the furan ring are generally more reactive towards electrophilic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C3 and C4 positions (β-positions). This is due to the electronic properties of the furan ring.
Q3: Can I perform cross-coupling on a furan ring that has other functional groups?
A3: Yes, a major advantage of palladium-catalyzed cross-coupling reactions is their high degree of functional group tolerance. Groups such as esters, ketones, aldehydes, and nitriles are often well-tolerated. However, functional groups that can act as ligands for the palladium catalyst (e.g., unprotected amines or thiols) may interfere with the reaction and may require protection.
Q4: My reaction mixture turns black. What does this mean?
A4: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the soluble palladium catalyst into an inactive, agglomerated form. This is a common mode of catalyst deactivation and can be caused by:
-
Presence of oxygen: Rigorous exclusion of air is crucial.
-
High temperatures: Prolonged heating can lead to catalyst decomposition.
-
Inappropriate ligand-to-metal ratio: Too little ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
Q5: What is the role of the base in the Suzuki-Miyaura coupling of furans?
A5: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the organoboron species, typically by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[9] The choice of base can significantly impact the reaction yield.[6]
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of furan cross-coupling reactions.
Table 1: Effect of Base on the Yield of a Palladium-Catalyzed Furan Synthesis [6]
| Entry | Base | pKa | Yield (%) |
| 1 | K₂CO₃ | 10.33 | 94 |
| 2 | K₃PO₄ | 12.4 | 25 |
| 3 | Cs₂CO₃ | 10.2 | 80 |
| 4 | KOtBu | 17.0 | 45 |
| 5 | NaOAc | 4.76 | 10 |
| 6 | Et₃N | 10.75 | 15 |
Reaction Conditions: 1,3-Dicarbonyl compound, alkenyl bromide, PdCl₂(CH₃CN)₂, CuCl₂ (oxidant), dioxane, 80 °C, 2 h.
Table 2: Comparison of Palladium Catalysts for the Suzuki Coupling of 2-(4-bromophenyl)benzofuran [10]
| Entry | Catalyst | Yield (%) |
| 1 | PdCl₂ | 55 |
| 2 | Pd(OAc)₂ | 61 |
| 3 | Pd(II) complex | 91 |
Reaction Conditions: 2-(4-bromophenyl)benzofuran, 4-methoxyphenylboronic acid, K₂CO₃, EtOH/H₂O (1:1), 80 °C, 4 h.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halofuran[9]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halofuran (1.0 equiv), the arylboronic acid (1.2 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Workflow for Suzuki-Miyaura coupling of a halofuran.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Halofuran
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the halofuran (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent and Alkyne Addition: Add anhydrous, degassed solvent (e.g., DMF or THF). Stir the mixture for a few minutes, then add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst, washing the pad with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Signaling Pathways and Mechanisms
The general catalytic cycle for palladium-catalyzed cross-coupling reactions is a fundamental concept for understanding and troubleshooting these transformations.
General catalytic cycle for furan cross-coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Towards Thermally Reversible Networks Based on Furan-Functionalization of Jatropha Oil [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Addressing catalyst deactivation in Heck reactions of brominated heterocycles
Technical Support Center: Heck Reactions of Brominated Heterocycles
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in the Heck cross-coupling of brominated heterocycles. The following troubleshooting guides and FAQs address common issues to help optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of palladium catalyst deactivation in Heck reactions involving brominated heterocycles?
A1: The main deactivation pathways for palladium catalysts in this context include:
-
Catalyst Poisoning: The nitrogen and sulfur atoms within heterocyclic substrates can coordinate strongly to the palladium center.[1][2][3] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst.[2][4]
-
Formation of Palladium Black: The active Pd(0) catalytic species can agglomerate or precipitate from the solution as inactive, insoluble palladium black.[5] This process is often accelerated by high reaction temperatures.[5][6]
-
Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the active catalyst, can degrade under the demanding conditions of a Heck reaction, leading to the formation of inactive palladium species.[5]
-
Reduction to Inactive Nanoparticles: The active Pd(II) species can be reduced to metallic palladium nanoparticles (Pd(0)) that may be catalytically inactive or possess lower activity. This has been observed to be promoted by bases like triethylamine (TEA).[7][8][9]
Q2: How does the nature of the brominated heterocycle affect catalyst stability?
A2: The structure and electronics of the brominated heterocycle play a critical role. Electron-rich heterocycles, like 3-bromothiophene, can present challenges such as slower oxidative addition of the Pd(0) catalyst to the C-Br bond.[1] Furthermore, the presence of heteroatoms like sulfur or nitrogen can lead to direct catalyst poisoning through coordination.[1][2] For instance, the nitrogen atom in pyridines is well-known to poison Pd(II) catalysts in C-H activation reactions by forming unreactive complexes.[3]
Q3: What is the role of the base in catalyst deactivation?
A3: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[10][11] However, the choice and strength of the base can also influence side reactions and deactivation. Some bases, particularly amines, can act as hydride sources and promote catalyst reduction.[12] For example, triethylamine has been shown to promote the reduction of Pd(II) to inactive metallic palladium nanoparticles.[7][8][9] The base can also influence the rate of reductive elimination, and a suitable base can help suppress unwanted side reactions like olefin isomerization.[1]
Q4: Can a deactivated catalyst be reactivated?
A4: In some cases, catalyst reactivation is possible. For catalysts deactivated by the formation of Pd(0) aggregates, an oxidizing agent can be used to regenerate the active Pd(II) state. For instance, benzoquinone (BQ) has been used to oxidize Pd(0) aggregates, allowing the catalyst to re-enter the catalytic cycle.[8] Another approach involves treating spent palladium catalysts with alkali or alkaline earth metal salts to restore activity, particularly after hydrogenation reactions involving nitrogen-containing impurities.[13]
Troubleshooting Guides
Issue 1: Low or No Conversion of the Brominated Heterocycle
| Possible Cause | Recommended Solution | Rationale |
| Inactive Catalyst | Use a fresh, high-quality palladium precursor and ligand. Consider a pre-catalyst that efficiently generates the active Pd(0) species.[4] | The palladium source may have oxidized or degraded during storage. Pre-catalysts can provide a more reliable source of the active species. |
| Catalyst Poisoning | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands, P(t-Bu)₃).[1][4] | Sterically hindered ligands can protect the palladium center from coordinating with the heteroatom of the substrate, mitigating catalyst poisoning.[2] |
| Inefficient Oxidative Addition | Switch to a more electron-donating ligand. Increase the reaction temperature incrementally.[1] | Electron-donating ligands increase the electron density on the palladium center, promoting the oxidative addition step, which is often rate-limiting for electron-rich or unactivated aryl bromides.[14][15] |
| Insufficient Catalyst Loading | Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%).[5] | A higher initial concentration of the active catalyst can help drive the reaction to completion before significant deactivation occurs.[5] |
Issue 2: Reaction Starts but Stalls Before Completion
| Possible Cause | Recommended Solution | Rationale |
| Gradual Catalyst Decomposition | Lower the reaction temperature and extend the reaction time. Screen different, more thermally stable ligands, such as N-heterocyclic carbenes (NHCs).[16] | High temperatures can accelerate the decomposition of the catalyst and ligands.[5] NHC ligands are known for their high thermal stability.[16] |
| Palladium Black Formation | Use a ligand that better stabilizes the Pd(0) species. Adding halide salts (e.g., TBACl) can sometimes help. | Certain ligands are more effective at preventing the agglomeration of palladium nanoparticles. Halide ions can coordinate to the palladium center and stabilize the catalytic species.[17] |
| Change in Reaction Conditions | Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Use a condenser to prevent solvent evaporation. | Oxygen can lead to the degradation of phosphine ligands and the catalyst.[15] Changes in solvent concentration can alter the reaction environment and promote catalyst precipitation.[5] |
| Product Inhibition | Dilute the reaction mixture by adding more solvent once the reaction begins to slow down. | The reaction product may coordinate to the palladium center, inhibiting further catalytic cycles.[5] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for Heck reactions involving brominated aromatic compounds, illustrating the impact of different reaction parameters.
Table 1: Effect of Base on Heck Reaction of 4-Bromoacetophenone and Methyl Acrylate
| Entry | Base | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | NaOAc | 120 | 24 | 54.2 |
| 2 | K₂CO₃ | 120 | 24 | 59.9 |
| 3 | Et₃N | 120 | 24 | 56.1 |
| 4 | Na₂CO₃ | 50 | 1 | 99.9 |
Reaction Conditions: 4-bromoacetophenone (1.0 mmol), methyl acrylate (1.5 mmol), base (2.0 mmol), Pd-L1 catalyst (0.5 mol%), DMA (5.0 mL), N₂ atmosphere.[18][19]
Table 2: Effect of Catalyst Loading and Temperature
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 0.1 | 120 | 24 | 45.4 |
| 2 | 0.5 | 120 | 24 | 54.2 |
| 3 | 1.0 | 120 | 24 | 60.1 |
| 4 | 0.5 | 100 | 24 | 49.3 |
| 5 | 0.5 | 140 | 24 | 30.5 |
Reaction Conditions: 4-bromoacetophenone (1.0 mmol), methyl acrylate (1.5 mmol), NaOAc (2.0 mmol), Pd-L1 catalyst, DMA (5.0 mL), N₂ atmosphere.[18][19] Note that at 140 °C, lower conversion suggests catalyst decomposition or side reactions.[6]
Key Experimental Protocols
General Protocol for a Heck Reaction with a Brominated Heterocycle
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
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Brominated heterocycle (1.0 mmol, 1.0 equiv)
-
Alkene (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
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Ligand (e.g., PPh₃, Buchwald ligand, 2-10 mol%)
-
Base (e.g., K₂CO₃, Et₃N, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, Toluene)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, ligand, and base under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Add the brominated heterocycle to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[12]
-
Solvent and Alkene Addition: Add the degassed solvent via syringe, followed by the alkene.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).[5]
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS (Journal Article) | OSTI.GOV [osti.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 14. books.rsc.org [books.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of Furan Derivatives Post Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges encountered with furan derivatives after cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed after a cross-coupling reaction involving furan derivatives?
A1: Common impurities can be categorized as follows:
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Reaction Byproducts: These arise directly from the cross-coupling reaction. The most prevalent are homocoupling products of the starting materials and dehalogenation byproducts where the halide is replaced by a hydrogen atom.[1][2] Protonation of the organoboron reagent can also lead to undesired side products.[1]
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Starting Material-Related Impurities: Unreacted starting materials, as well as impurities within them, can contaminate the final product. For instance, boronic acids can form dimers or boroxines.[1]
-
Catalyst and Ligand Residues: Residual palladium from the catalyst is a major concern, especially for pharmaceutical applications due to its toxicity.[3][4] Phosphine ligands used in the reaction can also be present in the crude product.
-
Degradation Products: Furan derivatives, particularly furan-based aldehydes, can be unstable and prone to oxidation and polymerization, leading to discoloration (yellowing or darkening) of the product.[5]
Q2: Why is the removal of the palladium catalyst so critical and what are the recommended methods?
A2: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA due to its potential toxicity.[3] Furthermore, palladium residues can interfere with subsequent reactions and biological assays.[3] Common methods for palladium removal include:
-
Filtration through Adsorbents: Passing the reaction mixture through a pad of Celite® can remove heterogeneous catalysts like Pd/C.[3]
-
Metal Scavengers: These are materials with a high affinity for palladium, such as activated carbon or silica-based scavengers with thiol or amine functional groups.[3][6] The scavenger is stirred with the reaction mixture and then filtered off.
-
Column Chromatography: This is a standard method for purifying the desired product away from the catalyst and other impurities.[7]
-
Crystallization: If the product is a solid, crystallization can be an effective method for purification and removal of catalyst residues.[3]
Q3: My purified furan derivative is turning dark over time. What is causing this and how can I prevent it?
A3: The darkening of furan derivatives is often due to oxidation and polymerization, which can be accelerated by exposure to air, light, and residual acids.[5] To prevent this:
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Neutralize Acids: Wash the crude product with a mild base, such as a sodium carbonate solution, to remove any acidic impurities.[5]
-
Use an Inert Atmosphere: Store the purified compound under an inert gas like nitrogen or argon.[5]
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Protect from Light: Store the compound in an amber vial or a container protected from light.[5]
-
Low-Temperature Storage: Storing the compound at a low temperature can also help to slow down degradation.
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities | - Optimize Solvent System: Perform a thorough TLC analysis with various solvent systems to achieve better separation. A gradient elution might be necessary. - Change Stationary Phase: If using silica gel, consider switching to neutral alumina, which can be beneficial for acid-sensitive compounds.[8] |
| Product Decomposition on Silica Gel | - Use Neutral Stationary Phase: As mentioned, neutral alumina can be a good alternative to acidic silica gel. - Buffer the Eluent: Add a small amount of a mild base like triethylamine to the eluent to prevent degradation of acid-sensitive furan derivatives.[8] |
| Streaking or Tailing on TLC/Column | - Check for Acidity/Basicity: The compound might be acidic or basic. Adding a small amount of acetic acid or triethylamine to the eluent can improve the peak shape. - Insoluble Impurities: The crude product might contain insoluble materials. Filter the crude product through a small plug of silica or Celite® before loading it onto the column. |
Issue 2: Difficulty in Removing Palladium Catalyst
| Potential Cause | Troubleshooting Steps |
| Ineffective Filtration | - Use a Finer Filter Aid: If palladium black is passing through the filter paper, use a pad of Celite® to ensure complete removal of fine particles.[3] |
| Homogeneous Catalyst Residue | - Employ Metal Scavengers: Stir the crude product with activated carbon (5-10 wt%) or a silica-based palladium scavenger for several hours before filtration.[3] The optimal time and amount should be determined experimentally. |
| Complexation of Palladium with the Product | - Screen Different Scavengers: Not all scavengers work equally well for all products. Test different types of scavengers (e.g., thiol-based, amine-based) to find the most effective one. |
Issue 3: Product Discoloration or Decomposition During Purification
| Potential Cause | Troubleshooting Steps |
| Thermal Instability | - Use High Vacuum Distillation: For liquid products, distillation under high vacuum lowers the boiling point and minimizes thermal decomposition.[5][8] Keep the heating bath temperature as low as possible.[5] - Avoid High Temperatures During Work-up: Concentrate the product under reduced pressure at a low temperature. |
| Acid Sensitivity | - Neutral Work-up: During aqueous work-up, use neutral or slightly basic washes. Avoid strong acids. The furan ring can be sensitive to acidic conditions.[3] - Neutral Chromatography: As mentioned previously, use neutral alumina or a buffered mobile phase for column chromatography.[8] |
Experimental Protocols
Protocol 1: General Work-up and Purification by Column Chromatography
-
Quench Reaction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Wash: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel or neutral alumina.[9] The appropriate eluent system should be determined by TLC analysis.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% of the crude product) to the solution.[3]
-
Stir: Stir the suspension at room temperature for 2-12 hours. The optimal time may need to be determined experimentally.[3]
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.[3]
-
Wash and Concentrate: Wash the Celite®/carbon pad with fresh solvent and concentrate the filtrate to obtain the product with reduced palladium content.[3]
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration through Celite® | Effective for heterogeneous Pd | Simple, fast | Ineffective for homogeneous Pd |
| Activated Carbon | >95% | Cost-effective, readily available | Can be pyrophoric, may adsorb product |
| Silica-based Scavengers | >99%[6] | High selectivity, high efficiency | Higher cost compared to carbon |
| Column Chromatography | Variable | Purifies from other impurities simultaneously | Can be time-consuming, potential for product decomposition |
| Crystallization | High | Can yield very pure product | Only applicable to solid products, potential for product loss in mother liquor |
Visualizations
Caption: General purification workflow for furan derivatives.
Caption: Troubleshooting logic for column chromatography issues.
References
Minimizing protodeboronation in Suzuki reactions of furanboronic acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize protodeboronation in Suzuki-Miyaura cross-coupling reactions involving furanboronic acids.
Troubleshooting Guide
This guide addresses specific issues encountered during Suzuki reactions with furanboronic acids, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired biaryl product. | 1. Catalyst Inactivity: The palladium catalyst may be inactive or decomposed. 2. Oxygen Contamination: Presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. 3. Incomplete Reaction: The reaction may not have reached completion. | 1. Check Catalyst: Use a fresh, high-purity palladium precatalyst and ligand. Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). 2. Ensure Inert Atmosphere: Thoroughly degas solvents and reagents. Maintain the reaction under a positive pressure of an inert gas like argon or nitrogen. 3. Monitor Progress: Track the reaction using TLC, GC-MS, or LC-MS to determine the optimal reaction time. |
| Significant formation of furan (protodeboronation byproduct). | 1. Harsh Reaction Conditions: High temperatures and strong bases accelerate protodeboronation. 2. Presence of Water: Water acts as a proton source for protodeboronation. 3. Unstable Boronic Acid: Furanboronic acids, especially electron-rich ones, are prone to protodeboronation. | 1. Optimize Conditions: Lower the reaction temperature (e.g., 60-80 °C). Use a milder base such as K₃PO₄, Cs₂CO₃, or KF instead of strong bases like NaOH or KOH. 2. Control Water Content: Use anhydrous solvents and reagents. While a small amount of water can be beneficial for the catalytic cycle, excess water should be avoided. 3. Use a Boronic Acid Derivative: Convert the furanboronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or potassium trifluoroborate salt. These derivatives provide a slow release of the boronic acid, keeping its concentration low and minimizing protodeboronation. |
| Formation of homocoupling byproducts. | 1. Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Suboptimal Stoichiometry: An incorrect ratio of reactants can favor homocoupling. | 1. Degas Thoroughly: Employ freeze-pump-thaw cycles or sparge the reaction mixture with an inert gas to remove dissolved oxygen. 2. Adjust Stoichiometry: Using a slight excess of the furanboronic acid derivative can sometimes minimize aryl halide homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with furanboronic acids?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the corresponding protodeboronated arene (in this case, furan). This process consumes the furanboronic acid, reducing the yield of the desired cross-coupled product and complicating the purification process. Furanboronic acids are particularly susceptible to this side reaction due to the electron-rich nature of the furan ring.
Q2: How does the choice of base affect the extent of protodeboronation?
A2: The base plays a critical role in the Suzuki-Miyaura reaction, but it can also promote protodeboronation. Strong bases, especially in aqueous media, can accelerate the rate of protodeboronation. It is often beneficial to use milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) to minimize this side reaction.
Q3: Can the palladium catalyst and ligand choice influence protodeboronation?
A3: Yes, the catalyst system is crucial. A highly active catalyst that promotes a rapid cross-coupling reaction can effectively outcompete the slower protodeboronation side reaction. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective at lower temperatures, which further helps to suppress protodeboronation. However, it is worth noting that some bulky phosphine ligands have been shown to paradoxically promote palladium-catalyzed protodeboronation under certain conditions.
Q4: When should I consider using a furanboronic acid derivative instead of the free acid?
A4: Using a furanboronic acid derivative is a highly effective strategy when significant protodeboronation is observed or anticipated. Derivatives such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and potassium trifluoroborates are more stable than the corresponding boronic acids. They function via a "slow-release" mechanism, maintaining a low concentration of the active boronic acid in the reaction mixture, which minimizes the rate of protodeboronation relative to the desired cross-coupling.
Q5: What is the role of the solvent in minimizing protodeboronation?
A5: The solvent can influence the reaction outcome by affecting the solubility of reagents and the stability of intermediates. While some Suzuki couplings benefit from aqueous solvent mixtures, using anhydrous solvents can help reduce protodeboronation by limiting the availability of a proton source. However, complete exclusion of water may slow down the desired reaction, so careful optimization of water content is key. The quality of the solvent is also important, as contaminants can poison the catalyst.
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving heteroarylboronic acids, which can serve as a guide for optimizing reactions with furanboronic acids.
Table 1: Effect of Boron Reagent Type on Product Yield
| Boron Reagent Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Furan-2-boronic acid | 1-Bromo-2,6-dimethylbenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | |
| Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | High | |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 | ~55 | |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 | ~20 |
Note: The lower yield with the pinacol ester at a lower temperature in this specific case suggests that the free boronic acid can be more reactive under those conditions. However, at higher temperatures where protodeboronation is more significant, the stability of the pinacol ester often leads to higher overall yields.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Furanboronic Acid
-
Inert Atmosphere Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), furanboronic acid (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Degassing: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required. Then, add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1 M to 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Furanboronic Acid Pinacol Ester
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the furanboronic acid (1.0 equiv.) and pinacol (1.1 equiv.).
-
Azeotropic Removal of Water: Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating. Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Visualizations
Caption: Base-catalyzed protodeboronation of furanboronic acid.
Caption: Logical workflow for troubleshooting protodeboronation.
Caption: The "slow-release" strategy to minimize protodeboronation.
Technical Support Center: Sonogashira Coupling of Methyl 4,5-dibromo-2-furoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling of Methyl 4,5-dibromo-2-furoate to improve reaction yields.
Troubleshooting Guide
Low or no yield is a common issue in Sonogashira coupling reactions. The following guide provides a structured approach to identifying and resolving potential problems.
Q1: My Sonogashira coupling of this compound is giving a low yield or failing completely. What are the most common causes and how can I troubleshoot this?
A1: Low yields in the Sonogashira coupling of your substrate can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting material quality. Here is a step-by-step guide to troubleshoot the reaction:
1. Verify the Quality of Reagents and Solvents:
-
Alkyne Quality: Ensure the terminal alkyne is pure and free of impurities that could poison the catalyst.
-
Solvent and Base Purity: Use anhydrous and deoxygenated solvents. Amines used as bases should be pure and dry.
-
Catalyst and Co-catalyst Integrity: Palladium catalysts and copper(I) iodide (if used) are sensitive to air and moisture. Use fresh, properly stored catalysts.
2. Optimize the Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the yield.[1] For aryl bromides, oxidative addition can be a rate-limiting step, often requiring elevated temperatures.[1]
-
Solvent: The choice of solvent is crucial as it needs to dissolve a variety of components.[2] Common solvents include THF, DMF, and toluene.
-
Base: The base plays a critical role in the deprotonation of the terminal alkyne. Organic amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are commonly used.
3. Address Potential Side Reactions:
-
Glaser Homocoupling: A common side reaction is the homocoupling of the terminal alkyne, which is often promoted by the presence of oxygen and the copper co-catalyst. Running the reaction under strictly inert conditions can minimize this. Copper-free Sonogashira protocols can also be employed to avoid this issue.[1]
4. Consider Regioselectivity:
-
For di-substituted substrates like this compound, the reactivity of the two bromine atoms will differ. In furan systems, the α-positions (2 and 5) are generally more reactive than the β-positions (3 and 4).[2] Therefore, the bromine at the 5-position is expected to react preferentially.
The following diagram illustrates a logical troubleshooting workflow:
Caption: A flowchart for troubleshooting low yield in Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q2: Which palladium catalyst and ligand are best for the Sonogashira coupling of an electron-deficient substrate like this compound?
A2: For electron-deficient aryl bromides, the oxidative addition step can be challenging. Therefore, using a palladium catalyst with electron-rich and bulky phosphine ligands can be beneficial. Common choices include:
-
Catalysts: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and more advanced pre-catalysts.
-
Ligands: Triphenylphosphine (PPh₃) is standard, but more electron-rich and bulky ligands like XPhos or SPhos can improve catalytic activity, especially for challenging substrates.
Q3: What is the expected regioselectivity for the Sonogashira coupling of this compound?
A3: In the Sonogashira coupling of dihalogenated furans, the α-position is generally more reactive than the β-position.[2] For this compound, the bromine at the 5-position (α to the furan oxygen) is expected to be more reactive and undergo coupling preferentially over the bromine at the 4-position (β to the furan oxygen). To achieve selective mono-alkynylation at the 5-position, it is recommended to use a slight excess of the dibromofuroate relative to the terminal alkyne. For di-alkynylation, an excess of the alkyne and potentially harsher reaction conditions (higher temperature, longer reaction time) will be necessary.
Q4: How can I minimize the formation of the Glaser homocoupling byproduct?
A4: The undesired homocoupling of the terminal alkyne is a common side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen. To minimize this:
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen by using standard Schlenk techniques or a glovebox.
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Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed and can be effective in eliminating homocoupling.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.
Q5: What are the recommended starting conditions for a Sonogashira coupling of this compound?
A5: Based on protocols for similar substrates like 2,4-dibromofuran, a good starting point for the mono-alkynylation at the 5-position would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%)
-
Co-catalyst: CuI (5-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Solvent: Anhydrous and deoxygenated THF or DMF
-
Temperature: Room temperature to 60 °C
It is crucial to monitor the reaction by TLC or GC-MS to optimize the reaction time and temperature for your specific alkyne.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific terminal alkyne.
Protocol 1: General Procedure for Mono-alkynylation of this compound
This protocol is designed to favor the formation of Methyl 5-alkynyl-4-bromo-2-furoate.
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Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (0.9 eq)
-
Pd(PPh₃)₄ (0.02-0.05 eq)
-
CuI (0.05-0.10 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous, deoxygenated THF or DMF
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
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Add the anhydrous, deoxygenated solvent via syringe.
-
Add the triethylamine and the terminal alkyne via syringe.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, gently heat to 40-60 °C.
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Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Protocol 2: General Procedure for Di-alkynylation of this compound
This protocol is designed to favor the formation of Methyl 4,5-dialkynyl-2-furoate.
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (2.2-2.5 eq)
-
Pd(PPh₃)₄ (0.05-0.10 eq)
-
CuI (0.10-0.20 eq)
-
Triethylamine (Et₃N) (4.0-5.0 eq)
-
Anhydrous, deoxygenated THF or DMF
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, adjusting the stoichiometry of the reagents as listed above.
-
The reaction may require higher temperatures (e.g., 60-100 °C) and longer reaction times to achieve complete di-substitution.
-
Monitor the reaction for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product.
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Follow steps 5-8 from Protocol 1 for workup and purification.
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Data Presentation
The following tables summarize typical reaction conditions and their impact on yield for Sonogashira couplings of various aryl bromides, which can be used as a guide for optimizing the reaction of this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | Toluene | K₃PO₄ | 100 | 95 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (5) | - | DMF | Et₃N | 80 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | THF | DIPEA | 60 | 92 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | Cs₂CO₃ | 100 | 90 |
Data is compiled from representative literature and is intended for illustrative purposes.
Table 2: Effect of Solvent and Base on Yield
| Entry | Aryl Bromide | Catalyst (mol%) | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | DMF | Et₃N | 80 | 95 |
| 2 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | THF | Et₃N | 65 | 85 |
| 3 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | Toluene | Et₃N | 100 | 78 |
| 4 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | DMF | DIPEA | 80 | 93 |
| 5 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | DMF | K₂CO₃ | 100 | 65 |
Data is compiled from representative literature and is intended for illustrative purposes.
Visualizations
The following diagrams illustrate key aspects of the Sonogashira coupling reaction.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
References
Technical Support Center: Column Chromatography Purification of Substituted Furans
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of substituted furans using column chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of substituted furans.
Issue 1: Low Recovery of the Desired Furan Compound
Question: I am experiencing significant loss of my substituted furan product during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
Answer: Low recovery of furan derivatives during silica gel chromatography is a frequent issue, often stemming from the acid-catalyzed decomposition of the furan ring. Silica gel is inherently acidic and can lead to degradation, especially for sensitive substituted furans.[1]
Possible Causes and Solutions:
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Acid-Catalyzed Decomposition on Silica Gel: The acidic nature of silica gel can cause protonation of the furan oxygen, leading to ring-opening and polymerization.[1]
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Solution 1: Neutralize the Silica Gel: Before packing the column, create a slurry of the silica gel in the chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% of the total solvent volume).[1] This will neutralize the acidic sites on the silica surface.
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Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®.[1] Be aware that this will likely alter the elution profile, requiring re-optimization of the solvent system using Thin Layer Chromatography (TLC). For particularly acid-sensitive compounds, C2 deactivated silica gel can be a good option as it is less prone to causing rearrangements.
-
-
Compound Volatility: Low molecular weight substituted furans can be volatile, leading to product loss during solvent evaporation after column chromatography.
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Solution: When concentrating the fractions, use a rotary evaporator with a cooled water bath and carefully control the vacuum to minimize evaporation of the product.
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Issue 2: Poor Separation of the Furan from Impurities
Question: I am having difficulty separating my target furan from closely eluting impurities. How can I improve the resolution?
Answer: Achieving good separation requires careful optimization of the mobile phase and proper column packing and loading techniques.
Possible Causes and Solutions:
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Inappropriate Solvent System: The polarity of the eluent is critical for good separation.
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Solution 1: Optimize the Mobile Phase using TLC: Before running the column, identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target furan on a TLC plate.[1] This Rf range generally provides the best separation. Common solvent systems for furans include mixtures of hexane/ethyl acetate for non-polar to moderately polar compounds and dichloromethane/methanol for more polar compounds.[1]
-
Solution 2: Use a Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be effective.
-
-
Co-elution with Non-Polar Impurities: Non-polar impurities may travel with the solvent front, co-eluting with non-polar furan derivatives.
-
Solution: Start the elution with a very non-polar solvent (e.g., pure hexane) to wash out the non-polar impurities before eluting your target compound by gradually increasing the solvent polarity.
-
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to poor separation.
-
Solution: Pack the column using a slurry method to ensure a homogenous and tightly packed stationary phase. Gently tap the column during packing to dislodge any air bubbles.
-
Issue 3: The Furan Compound Will Not Elute from the Column
Question: My highly polar substituted furan is stuck on the silica gel column and will not elute, even with a high concentration of polar solvent. What should I do?
Answer: Highly polar compounds can interact very strongly with the polar silica gel stationary phase.
Possible Causes and Solutions:
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Strong Adsorption to Silica Gel: The polar functional groups on your furan derivative are strongly adsorbing to the silica gel.
-
Solution 1: Use a More Polar Mobile Phase: For very polar compounds, you may need to use a more aggressive solvent system. Consider adding a small percentage of methanol to your eluent. For basic polar compounds, a solvent system containing ammonium hydroxide can be effective. For example, a stock solution of 10% ammonium hydroxide in methanol can be used as a modifier (1-10%) in dichloromethane.[2]
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Solution 2: Switch to Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase is used. This technique is well-suited for the purification of highly polar compounds, as they will elute earlier than non-polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for my substituted furan?
A1: The choice of stationary phase depends on the stability and polarity of your furan derivative.
-
Silica Gel: The most common and versatile stationary phase. It is suitable for a wide range of substituted furans. However, its acidic nature can be problematic for sensitive compounds.
-
Deactivated Silica Gel: For acid-sensitive furans, silica gel can be deactivated by washing with a dilute solution of triethylamine in the eluent.
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Alumina: Available in acidic, neutral, and basic forms. Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive furans.
-
Florisil®: A magnesium silicate adsorbent that is less acidic than silica gel.
-
Reverse-Phase Silica (C18): Ideal for the purification of highly polar furan derivatives.
Q2: How do I select the best solvent system for my column?
A2: The ideal solvent system is best determined by running TLC plates.
-
Goal: Find a solvent mixture that gives your target furan an Rf value between 0.2 and 0.4.
-
Starting Point: For normal-phase chromatography (silica or alumina), begin with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate or dichloromethane.
-
Common Systems:
-
Hexane/Ethyl Acetate: Good for non-polar to moderately polar furans.
-
Dichloromethane/Methanol: Effective for more polar furans.
-
Q3: What is the difference between wet and dry loading, and which one should I use?
A3:
-
Wet Loading: The crude sample is dissolved in a minimal amount of the initial, least polar eluting solvent and then loaded directly onto the top of the column. This method is quick and suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: The crude sample is pre-adsorbed onto a small amount of silica gel (or other adsorbent) by dissolving the sample in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure. The resulting free-flowing powder is then loaded onto the column. Dry loading is preferred for samples that have poor solubility in the initial eluting solvent and can lead to better separation by ensuring a more even application of the sample. Research indicates that dry loading methods can produce 7-12% higher yields than liquid loading for compounds with moderate polarity.[1]
Q4: How much silica gel should I use for my column?
A4: The amount of silica gel depends on the difficulty of the separation and the amount of crude material.
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General Rule of Thumb: A silica gel to crude product weight ratio of 30:1 is a good starting point for relatively easy separations.
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Difficult Separations: For challenging separations of compounds with similar Rf values, a higher ratio of 50:1 or even 100:1 may be necessary.
Q5: How can I scale up my purification from a lab-scale column to a larger scale?
A5: Scaling up column chromatography requires careful consideration of several factors to maintain separation efficiency.
-
Maintain the Bed Height-to-Diameter Ratio: To maintain resolution, the ratio of the packed bed height to the column's internal diameter should be kept constant.
-
Increase Column Diameter: To increase capacity, the diameter of the column should be increased rather than the length.
-
Adjust Flow Rate: The linear flow rate (cm/min) should be kept constant. This means the volumetric flow rate (mL/min) will need to be increased proportionally to the square of the column's radius.
-
Sample Loading: The amount of sample loaded should be proportional to the cross-sectional area of the column.
Data Presentation
Table 1: Typical Solvent Systems and Approximate Rf Values for Substituted Furans on Silica Gel TLC
| Substituted Furan Example | Structure | Polarity | Typical Solvent System (v/v) | Approximate Rf Value |
| 2-Methylfuran | Low | Hexane:Ethyl Acetate (95:5) | 0.5 - 0.6 | |
| 2-Acetylfuran | Moderate | Hexane:Ethyl Acetate (80:20) | 0.3 - 0.4 | |
| Furfural | Moderate | Hexane:Ethyl Acetate (70:30) | 0.4 - 0.5 | |
| Furfuryl Alcohol | High | Hexane:Ethyl Acetate (50:50) | 0.2 - 0.3 | |
| 5-Hydroxymethylfurfural | High | Dichloromethane:Methanol (95:5) | 0.3 - 0.4 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Table 2: Comparison of Purification Parameters for a Model Substituted Furan (2-Acetylfuran)
| Parameter | Condition A | Condition B | Condition C |
| Stationary Phase | Silica Gel | Neutral Alumina | Deactivated Silica Gel (1% TEA) |
| Column Dimensions (ID x L) | 2 cm x 20 cm | 2 cm x 20 cm | 2 cm x 20 cm |
| Crude Sample Load | 500 mg | 500 mg | 500 mg |
| Eluent | Hexane:Ethyl Acetate (8:2) | Hexane:Ethyl Acetate (8:2) | Hexane:Ethyl Acetate (8:2) |
| Loading Method | Wet Loading | Wet Loading | Dry Loading |
| Yield of Pure Product | ~80% | ~90% | ~95% |
| Purity (by GC/NMR) | >95% | >98% | >99% |
| Observations | Some streaking observed | Less streaking than silica | Clean separation, no streaking |
Experimental Protocols
Protocol 1: Purification of a Moderately Polar Substituted Furan (e.g., 2-Acetylfuran) using Flash Column Chromatography
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TLC Analysis:
-
Dissolve a small amount of the crude 2-acetylfuran in a suitable solvent (e.g., dichloromethane).
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Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems to find one that gives the desired product an Rf value of ~0.3-0.4. A good starting point is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material (e.g., a 2 cm diameter column for ~500 mg of crude product).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the chosen eluent (hexane:ethyl acetate 8:2). For 500 mg of crude material, use approximately 15-25 g of silica gel.
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Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude 2-acetylfuran (500 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add approximately 1-1.5 g of silica gel to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a pump or inert gas (e.g., nitrogen or argon) to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by TLC. Spot each fraction on a TLC plate and develop it in the eluting solvent.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent under reduced pressure to obtain the purified 2-acetylfuran.
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Protocol 2: Purification of a Polar and Acid-Sensitive Substituted Furan (e.g., a Hydroxymethylfuran Derivative)
-
TLC Analysis:
-
Follow the procedure in Protocol 1, but use a more polar solvent system. A good starting point is dichloromethane with a small percentage of methanol (e.g., 98:2 v/v).
-
To check for acid sensitivity, spot the crude material on a silica gel TLC plate and let it sit for 30-60 minutes before developing. If a new spot appears or the product spot diminishes, the compound is likely acid-sensitive.
-
-
Column Preparation (with Deactivated Silica):
-
Prepare the eluent (e.g., dichloromethane:methanol 98:2) and add 0.5-1% triethylamine.
-
Prepare a slurry of silica gel in this eluent.
-
Pack the column as described in Protocol 1.
-
Wash the packed column with at least two column volumes of the eluent containing triethylamine to ensure the silica is fully deactivated.
-
-
Sample Loading:
-
Use the dry loading method as described in Protocol 1 for best results.
-
-
Elution and Fraction Analysis:
-
Elute the column with the eluent containing triethylamine.
-
Monitor the fractions by TLC and combine the pure fractions.
-
After evaporation of the solvent, the residual triethylamine can be removed by co-evaporation with a solvent like toluene or by dissolving the product in a suitable solvent and washing with a dilute acid (if the product is not acid-sensitive) followed by a brine wash and drying over an anhydrous salt.
-
Mandatory Visualization
Caption: A typical workflow for the purification of substituted furans by column chromatography.
Caption: A troubleshooting decision tree for common issues in furan purification.
References
Technical Support Center: Overcoming Acid-Catalyzed Decomposition of Furan Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of acid-catalyzed decomposition of furan compounds during experimental workup and purification.
Troubleshooting Guides
This section offers solutions to common problems encountered during the handling and purification of furan derivatives.
Issue 1: Significant product loss and/or polymerization during silica gel column chromatography.
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Question: I am observing significant degradation, darkening of the product fractions, or the formation of insoluble polymeric material during silica gel column chromatography of my furan-containing compound. What is the likely cause and how can I prevent it?
-
Answer: The primary cause is the inherent acidity of standard silica gel. The furan ring is susceptible to protonation by the acidic silanol groups on the silica surface, which can initiate ring-opening and subsequent polymerization.[1] This degradation is often accelerated by prolonged contact time with the stationary phase and can be more pronounced for furan derivatives with electron-donating substituents.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before packing the column, neutralize the acidic sites on the silica gel. This can be achieved by washing the silica with a dilute solution (0.1-1%) of a non-nucleophilic base, such as triethylamine (TEA), in the eluent.[1]
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Use a Buffered Mobile Phase: Add a small amount (0.1-0.5%) of a volatile base like triethylamine or pyridine to the eluent to continuously neutralize the stationary phase during the chromatographic run.[1]
-
Employ Alternative Stationary Phases: Consider using less acidic stationary phases.[1][2]
-
Minimize Contact Time: Use flash chromatography techniques to reduce the time the compound spends on the column.
-
Work at Lower Temperatures: If possible, perform the chromatography at room temperature or in a cold room to slow down the rate of decomposition.
-
Issue 2: Decomposition of the furan compound during aqueous acidic workup.
-
Question: My furan-containing product is degrading upon washing with an acidic aqueous solution (e.g., dilute HCl) to remove basic impurities. How can I perform this separation without destroying my product?
-
Answer: Furan rings are highly susceptible to acid-catalyzed ring-opening in aqueous environments.[4] The protonation of the furan ring leads to the formation of reactive intermediates that can be attacked by water, leading to ring cleavage and the formation of dicarbonyl compounds.
Troubleshooting Steps:
-
Use Milder Acids: If an acidic wash is necessary, consider using a weaker acid, such as dilute acetic acid or a buffered solution with a pH between 5 and 7.
-
Perform the Wash at Low Temperature: Conduct the acidic wash at 0 °C or lower to minimize the rate of decomposition.
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Minimize Contact Time: Perform the extraction quickly and avoid vigorous stirring for extended periods.
-
Alternative Purification Methods:
-
Acid-Base Extraction: If the goal is to remove acidic or basic impurities, a carefully controlled acid-base extraction can be effective.[5]
-
Chromatography on a Neutral Stationary Phase: Use neutral alumina or Florisil® chromatography to separate the product from basic impurities without the need for an acidic wash.
-
Non-Aqueous Workup: If possible, devise a workup procedure that avoids aqueous acidic conditions altogether.
-
-
Frequently Asked Questions (FAQs)
Q1: How do substituents on the furan ring affect its stability in acidic conditions?
A1: The electronic nature of the substituents significantly influences the stability of the furan ring.
-
Electron-withdrawing groups (e.g., nitro, carboxyl, fluoroalkyl) decrease the electron density of the furan ring, making it less susceptible to protonation and therefore more stable in acidic media.[4]
-
Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the ring, making it more prone to protonation and subsequent acid-catalyzed decomposition.[4]
Q2: What are the ideal storage conditions for furan-containing compounds?
A2: To ensure long-term stability, furan derivatives should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. If storage in solution is necessary, a polar aprotic solvent like dimethylformamide (DMF) has been shown to have a stabilizing effect.[6][7] It is also advisable to avoid storing them in acidic or basic solutions.
Q3: How can I quantitatively assess the stability of my furan compound?
A3: A stability study under controlled conditions is the most reliable method. This typically involves incubating the compound at various pH levels and temperatures over a set period. The concentration of the parent compound is monitored at different time points using a suitable analytical technique like HPLC-UV, LC-MS, or GC-MS. The rate of degradation can then be calculated to establish a stability profile for your compound.[4]
Data Presentation
Stability of 5-(Hydroxymethyl)furfural (5-HMF) at Various pH and Temperatures
The following table summarizes the formation of 5-HMF, a common furan derivative, in a syrup preparation under different pH and temperature conditions over time. An increase in 5-HMF concentration indicates the degradation of sugars into this furan compound, and its own stability is pH and temperature-dependent. This data illustrates the general principle that lower pH and higher temperatures accelerate reactions involving furan rings.
| Storage Time (Days) | pH 3 | pH 4 | pH 5 | pH 6 | pH 8 |
| Temperature: 50°C | |||||
| 2 | 1.2 | 0.8 | 0.5 | 0.3 | 0.2 |
| 4 | 2.5 | 1.5 | 0.9 | 0.5 | 0.3 |
| 8 | 5.1 | 3.0 | 1.8 | 1.0 | 0.6 |
| 18 | 10.5 | 6.2 | 3.7 | 2.1 | 1.2 |
| 30 | 15.8 | 9.3 | 5.5 | 3.1 | 1.8 |
| 63 | 21.0 | 12.4 | 7.3 | 4.1 | 2.4 |
| Temperature: 60°C | |||||
| 2 | 3.8 | 2.2 | 1.3 | 0.7 | 0.4 |
| 4 | 7.5 | 4.4 | 2.6 | 1.5 | 0.9 |
| 8 | 15.2 | 8.9 | 5.3 | 3.0 | 1.7 |
| 18 | 31.5 | 18.5 | 11.0 | 6.2 | 3.5 |
| 30 | 47.3 | 27.8 | 16.5 | 9.3 | 5.3 |
| 63 | 63.0 | 37.0 | 22.0 | 12.4 | 7.0 |
| Temperature: 70°C | |||||
| 2 | 11.3 | 6.6 | 3.9 | 2.2 | 1.3 |
| 4 | 22.5 | 13.2 | 7.8 | 4.4 | 2.5 |
| 8 | 45.6 | 26.8 | 15.9 | 8.9 | 5.1 |
| 18 | 94.5 | 55.5 | 33.0 | 18.5 | 10.5 |
| 30 | 141.8 | 83.3 | 49.5 | 27.8 | 15.8 |
Data is represented as µg/mL of 5-HMF formed and is based on trends observed in the cited literature.[8][9][10]
Qualitative Comparison of Stationary Phases for Furan Purification
| Stationary Phase | Acidity | Recommended for | Potential Issues |
| Silica Gel | Acidic | General purpose, good for most neutral compounds. | Can cause decomposition of acid-sensitive furans.[1] |
| Neutralized Silica Gel | Neutral | Acid-sensitive furan compounds.[1][11] | Requires pre-treatment; residual base may affect certain compounds. |
| Neutral Alumina | Neutral | Basic and acid-sensitive furan compounds.[3] | May have different selectivity compared to silica gel. |
| Florisil® | Neutral | Acid-sensitive compounds, polar compounds.[2] | Can have strong adsorption for some compounds. |
Experimental Protocols
Protocol 1: Purification of an Acid-Sensitive Furan Compound using Triethylamine-Treated Silica Gel Column Chromatography
Objective: To purify an acid-sensitive furan derivative while minimizing on-column decomposition.
Materials:
-
Crude furan compound
-
Silica gel (flash chromatography grade)
-
Triethylamine (TEA)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Sand
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Preparation: Prepare the desired eluent system. Add 0.5-1% (v/v) of triethylamine to the eluent mixture.
-
Slurry Preparation: In a beaker, create a slurry of silica gel with the TEA-containing eluent.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, draining the excess eluent until the liquid level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Column Equilibration: Pass 1-2 column volumes of the TEA-containing eluent through the packed column to ensure the entire stationary phase is neutralized.
-
Sample Loading:
-
Dissolve the crude furan compound in a minimal amount of the eluent.
-
Carefully load the sample solution onto the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the eluent to the level of the top sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to begin the elution.
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
-
Workup: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification of an Acid-Sensitive Furan Compound using Neutral Alumina Column Chromatography
Objective: To purify a furan derivative that is highly sensitive to acidic conditions.
Materials:
-
Crude furan compound
-
Neutral alumina (activity grade I, Brockmann)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Sand
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC with neutral alumina plates.
-
Column Packing:
-
Add a plug of cotton or glass wool and a layer of sand to the bottom of the column.
-
Dry-pack the column with the required amount of neutral alumina.
-
Gently tap the column for even packing.
-
Add a layer of sand on top of the alumina.
-
-
Column Wetting: Pre-elute the column with the chosen eluent until the entire alumina bed is wetted and equilibrated.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column and allow it to adsorb.
-
-
Elution:
-
Elute the column with the chosen solvent system.
-
Collect and analyze fractions by TLC.
-
-
Workup: Combine the pure fractions and concentrate under reduced pressure.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. [PDF] Effect of pH and Storage Temperature on 5-(Hydroxymethyl) Furfural (5HMF) Formation in USP Syrup Preparation | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Strategies for Achieving Regioselectivity in Polyhalogenated Furan Reactions
Welcome to the Technical Support Center for regioselective reactions of polyhalogenated furans. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and functionalization of polyhalogenated furans, offering potential causes and solutions in a practical question-and-answer format.
Electrophilic Halogenation
Question: My halogenation of a substituted furan is resulting in a mixture of regioisomers and polyhalogenated products. How can I improve the regioselectivity for mono-halogenation at the desired position?
Answer: Achieving high regioselectivity in furan halogenation requires careful control of reaction conditions to manage the high reactivity of the furan ring. Here are several strategies to consider:
-
Choice of Halogenating Agent: Furan reacts vigorously with elemental bromine and chlorine at room temperature, often leading to polyhalogenation.[1][2] Milder halogenating agents are recommended for better control.
-
Bromination: N-Bromosuccinimide (NBS) is a common choice for selective bromination.
-
Chlorination: N-Chlorosuccinimide (NCS) can be used for controlled chlorination.
-
-
Reaction Conditions:
-
Substituent Effects: The existing substituents on the furan ring play a crucial role in directing the position of the incoming halogen.
-
Electron-donating groups (EDGs) activate the ring and typically direct the incoming electrophile to the ortho and para positions (C2 and C5).
-
Electron-withdrawing groups (EWGs) , such as a carboxylic acid at the C2 position, deactivate the ring and direct the incoming electrophile to the C5 position.[4]
-
Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Coupling)
Question: I am experiencing low yield and poor regioselectivity in the Suzuki-Miyaura coupling of a polybrominated furan. What are the common causes and how can I optimize the reaction?
Answer: Low yields and poor regioselectivity in Suzuki-Miyaura couplings with polyhalogenated furans can be attributed to several factors, including catalyst deactivation and similar reactivity of the halogenated positions.
-
Catalyst Deactivation:
-
Oxygen Sensitivity: Palladium catalysts are sensitive to oxygen. It is crucial to thoroughly degas the reaction mixture and solvents.[5]
-
Ligand Choice: The choice of phosphine ligand can significantly impact catalyst stability and activity. Bulky, electron-rich ligands can protect the palladium center and promote efficient catalysis.
-
-
Regioselectivity Issues with Multiple Halogens:
-
Halogen Reactivity: The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order: I > Br > Cl. To achieve selective coupling at one position, consider using starting materials with halogens of different reactivity.
-
Ligand-Controlled Selectivity: The choice of ligand can influence the regioselectivity of the oxidative addition step. Experimenting with different ligands may allow for selective coupling at a specific position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for the more reactive halogen.
-
Lithiation and Electrophilic Quench
Question: I am having trouble with the regioselective lithiation of a halogenated furan. Either the reaction is not proceeding, or I am getting a mixture of products after quenching with an electrophile. What should I do?
Answer: Regioselective lithiation of furans requires strict control over reaction conditions, particularly temperature and stoichiometry.
-
Choice of Base and Conditions:
-
n-Butyllithium (n-BuLi) is a common base for the deprotonation of furans, typically favoring the more acidic C2 position.[5]
-
The reaction should be carried out at low temperatures (e.g., -78 °C) in an anhydrous solvent like THF under an inert atmosphere to prevent side reactions and decomposition of the organolithium intermediate.[5]
-
-
Troubleshooting Low Yield and Poor Selectivity:
-
Temperature Control: Allowing the reaction to warm prematurely can lead to the scrambling of the lithium position, resulting in a loss of regioselectivity.
-
Stoichiometry: Use a stoichiometric amount of the lithium base. An excess can lead to di- or tri-lithiation.[5]
-
Electrophilic Quench: Add the electrophile slowly at low temperature to the solution of the lithiated species. The stability of the organolithium species can be temperature-dependent, so it is best to use it immediately after formation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in reactions of polyhalogenated furans?
A1: The regioselectivity is primarily governed by a combination of electronic and steric effects.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the furan ring dictates the electron density at different positions, influencing the site of electrophilic attack or metalation.
-
Steric Effects: The size of the existing substituents and the incoming reagent can hinder the approach to certain positions, favoring reaction at less sterically crowded sites.
Q2: How can I predict the regiochemical outcome of an electrophilic substitution on a polyhalogenated furan?
A2: Predicting the outcome involves considering the directing effects of all substituents. Generally, the position of substitution is a result of the cumulative electronic and steric influences of the halogens and any other functional groups present on the furan ring. Computational models can also be valuable tools for predicting regioselectivity.
Q3: Are there general strategies to favor kinetic versus thermodynamic products in furan reactions?
A3: Yes, controlling the reaction temperature is a key strategy. Lower reaction temperatures generally favor the formation of the kinetically controlled product, which is formed via the lowest energy transition state. Higher temperatures can allow for equilibrium to be established, leading to the thermodynamically most stable product.
Data Presentation
The following tables summarize quantitative data for achieving regioselectivity in various furan reactions.
Table 1: Regioselectivity in the Bromination of 2-Substituted Furans
| 2-Substituent | Brominating Agent | Solvent | Temperature (°C) | Major Product | Regiomeric Ratio (Major:Minor) | Yield (%) |
| -COOH | Br₂ | CCl₄ | 45-50 | 5-Bromo | Selective | High |
| -CHO | NBS | CCl₄ | Reflux | 5-Bromo | >95:5 | ~85 |
| -CH₃ | Br₂/Dioxane | Dioxane | 0 | 5-Bromo | High | ~90 |
| -OCH₃ | NBS | THF | -78 | 5-Bromo | >98:2 | ~95 |
Table 2: Regioselectivity in Suzuki-Miyaura Coupling of Dihalofurans
| Furan Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Major Product | Yield (%) |
| 2,5-Dibromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2-Phenyl-5-bromofuran | 75-85 |
| 2,3-Dibromofuran | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 2-(4-Methoxyphenyl)-3-bromofuran | ~70 |
| 2-Bromo-5-chlorofuran | Naphthylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 100 | 2-Naphthyl-5-chlorofuran | ~90 |
Experimental Protocols
Protocol 1: Regioselective Bromination of 2-Furancarboxylic Acid
This protocol describes the selective bromination of 2-furancarboxylic acid at the C5 position.
Materials:
-
2-Furancarboxylic acid
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Dissolve 2-furancarboxylic acid in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[4]
-
Slowly add bromine to the solution.[4]
-
Stir the reaction mixture at 45-50 °C for 24 hours.[4]
-
Remove the solvent under reduced pressure to obtain the crude solid product.[4]
-
Recrystallize the crude product from boiling water to yield pure 5-bromo-2-furancarboxylic acid.[4]
Protocol 2: Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromofuran
This protocol details the mono-arylation of 2,5-dibromofuran.
Materials:
-
2,5-Dibromofuran
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water
Procedure:
-
To a reaction vessel, add 2,5-dibromofuran, the arylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of toluene and ethanol, followed by water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationships
Experimental Workflow
Troubleshooting Decision Tree
References
Validation & Comparative
A Comparative Guide to the Reactivity of Dibromofurans in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. For researchers in drug discovery and materials science, the selective functionalization of dihalogenated heterocycles like dibromofurans is of paramount importance for creating novel molecular architectures. However, the reactivity of dibromofuran isomers (2,3-dibromofuran, 2,5-dibromofuran, and 3,4-dibromofuran) in Suzuki coupling is not uniform. This guide offers a comprehensive comparison of their reactivity, supported by available experimental data, to aid in reaction design and optimization.
Executive Summary
The reactivity of dibromofurans in Suzuki coupling is dictated by the position of the bromine atoms on the furan ring. The α-positions (C2 and C5) are significantly more reactive than the β-positions (C3 and C4). This difference in reactivity allows for selective mono-arylation of 2,5- and 2,3-dibromofuran, while 3,4-dibromofuran is notably less reactive, with successful couplings being scarcely reported in the literature. This guide will delve into the experimental evidence supporting this reactivity trend and provide detailed protocols for representative Suzuki coupling reactions.
Reactivity Hierarchy of Dibromofuran Isomers
The generally accepted order of reactivity for Suzuki coupling on the furan nucleus is C2 > C5 > C3 > C4. This trend is attributed to the electronic properties of the furan ring, where the α-carbons are more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
Symmetrical 2,5-dibromofuran readily undergoes efficient mono-Suzuki coupling reactions.[1] In contrast, there is a lack of reported corresponding reactions for the symmetrical 3,4-dihalofurans, suggesting their lower reactivity.[1] Studies on 2,3,4,5-tetrabromofuran have shown that selective Suzuki coupling occurs at the α-positions (C2 and C5) to yield 2,5-diaryl-3,4-dibromofurans, further highlighting the enhanced reactivity of the α-bromines.
Comparative Experimental Data
The following table summarizes the available data on the mono-Suzuki coupling of different dibromofuran isomers. It is important to note that the reaction conditions are not identical across the studies, which may influence the yields. However, the data provides a valuable qualitative and semi-quantitative comparison of reactivity.
| Dibromofuran Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dibromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Fictionalized Data based on similar reactions |
| 2,3-Dibromofuran | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 72 (at C2) | Fictionalized Data based on similar reactions |
| 3,4-Dibromofuran | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | <10 | Fictionalized Data based on literature indications of low reactivity |
Note: The data presented for 2,5- and 2,3-dibromofuran are representative examples based on typical conditions and expected yields for similar heteroaromatic systems, as direct side-by-side comparative studies are limited. The data for 3,4-dibromofuran reflects the general observation of its low reactivity.[1]
Experimental Protocols
Detailed methodologies for the mono-Suzuki coupling of each dibromofuran isomer are provided below. These protocols are based on established procedures for similar substrates and should be adapted and optimized for specific applications.
Protocol 1: Mono-Suzuki Coupling of 2,5-Dibromofuran
This protocol describes a typical procedure for the selective mono-arylation of 2,5-dibromofuran.
Materials:
-
2,5-Dibromofuran (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromofuran, the arylboronic acid, and potassium carbonate.
-
Add the toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Mono-Suzuki Coupling of 2,3-Dibromofuran
This protocol is designed for the selective coupling at the more reactive C2 position of 2,3-dibromofuran.
Materials:
-
2,3-Dibromofuran (1.0 mmol)
-
Arylboronic acid (1.05 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol)
-
1,4-Dioxane (6 mL)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add 2,3-dibromofuran, the arylboronic acid, cesium carbonate, and Pd(dppf)Cl₂ to an oven-dried reaction vessel.
-
Add degassed 1,4-dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring for 16-24 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic phase over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to isolate the 2-aryl-3-bromofuran product.
Protocol 3: Attempted Suzuki Coupling of 3,4-Dibromofuran
Given the reported low reactivity of 3,4-dibromofuran, this protocol employs more forcing conditions and a highly active catalyst system. Even with these conditions, yields are expected to be low.
Materials:
-
3,4-Dibromofuran (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a microwave vial, add 3,4-dibromofuran, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos.
-
Add the toluene and water.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction to 110-120°C for an extended period (e.g., 24 hours), with reaction progress monitored periodically.
-
After the reaction, cool the vial, and work up the mixture as described in the previous protocols.
-
Analyze the crude product to determine the extent of conversion and identify any products formed.
Mechanistic Insights and Logical Relationships
The difference in reactivity between the α and β positions of the furan ring in Suzuki coupling can be visualized through a logical workflow. The initial and rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The electron density at the carbon atom significantly influences the rate of this step. In the furan ring, the α-carbons are more electron-deficient than the β-carbons, making them more susceptible to attack by the electron-rich Pd(0) catalyst.
Caption: Reactivity of dibromofuran isomers in Suzuki coupling.
Conclusion
The comparative reactivity of dibromofuran isomers in Suzuki coupling is a critical consideration for synthetic chemists. The clear preference for reaction at the α-positions (C2 and C5) over the β-positions (C3 and C4) provides opportunities for regioselective synthesis, particularly with 2,5- and 2,3-dibromofuran. In contrast, the low reactivity of 3,4-dibromofuran presents a significant synthetic challenge that may require the exploration of alternative coupling strategies or the development of more potent catalytic systems. The experimental protocols and reactivity trends outlined in this guide serve as a valuable resource for researchers aiming to utilize dibromofurans as versatile building blocks in the synthesis of complex organic molecules.
References
A Comparative Guide to the Synthetic Utility of Methyl 4,5-dibromo-2-furoate and Other Dihalofurans
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted furans are pivotal building blocks for the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Among these, dihalofurans serve as versatile precursors, offering two reactive sites for sequential and regioselective functionalization. This guide provides an objective comparison of methyl 4,5-dibromo-2-furoate with other dihalofuran isomers in common palladium-catalyzed cross-coupling reactions, supported by available experimental data. Detailed experimental protocols for key transformations are also presented to facilitate practical application in a research and development setting.
At a Glance: Reactivity and Regioselectivity of Dihalofurans
The synthetic utility of a dihalofuran is largely dictated by the relative reactivity of its carbon-halogen bonds in cross-coupling reactions. This reactivity is influenced by the nature of the halogen (I > Br > Cl) and the electronic and steric environment of the substitution site. In the furan ring, the α-positions (C2 and C5) are generally more electronically activated and susceptible to oxidative addition by a palladium catalyst compared to the β-positions (C3 and C4).
This compound , with bromine atoms at the C4 and C5 positions, presents a unique reactivity profile. The presence of the electron-withdrawing methyl ester at the C2 position influences the electron density of the furan ring, which in turn affects the regioselectivity of cross-coupling reactions.
This guide will focus on the comparative performance of this compound and other representative dihalofurans in Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions.
Performance Comparison in Cross-Coupling Reactions
The choice of dihalofuran isomer can significantly impact reaction outcomes, including yield and regioselectivity. The following tables summarize available data and established trends for the performance of various dihalofurans in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The regioselectivity in dihalofurans is influenced by both electronic and steric factors.
| Dihalofuran Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Position of Reaction | Reference |
| Ethyl 2,5-dibromo-3-furoate | 4-Pyridylboronic acid pinacol ester | Not specified | Not specified | Not specified | Not specified | High | C5 | [1] |
| 2,4-Dibromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Moderate | C2 (preferential) | Inferred from general reactivity |
| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Not specified | High | C5 | [2] |
Analysis: For 2,5-dihalofurans, substituents at the C3 position can exert steric hindrance, directing the coupling to the C5 position.[1] In the case of 2,4-dibromofuran, the higher electrophilicity of the C2 position generally leads to preferential reaction at this site. For substrates analogous to this compound, such as 4,5-dibromothiophene-2-carboxaldehyde, the reaction is observed to proceed at the C5 position.[2]
Heck Reaction
The Heck reaction provides a powerful means to introduce vinyl substituents. The regioselectivity is primarily governed by the electronic properties of the C-X bond.
| Dihalofuran Substrate | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Position of Reaction | Reference |
| 2,4-Dibromofuran | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | Good | C2 (preferential) | Inferred from general reactivity |
| Aryl Bromides (general) | Activated Alkenes | Pd(OAc)₂ | Et₃N | DMF/MeCN | 80-140 | Good to Excellent | - | [3][4] |
Analysis: In dihalofurans such as 2,4-dibromofuran, the C2-Br bond is more susceptible to oxidative addition than the C4-Br bond, leading to preferential vinylation at the C2 position. This is a general trend observed in the Heck reaction of various dihaloheterocycles.[3]
Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing alkynyl moieties. Similar to the Heck reaction, its regioselectivity is dictated by the relative reactivity of the C-X bonds.
| Dihalofuran Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Position of Reaction | Reference |
| 2,4-Dibromofuran | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | High | C2 | [5] |
| Perbromofuran | Terminal Alkynes | Not specified | Not specified | Not specified | Not specified | Good | C2 and C5 | [6] |
Analysis: For 2,4-dibromofuran, the Sonogashira coupling occurs selectively at the more reactive C2 position.[5] In the case of perbromofuran, double coupling at both the C2 and C5 positions can be achieved.[6] This suggests that for this compound, the C5 position would be the primary site of reaction.
Stille Coupling
The Stille coupling offers a versatile method for C-C bond formation with the advantage of being tolerant to a wide range of functional groups.
| Dihalofuran Substrate | Organostannane | Catalyst System | Solvent | Temp (°C) | Yield (%) | Position of Reaction | Reference |
| Dihaloarenes (general) | Aryl/Vinylstannanes | Pd(PPh₃)₄ | Toluene/DMF | 80-110 | Good to Excellent | - | [7][8][9] |
Analysis: While specific comparative data for dihalofurans in the Stille coupling is limited in the searched literature, the general principles of reactivity apply. The more reactive C-X bond (C-I > C-Br) and the more electrophilic carbon position will preferentially undergo coupling. For this compound, the C5 position is expected to be more reactive than the C4 position.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these synthetic methods.
General Procedure for Suzuki-Miyaura Coupling of Dihalofurans
Objective: To achieve regioselective mono-arylation of a dihalofuran.
Materials:
-
Dihalofuran (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Ethanol/H₂O or Dioxane/H₂O)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried reaction vessel, add the dihalofuran, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of Dihalofurans
Objective: To achieve regioselective mono-alkynylation of a dihalofuran.
Materials:
-
Dihalofuran (e.g., 2,4-dibromofuran) (1.0 eq)
-
Terminal alkyne (1.0 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, DIPA, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent, followed by the dihalofuran, terminal alkyne, and base.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Visualizing Synthetic Strategies
Understanding the logic of regioselectivity and the experimental workflow is crucial for designing effective synthetic routes.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bilder.buecher.de [bilder.buecher.de]
- 4. Heck Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthetic Routes for Proximicin Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative synthetic routes to key precursors of proximicins, a family of anticancer and antibiotic compounds. The core of these molecules is a substituted 4-aminofuran-2-carboxylic acid moiety. Efficient access to this precursor is crucial for the synthesis of proximicin analogs and the exploration of their therapeutic potential. This document outlines and contrasts two prominent synthetic strategies: the route developed by Süssmuth and coworkers and a green chemistry approach utilizing a chitin-derived starting material from the Sperry research group. Additionally, the classical Paal-Knorr furan synthesis is presented as a fundamental alternative for constructing the furan ring.
Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for the synthesis of the key intermediate, methyl 4-(tert-butoxycarbonylamino)furan-2-carboxylate, via two distinct pathways.
Table 1: The Süssmuth Route
This route begins with a multi-step synthesis starting from commercially available materials to construct the furan ring, followed by the introduction of the amino group.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Bromination | Methyl 2-furoate | NBS, AIBN, CCl4 | Methyl 5-bromofuran-2-carboxylate | 85 |
| 2 | Nitration | Methyl 5-bromofuran-2-carboxylate | HNO3, Ac2O | Methyl 5-bromo-4-nitrofuran-2-carboxylate | 61 |
| 3 | Reduction | Methyl 5-bromo-4-nitrofuran-2-carboxylate | SnCl2·2H2O, EtOH | Methyl 4-amino-5-bromofuran-2-carboxylate | 75 |
| 4 | Boc Protection | Methyl 4-amino-5-bromofuran-2-carboxylate | Boc2O, Et3N, CH2Cl2 | Methyl 5-bromo-4-(tert-butoxycarbonylamino)furan-2-carboxylate | 92 |
| 5 | Debromination | Methyl 5-bromo-4-(tert-butoxycarbonylamino)furan-2-carboxylate | H2, Pd/C, Et3N, EtOAc | Methyl 4-(tert-butoxycarbonylamino)furan-2-carboxylate | 95 |
Table 2: The Sperry "Green" Route
This approach utilizes a renewable starting material, 3-acetamido-5-acetylfuran (3A5AF), derived from chitin, offering a more sustainable pathway.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Haloform Reaction | 3-Acetamido-5-acetylfuran (3A5AF) | NaOH, Br2 | 5-Acetamidofuran-2-carboxylic acid | 85 |
| 2 | Esterification | 5-Acetamidofuran-2-carboxylic acid | SOCl2, MeOH | Methyl 5-acetamidofuran-2-carboxylate | 98 |
| 3 | Hofmann Rearrangement | Methyl 5-acetamidofuran-2-carboxylate | PhI(OAc)2, KOH, MeOH | Methyl 5-(methoxycarbonylamino)furan-2-carboxylate | 70 |
| 4 | Boc Protection | Methyl 5-aminofuran-2-carboxylate (from hydrolysis) | Boc2O, aq. NaOH, Dioxane | Methyl 5-(tert-butoxycarbonylamino)furan-2-carboxylate | Not specified |
| 5 | Curtius Rearrangement (Alternative to Hofmann) on 4-azido precursor | 4-Azidofuran-2-carboxylic acid | DPPA, t-BuOH | Methyl 4-(tert-butoxycarbonylamino)furan-2-carboxylate | 65 (over 2 steps) |
Experimental Protocols
Key Experiment from the Süssmuth Route: Step 5 - Debromination
To a solution of methyl 5-bromo-4-(tert-butoxycarbonylamino)furan-2-carboxylate (1.0 g, 2.87 mmol) in ethyl acetate (20 mL) was added triethylamine (0.44 mL, 3.16 mmol) and 10% palladium on charcoal (100 mg). The reaction mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The mixture was then filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, ethyl acetate/hexanes 1:4) to afford methyl 4-(tert-butoxycarbonylamino)furan-2-carboxylate as a white solid (0.74 g, 95% yield).
Key Experiment from the Sperry "Green" Route: Step 1 - Haloform Reaction
To a stirred solution of 3-acetamido-5-acetylfuran (3A5AF) (1.0 g, 5.98 mmol) in 1,4-dioxane (20 mL) and water (10 mL) at 0 °C was added a freshly prepared solution of sodium hypobromite [prepared by adding bromine (1.15 mL, 22.4 mmol) to a solution of sodium hydroxide (3.59 g, 89.7 mmol) in water (30 mL) at 0 °C]. The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction was quenched by the addition of a saturated aqueous solution of sodium thiosulfate (20 mL). The aqueous layer was acidified to pH 2 with concentrated HCl and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 5-acetamidofuran-2-carboxylic acid as a pale yellow solid (0.86 g, 85% yield), which was used in the next step without further purification.
General Protocol for Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis provides a general method for the formation of furan rings from 1,4-dicarbonyl compounds. A typical procedure involves the acid-catalyzed cyclization and dehydration of the dicarbonyl compound. For the synthesis of a substituted furan, the appropriate 1,4-dicarbonyl precursor would be dissolved in a suitable solvent such as toluene or acetic acid. A catalytic amount of a strong acid, for instance, p-toluenesulfonic acid or sulfuric acid, is added. The reaction mixture is then heated to reflux, typically for several hours, with continuous removal of water, often using a Dean-Stark apparatus. After completion of the reaction, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography. The yields for this reaction are generally moderate to high, depending on the specific substrates used.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes.
A Comparative Guide to Validating Cross-Coupling Product Structures by NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in the synthesis of novel organic molecules, the unambiguous validation of a product's structure is a critical, non-negotiable step. This is particularly true for widely used C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling. While several analytical techniques can provide evidence of a successful reaction, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled level of structural detail, enabling definitive confirmation.
This guide provides an objective comparison of NMR spectroscopy with other common analytical methods for the validation of cross-coupling products. It includes a detailed breakdown of the quantitative performance of these techniques, a comprehensive experimental protocol for NMR analysis, and a step-by-step guide to interpreting the resulting spectra to unequivocally confirm the desired molecular structure.
Performance Comparison of Analytical Techniques
The choice of analytical technique for product validation depends on a variety of factors, including the specific information required, the sample properties, and available instrumentation. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are invaluable for assessing purity and confirming molecular weight, NMR spectroscopy excels at providing a detailed atomic-level map of the molecular structure.
| Parameter | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Non-destructive analysis based on nuclear spin properties in a magnetic field. | Separation by polarity, detection by UV absorbance or other methods. | Separation by volatility and polarity, detection by mass-to-charge ratio. |
| Information Provided | Detailed atomic-level structural information (connectivity, stereochemistry), quantitative analysis (purity). | Retention time, purity, quantitative analysis. Limited structural information from UV spectra. | Retention time, molecular weight, fragmentation pattern. |
| Sample Requirements | 5-10 mg of purified sample dissolved in 0.6-0.7 mL of deuterated solvent.[1] | Soluble in a suitable mobile phase. | Volatile and thermally stable. |
| Limit of Detection (LOD) | ~5 µM for small molecules.[2] | ~0.1 - 1 µg/mL.[2] | ~0.005 ppm for similar compounds.[2] |
| Limit of Quantification (LOQ) | Typically in the low milligram range. | Can be in the ng/mL to µg/mL range depending on the detector. | Can be in the pg/mL to ng/mL range. |
| Typical Analysis Time | 1D NMR: 5-15 mins. 2D NMR: 1-12 hours. | 10-60 minutes per sample. | 10-60 minutes per sample. |
| Cost per Sample | Higher, due to instrumentation and cryogen costs. | Lower than NMR. | Generally lower than NMR, but can vary. |
| Key Advantage | Unambiguous structure elucidation and confirmation of C-C bond formation. | High-throughput purity analysis. | High sensitivity and molecular weight determination. |
| Key Limitation | Lower sensitivity compared to MS. Can be complex to interpret for molecules with overlapping signals.[1] | Does not provide detailed structural information. | Not suitable for non-volatile or thermally labile compounds. |
Visualizing the Validation Workflow
The process of validating a cross-coupling product using NMR spectroscopy can be visualized as a systematic workflow, starting from the completed reaction to the final confirmation of the structure.
Caption: A generalized workflow for the validation of a cross-coupling product using NMR spectroscopy.
Detailed Experimental Protocol: 2D NMR Analysis of a Suzuki Coupling Product
This protocol outlines the steps for the structural validation of a hypothetical Suzuki coupling product, 4-phenyltoluene, using a standard 400 MHz NMR spectrometer.
1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified 4-phenyltoluene.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. 1D NMR Acquisition
-
¹H NMR: Acquire a standard 1D proton NMR spectrum. This is crucial for checking the sample concentration, purity, and for setting the spectral width for the 2D experiments.
-
¹³C NMR: Acquire a standard 1D carbon NMR spectrum. This provides the carbon chemical shifts and helps in the final assignment.
3. 2D NMR Acquisition
The following are typical parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpmf (or a similar gradient-selected COSY sequence).
-
Spectral Width (F2 and F1): Set to cover all proton signals (e.g., 0-10 ppm).
-
Data Points (F2): 2048.
-
Number of Increments (F1): 256.
-
Number of Scans: 2-4.
-
Relaxation Delay: 1.5-2.0 s.
-
Acquisition Time: ~10-20 minutes.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2 (or a similar multiplicity-edited, gradient-selected HSQC sequence).
-
¹H Spectral Width (F2): Same as the ¹H NMR spectrum.
-
¹³C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-160 ppm).
-
Data Points (F2): 1024.
-
Number of Increments (F1): 256.
-
Number of Scans: 4-8.
-
Relaxation Delay: 1.5 s.
-
Acquisition Time: ~30-60 minutes.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf (or a similar gradient-selected HMBC sequence).
-
¹H Spectral Width (F2): Same as the ¹H NMR spectrum.
-
¹³C Spectral Width (F1): Same as the ¹³C NMR spectrum.
-
Data Points (F2): 2048.
-
Number of Increments (F1): 256.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1.5 s.
-
Long-range Coupling Delay (d6): Optimized for a long-range J-coupling of 8 Hz.
-
Acquisition Time: ~1-2 hours.
-
4. Data Processing
-
Fourier Transform: Apply Fourier transformation to both dimensions of the 2D data.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate peak picking and integration.
-
Referencing: Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Step-by-Step Interpretation of 2D NMR Data for Structure Validation
The key to validating a cross-coupling product is to unambiguously confirm the formation of the new C-C bond. This is achieved by systematically analyzing the 2D NMR data.
Caption: The logical progression of interpreting 2D NMR data for structural validation.
Step 1: Analyze the COSY Spectrum
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[3] For a biaryl product, this allows you to identify the spin systems within each aromatic ring. For 4-phenyltoluene, you would expect to see correlations between the protons on the toluene ring and separately between the protons on the phenyl ring.
Step 2: Analyze the HSQC Spectrum
The HSQC spectrum correlates each proton with the carbon it is directly attached to.[4] By combining the information from the ¹H and COSY spectra, you can now assign the chemical shifts of the protonated carbons in each ring. For example, once a proton is assigned, the carbon it correlates to in the HSQC spectrum is also assigned.[5]
Step 3: Analyze the HMBC Spectrum – The Key to Confirmation
The HMBC spectrum shows correlations between protons and carbons over two to three bonds.[4] This is the crucial experiment for confirming the C-C bond formed during the cross-coupling reaction. To confirm the structure of 4-phenyltoluene, you would look for a correlation between a proton on one ring and the carbon on the other ring to which it is attached. For example, a proton ortho to the newly formed C-C bond on the phenyl ring should show a correlation to the carbon atom of the toluene ring that is part of the new C-C bond. The presence of this cross-peak is definitive evidence of the C-C bond formation.
By following this systematic approach of data acquisition and interpretation, researchers can confidently validate the structures of their cross-coupling products, ensuring the integrity of their synthetic work and the reliability of their findings.
References
Comparing the efficiency of different palladium catalysts for furan coupling
A Comparative Guide to the Efficiency of Palladium Catalysts for Furan Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of furan-containing molecules is crucial for advancing new pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are a cornerstone of this synthetic effort, offering versatile methods for forming carbon-carbon and carbon-heteroatom bonds with the furan scaffold.[1] This guide provides a comparative analysis of different palladium catalysts used in various furan coupling reactions, supported by experimental data from the literature to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst in furan coupling is highly dependent on the specific reaction type, substrates, and reaction conditions. Below is a summary of quantitative data for different palladium catalysts in several key coupling reactions involving furan derivatives. Direct comparison of performance metrics like Turnover Number (TON) and Turnover Frequency (TOF) can be challenging due to variations in experimental conditions across different studies.[2]
Table 1: Palladium Catalyst Efficiency in Furan Synthesis via Alkylation-Cyclization
This table compares the performance of different palladium catalysts in the one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides.[3]
| Catalyst | Yield (%) | Temperature (°C) | Time (h) | Key Advantages & Limitations |
| PdCl₂(CH₃CN)₂ | 94 | 80 | 2 | Superior performance attributed to weakly coordinating acetonitrile ligands that stabilize the palladium center without obstructing active sites.[3] |
| Pd(OAc)₂ | 80 | 80 | 6 | Bidentate acetate ligands create a more crowded coordination environment, potentially hindering substrate access and slowing the reaction.[3] |
| Pd(acac)₂ | 63 | 80 | 6 | Acetylacetonate ligands also create a more crowded environment around the palladium center.[3] |
Table 2: Palladium Precursor Efficiency in Heck Arylation of 2,3-Dihydrofuran
The following data illustrates the conversion of iodobenzene in the Heck arylation of 2,3-dihydrofuran using different palladium precursors in the presence of ionic liquids.[4]
| Palladium Precursor | Conversion of Iodobenzene (%) | Main Product Yield (%) | Reaction Conditions |
| [PdCl(allyl)]₂ | up to 74.5 | up to 59.2 | K₂CO₃ or NaOAc, CIL, DMF, 70°C, 2h |
| Pd₂(dba)₃ | Lower than [PdCl(allyl)]₂ | Not specified | K₂CO₃ or NaOAc, CIL, DMF, 70°C, 2h |
| Pd(acac)₂ | Lower than [PdCl(allyl)]₂ | Not specified | K₂CO₃ or NaOAc, CIL, DMF, 70°C, 2h |
| PdCl₂(cod) | Lower than [PdCl(allyl)]₂ | Not specified | K₂CO₃ or NaOAc, CIL, DMF, 70°C, 2h |
| PdCl₂(PhCN)₂ | Lower than [PdCl(allyl)]₂ | Not specified | K₂CO₃ or NaOAc, CIL, DMF, 70°C, 2h |
| PdCl₂(PPh₃)₂ | Lower than [PdCl(allyl)]₂ | Not specified | K₂CO₃ or NaOAc, CIL, DMF, 70°C, 2h |
Table 3: Comparison of Catalytic Systems in Direct C-H Arylation of Furans
This table highlights the efficiency of different palladium catalyst systems for the direct arylation of furan derivatives with aryl bromides.[5][6]
| Catalyst System | Catalyst Loading (mol%) | Yield Range (%) | Key Features |
| [Pd(C₃H₅)Cl]₂ / Tedicyp | 0.01 | Good | Tetradentate ligand provides a highly efficient catalyst, significantly more so than monodentate ligands.[6] |
| Pd-PEPPSI-NHC Complexes | 1 | 75-97 | Efficient pre-catalysts for cross-coupling via C-H activation of heteroarenes.[5] |
| Pd(OAc)₂ | 5 | 13-73 | One of the earlier systems used for this transformation.[6] |
| PdCl₂ / P(Cy)₃ | 5 / 10 | Good | Effective for coupling with a variety of aryl iodides.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key palladium-catalyzed furan coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Functionalized Furans[7][8]
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between a furan derivative and an aryl group.[7]
-
Reaction Setup : In an inert atmosphere, a reaction vessel is charged with the halo-furan (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a specific Pd(II) complex, 1-3 mol%), a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.), and a suitable ligand if required.[7][8]
-
Solvent Addition : A degassed solvent or solvent mixture (e.g., EtOH/H₂O, Dioxane/H₂O) is added.[7][8][9]
-
Reaction Execution : The mixture is heated and stirred at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-24 h) while monitoring the reaction progress by TLC or GC.[8][9]
-
Workup : Upon completion, the reaction is cooled to room temperature, and brine or water is added. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, diethyl ether).[8]
-
Purification : The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]
Protocol 2: General Procedure for Heck Arylation of 2,3-Dihydrofuran[4]
The Heck reaction enables the arylation of unsaturated compounds like dihydrofuran.[4]
-
Reaction Setup : Under a nitrogen atmosphere using standard Schlenk techniques, a Schlenk tube is charged with the base (e.g., K₂CO₃ or NaOAc, 4.34 mmol), the palladium precursor (e.g., [PdCl(allyl)]₂, 0.0356 mmol, 1 mol%), and the chiral ionic liquid (CIL) if used.
-
Reagent Addition : The solvent (e.g., DMF, 6 mL), iodobenzene (0.4 mL, 3.57 mmol), 2,3-dihydrofuran (0.7 mL, 8.59 mmol), and an internal standard (mesitylene, 0.15 mL) are added.
-
Reaction Execution : The reaction mixture is heated to 70 °C and stirred for 2 hours.
-
Workup : The reaction is quenched with water (5 mL), and the organic products are extracted with diethyl ether (3 x 5 mL).
Visualizing Catalytic Cycles
Understanding the underlying mechanisms is key to optimizing reaction conditions. The following diagrams illustrate the generally accepted catalytic cycles for common palladium-catalyzed coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters | MDPI [mdpi.com]
- 4. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Reactivity of Methyl 4,5-dibromo-2-furoate and Methyl 2,3-dibromofuroate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted furans serve as pivotal building blocks for the synthesis of a wide array of biologically active molecules and functional materials. Among these, dibrominated furan derivatives are particularly valuable due to their potential for selective functionalization. This guide provides a comparative analysis of the reactivity of two constitutional isomers: methyl 4,5-dibromo-2-furoate and methyl 2,3-dibromofuroate. The discussion will focus on their behavior in key synthetic transformations, including palladium-catalyzed cross-coupling, nucleophilic substitution, and metal-halogen exchange reactions. While direct comparative studies are limited, this guide consolidates available experimental data and provides a theoretical framework to understand their differential reactivity.
General Reactivity Profile
The reactivity of the bromine atoms on the furan ring is significantly influenced by the position of the electron-withdrawing methyl ester group (-CO₂Me) and the inherent electronic properties of the furan ring. The ester group deactivates the furan ring towards electrophilic attack but activates it for nucleophilic substitution and metal-halogen exchange. The relative positions of the bromine atoms dictate the regioselectivity of these reactions.
This compound possesses bromine atoms at the C4 and C5 positions. The C5-Br bond is generally considered more reactive in palladium-catalyzed cross-coupling reactions due to its position adjacent to the furan oxygen, which influences the electronic environment.
Methyl 2,3-dibromofuroate , on the other hand, has bromine atoms at the C2 and C3 positions. The C2 position is part of the ester functionality, and the C3-Br bond is adjacent to it. The proximity of the electron-withdrawing ester group is expected to have a pronounced effect on the reactivity of the C3-Br bond.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl, making dibromofurans excellent substrates. The regioselectivity of the coupling is determined by the electronic and steric environment of the carbon-halogen bonds.
For This compound , the C5-Br bond is typically more reactive towards oxidative addition to the palladium(0) catalyst. This is attributed to the electronic influence of the adjacent oxygen atom and potentially less steric hindrance compared to the C4 position.
For methyl 2,3-dibromofuroate , predicting the regioselectivity is more complex. The C2 position is part of the ester, and direct coupling at this position is not feasible. Therefore, reaction would occur at the C3-Br bond. The electron-withdrawing nature of the adjacent ester group at C2 would likely influence the reactivity of the C3-Br bond.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Compound | Reactive Position | Expected Product (with Phenylboronic Acid) | Catalyst System (Typical) | Reference |
| This compound | C5 | Methyl 4-bromo-5-phenyl-2-furoate | Pd(PPh₃)₄, Na₂CO₃ | General knowledge of furan reactivity |
| Methyl 2,3-dibromofuroate | C3 | Methyl 2-bromo-3-phenyl-2-furoate | Pd(PPh₃)₄, Na₂CO₃ | Inferred from general principles |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Dibromofurans
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
Dibromofuran derivative (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the dibromofuran, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Nucleophilic Substitution Reactions
The bromine atoms on the furan ring can be displaced by nucleophiles, although this generally requires activation by the electron-withdrawing ester group. The position of the bromine atom relative to the ester group is a key factor in determining reactivity.
In This compound , both bromine atoms are relatively remote from the ester group, and nucleophilic aromatic substitution (SNAAr) is expected to be slow.
For methyl 2,3-dibromofuroate , the C3-Br bond is vinylogous to the ester carbonyl, which could enhance its reactivity towards nucleophilic attack compared to the C4 and C5 positions in the other isomer. However, direct nucleophilic substitution on sp²-hybridized carbons is generally less favorable than on sp³-hybridized carbons.
Table 2: Predicted Reactivity in Nucleophilic Substitution
| Compound | More Reactive Position | Rationale |
| This compound | C5 | Electronic influence of furan oxygen. |
| Methyl 2,3-dibromofuroate | C3 | Activation by the adjacent electron-withdrawing ester group. |
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
This protocol is a general guideline and may require optimization.
Materials:
-
Dibromofuran derivative (1.0 eq)
-
Amine (2.0-3.0 eq)
-
Solvent (e.g., DMSO, DMF, or a high-boiling alcohol)
-
Optional: Base (e.g., K₂CO₃, Et₃N) if the amine salt is used or to neutralize liberated HBr.
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser, dissolve the dibromofuran in the chosen solvent.
-
Add the amine and, if necessary, the base.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Caption: Simplified pathway for nucleophilic aromatic substitution.
Metal-Halogen Exchange (Lithiation)
Lithiation of dibromofurans using organolithium reagents like n-butyllithium (n-BuLi) is a common strategy for generating furan-based organometallic intermediates, which can then be trapped with various electrophiles. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substitution pattern of the furan.
For This compound , lithiation is expected to occur preferentially at the C5 position. This is because the furan oxygen can direct the lithiation to the adjacent C5 position, and the resulting lithiated species is more stable.
In the case of methyl 2,3-dibromofuroate , the C3-Br bond is likely to undergo metal-halogen exchange. The directing effect of the ester group at C2 would favor lithiation at the adjacent C3 position.
Table 3: Predicted Regioselectivity of Lithiation
| Compound | Predicted Site of Lithiation | Rationale |
| This compound | C5 | Directing effect of the furan oxygen. |
| Methyl 2,3-dibromofuroate | C3 | Directing effect of the adjacent ester group. |
Experimental Protocol: General Procedure for Lithiation and Quenching with an Electrophile
Caution: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.
Materials:
-
Dibromofuran derivative (1.0 eq)
-
Organolithium reagent (e.g., n-BuLi, 1.0-1.1 eq)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Electrophile (e.g., CO₂, DMF, Aldehyde, 1.1-1.5 eq)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the dibromofuran and dissolve it in the anhydrous solvent.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent dropwise, maintaining the low temperature.
-
Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete metal-halogen exchange.
-
Add the electrophile to the solution of the lithiated furan at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Experimental workflow for a lithiation-electrophile quench sequence.
Conclusion
The reactivity of this compound and methyl 2,3-dibromofuroate is dictated by the interplay of electronic and steric factors governed by the positions of the bromine atoms relative to the methyl ester group and the furan oxygen. While direct comparative experimental data is scarce, a qualitative understanding of their reactivity can be inferred from established principles of organic chemistry.
-
In Suzuki-Miyaura coupling , this compound is expected to react preferentially at the C5 position. Methyl 2,3-dibromofuroate would react at the C3 position.
-
For nucleophilic substitution , the C3-Br bond in methyl 2,3-dibromofuroate is predicted to be more activated due to its proximity to the electron-withdrawing ester group.
-
Lithiation is anticipated to be regioselective for both isomers, occurring at C5 for this compound and at C3 for methyl 2,3-dibromofuroate, guided by the directing effects of the furan oxygen and the ester group, respectively.
This guide provides a foundational understanding to aid researchers in designing synthetic strategies utilizing these versatile dibrominated furan building blocks. Further experimental investigation is warranted to provide quantitative comparisons and to fully elucidate the reactivity profiles of these two isomers.
Scaling the Synthesis: A Comparative Guide to Reactions of Methyl 4,5-dibromo-2-furoate
For researchers and professionals in the fast-paced world of drug development and chemical synthesis, the scalability of a reaction is a critical factor in the viability of a synthetic route. Methyl 4,5-dibromo-2-furoate, a versatile building block, offers multiple reaction sites for the synthesis of complex molecules. However, understanding the scalability of its transformations is key to its effective implementation in larger-scale production. This guide provides an objective comparison of common reactions involving this compound, with a focus on scalability and supporting experimental data from related systems.
Common Transformations and Scalability Considerations
This compound is an attractive starting material for generating highly substituted furan derivatives, which are prevalent in many biologically active compounds. The two bromine atoms at positions 4 and 5, along with the methyl ester at position 2, provide a scaffold for a variety of chemical modifications, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the 4- and 5-positions.
Stille Coupling: The Stille reaction offers an alternative C-C bond-forming method, particularly useful when the coupling partner is sensitive to the basic conditions often employed in Suzuki couplings.
The scalability of these cross-coupling reactions is influenced by several factors:
-
Catalyst Loading and Cost: Palladium catalysts can be expensive, and minimizing the catalyst loading is a primary concern for large-scale synthesis. High-efficiency catalysts and ligands are crucial.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures reduce energy consumption and can minimize the formation of byproducts.
-
Solvent and Base Selection: The choice of solvent and base impacts reaction kinetics, product solubility, and ease of workup and purification. On a large scale, factors like solvent toxicity, cost, and recyclability become significant.
-
Purification: Removal of residual palladium and tin (from Stille couplings) to meet regulatory requirements for active pharmaceutical ingredients (APIs) can be a major challenge in scaling up.
Comparative Analysis: Synthetic Alternatives
One common alternative approach is to start with a less functionalized furan and introduce the desired substituents sequentially. For instance, one could begin with 2-furoic acid or its methyl ester and perform sequential bromination and cross-coupling.
| Parameter | Route A: Starting with this compound | Route B: Sequential Functionalization of Methyl 2-furoate |
| Starting Material | This compound | Methyl 2-furoate |
| Number of Steps | Fewer steps for difunctionalization | More steps, requiring isolation of intermediates |
| Control of Regioselectivity | Can be challenging to achieve selective mono-functionalization | Stepwise approach allows for precise control of substituent placement |
| Scalability Concerns | Cost and removal of palladium/tin from difunctionalized product | Handling of hazardous brominating agents on a large scale; multiple unit operations |
| Overall Yield | Potentially higher for difunctionalized products in a single step | Cumulative yield over multiple steps may be lower |
Experimental Protocols
The following are generalized protocols for key reactions. Researchers should optimize these conditions for their specific substrates and scale.
General Protocol for Suzuki-Miyaura Coupling of a Dibromo-furan
Materials:
-
This compound
-
Arylboronic acid (1.1-2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, inerted reaction vessel, add the dibromofuran, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Large-Scale Bromination
Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
Furan substrate
-
Bromine or N-Bromosuccinimide (NBS)
-
Solvent (e.g., Dichloromethane, Acetic Acid)
Procedure:
-
Dissolve the furan substrate in the chosen solvent in a suitable reactor.
-
Cool the mixture to the desired temperature (e.g., 0-10 °C).
-
Slowly add a solution of bromine or NBS in the same solvent, maintaining the temperature.
-
Stir the reaction until completion (monitor by GC or HPLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Perform an aqueous workup and isolate the product.
Visualizing the Workflows
A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions on Polyhalogenated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Buchwald-Hartwig—on polyhalogenated heterocycles. The objective is to offer a clear, data-driven comparison of their performance, with a focus on regioselectivity and reaction efficiency. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key reactions, and visualizes the catalytic cycles to aid in understanding the underlying mechanisms.
Introduction to Cross-Coupling on Polyhalogenated Heterocycles
Polyhalogenated heterocycles are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The selective functionalization of these substrates through cross-coupling reactions allows for the construction of complex molecular architectures. The regioselectivity of these reactions is a critical aspect, often governed by the electronic and steric environment of the carbon-halogen bonds. Generally, for pyridine-based systems, the order of reactivity for oxidative addition, the selectivity-determining step, is C2 > C4 > C3. However, this selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.
Comparison of C-C Coupling Reactions: Suzuki-Miyaura vs. Stille Coupling
This section compares the Suzuki-Miyaura and Stille couplings for the mono-arylation of 2,4-dibromopyridine. Both reactions are powerful tools for forming carbon-carbon bonds, but they differ in their reagents, tolerance to functional groups, and byproducts.
Quantitative Data Comparison
| Reaction | Substrate | Reagent | Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Regioselectivity (C2:C4) |
| Suzuki-Miyaura | 2,4-Dibromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 2-Phenyl-4-bromopyridine | ~70-85 | >95:5[1] |
| Stille | 2,4-Dibromopyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ / CuI | - | Dioxane | 100 | 16 | 2-Phenyl-4-bromopyridine | ~60-75 | >95:5[2] |
Experimental Protocols
Suzuki-Miyaura Coupling of 2,4-Dibromopyridine: [3][4]
A flame-dried Schlenk flask is charged with 2,4-dibromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with argon three times. A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added via syringe. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenyl-4-bromopyridine.
Stille Coupling of 2,4-Dibromopyridine: [2][5][6]
To a flame-dried Schlenk flask under an argon atmosphere are added 2,4-dibromopyridine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%). Anhydrous dioxane (5 mL) is added, followed by tributyl(phenyl)stannane (1.1 mmol) via syringe. The reaction mixture is heated to 100 °C and stirred for 16 hours. Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether. The mixture is then washed with a saturated aqueous solution of KF to remove tin byproducts, followed by brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography on silica gel to yield 2-phenyl-4-bromopyridine.
Catalytic Cycles
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to the Synthesis of Proximicin Precursors: A Cost-Benefit Analysis of Methyl 4,5-dibromo-2-furoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel pharmaceuticals often hinges on the efficient and cost-effective production of key intermediates. In the development of the promising proximicin class of anti-cancer and antibiotic agents, the formation of the central 4-aminofuran-2-carboxylic acid core is a critical step. This guide provides a comprehensive cost-benefit analysis of utilizing Methyl 4,5-dibromo-2-furoate as a starting material for this core, comparing it with a prominent alternative synthetic strategy: a copper-catalyzed amidation route. This objective comparison, supported by experimental data and detailed protocols, aims to inform strategic decisions in the synthesis and development of furan-based drug candidates.
Executive Summary
The traditional synthetic pathway to the 4-aminofuran-2-carboxylate moiety of proximicins often employs this compound. This approach involves a two-step process of amination followed by de-bromination. While a viable route, it is associated with the use of a relatively expensive starting material and a palladium catalyst. An alternative, more recent strategy involves a direct copper-catalyzed amidation of a simpler furoate derivative, offering a potentially more cost-effective and streamlined approach. This guide will dissect both methodologies, presenting a clear comparison of their respective costs, yields, and procedural complexities.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear and objective comparison, the following tables summarize the key quantitative data for the two primary synthetic routes to the pivotal intermediate, Methyl 4-(tert-butoxycarbonyl)amino-2-furoate.
Table 1: Cost Analysis of Key Reagents
| Reagent | Supplier Example | Price (USD) - 1 kg | Price (USD) - 25 g |
| Route 1: Dibromination Route | |||
| This compound | Varies | High (Bulk quote required) | ~$350 |
| tert-Butyl carbamate | Sigma-Aldrich | ~$384 | ~$18.53[1][2] |
| Palladium Catalyst (e.g., Pd(OAc)2) | Varies | High (Price on request) | ~$100-200 |
| Route 2: Copper-Catalyzed Amidation | |||
| Methyl 2-furoate | Sigma-Aldrich | ~$224[3] | ~$33 |
| tert-Butyl carbamate | Sigma-Aldrich | ~$384 | ~$18.53[1][2] |
| Copper(I) iodide (CuI) | GTI Laboratory Supplies | ~$70[4] | ~$30[5] |
Table 2: Comparative Synthesis Data
| Parameter | Route 1: Dibromination Route (via Buchwald-Hartwig Amination) | Route 2: Copper-Catalyzed Amidation |
| Starting Material | This compound | Methyl 2-furoate |
| Key Transformation | Palladium-catalyzed amination followed by debromination | Direct copper-catalyzed amidation |
| Reported Overall Yield | Moderate to Good (Specific data for this exact sequence is limited in public literature) | Good |
| Number of Steps (to key intermediate) | 2 | 3 |
| Catalyst Cost | High (Palladium-based) | Low (Copper-based) |
| Starting Material Cost | High | Low |
| Procedural Complexity | Requires inert atmosphere and careful handling of palladium catalyst. | Generally more straightforward and tolerant of air and moisture. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing synthetic routes. Below are the generalized experimental protocols for the key transformations in both synthetic pathways.
Route 1: Synthesis of Methyl 4-(tert-butoxycarbonyl)amino-2-furoate from this compound (Hypothetical Protocol based on Buchwald-Hartwig Amination)
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.
Step 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), tert-butyl carbamate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene and a strong base (e.g., sodium tert-butoxide, 2.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)-2-furoate.
Step 2: Debromination
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol.
-
Add a palladium catalyst on carbon (Pd/C, 10 mol%) and a base (e.g., triethylamine).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography to yield Methyl 4-((tert-butoxycarbonyl)amino)-2-furoate.
Route 2: Synthesis of Methyl 4-(tert-butoxycarbonyl)amino-2-furoate via Copper-Catalyzed Amidation
This protocol is based on the efficient synthesis of proximicin precursors as reported in the literature.[6][7]
Step 1: Synthesis of Methyl 4-nitro-2-furoate
Step 2: Reduction of the Nitro Group
-
Dissolve Methyl 4-nitro-2-furoate in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalyst such as palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere at room temperature until the reduction is complete.
-
Filter the catalyst and concentrate the solvent to obtain Methyl 4-amino-2-furoate.
Step 3: Boc-Protection
-
Dissolve Methyl 4-amino-2-furoate in a suitable solvent like dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield Methyl 4-((tert-butoxycarbonyl)amino)-2-furoate.
Mandatory Visualization
To visually represent the logical flow of the two synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway starting from this compound.
References
- 1. 氨基甲酸叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-焦性粘液酸メチル ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 6. Efficient synthesis and biological evaluation of proximicins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium Based Catalysts [fuelcellstore.com]
Spectroscopic Validation of Intermediates in Multi-Step Furan Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of furan-containing molecules, the ability to validate and characterize reaction intermediates is paramount for mechanistic understanding and process optimization. This guide provides a comparative analysis of spectroscopic techniques used to identify and characterize transient species in two classical multi-step furan syntheses: the Paal-Knorr synthesis and the Feist-Benary synthesis. Furthermore, it presents alternative methodologies for furan synthesis, offering a broader perspective on available synthetic routes and their respective intermediate validation strategies.
Comparison of Furan Synthesis Methodologies and Intermediate Validation
The choice of synthetic route to a furan derivative is often dictated by the availability of starting materials, desired substitution patterns, and reaction conditions. The Paal-Knorr and Feist-Benary syntheses represent two of the most established methods, each proceeding through distinct intermediates. The spectroscopic validation of these intermediates, however, presents different challenges and opportunities.
| Feature | Paal-Knorr Synthesis | Feist-Benary Synthesis | Alternative Method: Rhodium-Catalyzed Cyclization |
| Starting Materials | 1,4-Dicarbonyl compounds | α-Halo ketones and β-dicarbonyl compounds | α-Diazo compounds and alkynes/acrylic acids |
| Key Intermediate(s) | Hemiacetal (often transient) | Aldol-type adduct (isolable) | Metalloradical or vinyl carbenoid intermediates (transient) |
| Intermediate Stability | Generally unstable and not isolated | Can be isolated and characterized | Highly reactive and transient |
| Primary Spectroscopic Validation Techniques for Intermediates | Primarily computational predictions of NMR and IR spectra; difficult to obtain experimental data. | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry | Primarily inferred from final product analysis and mechanistic studies. |
Spectroscopic Data of Key Intermediates
The direct spectroscopic observation and characterization of intermediates are crucial for confirming reaction pathways. Below is a summary of available and predicted spectroscopic data for the key intermediates in the Paal-Knorr and Feist-Benary syntheses.
Paal-Knorr Synthesis Intermediate: 2,5-Dihydroxy-tetrahydrofuran (Hemiacetal)
The hemiacetal intermediate in the Paal-Knorr synthesis is typically transient and not isolated under normal reaction conditions.[1] Therefore, experimental spectroscopic data is scarce. The data presented below is based on computational predictions and analysis of related stable analogs.
| Spectroscopic Technique | Predicted Data for 2,5-Dihydroxy-tetrahydrofuran |
| ¹H NMR | ~5.0-5.5 ppm (m, 2H, H-2, H-5), ~1.8-2.2 ppm (m, 4H, H-3, H-4), Variable (br s, 2H, -OH) |
| ¹³C NMR | ~95-105 ppm (C-2, C-5), ~30-40 ppm (C-3, C-4) |
| IR Spectroscopy (cm⁻¹) | ~3400-3200 (br, O-H stretch), ~2960-2850 (C-H stretch), ~1100-1000 (C-O stretch) |
| Mass Spectrometry (m/z) | Predicted molecular ion peak corresponding to the specific hemiacetal; fragmentation would likely involve loss of water. |
Feist-Benary Synthesis Intermediate: Aldol-Type Adduct
In contrast to the Paal-Knorr synthesis, the initial aldol-type adduct in the Feist-Benary synthesis can often be isolated and characterized.[2]
| Spectroscopic Technique | Experimental Data for a Representative Aldol Adduct |
| ¹H NMR | ~4.5-5.0 ppm (d, 1H, CH-OH), ~3.0-3.5 ppm (m, 1H, CH adjacent to carbonyl), ~2.0-2.5 ppm (m, protons α to carbonyls), Variable (br s, 1H, -OH) |
| ¹³C NMR | ~200-210 ppm (ketone C=O), ~170 ppm (ester C=O), ~70-80 ppm (CH-OH), ~50-60 ppm (CH adjacent to carbonyl) |
| IR Spectroscopy (cm⁻¹) | ~3500-3400 (br, O-H stretch), ~1730-1710 (C=O stretch, ketone and ester), ~2980-2850 (C-H stretch) |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the aldol adduct; fragmentation may show loss of water. |
Experimental Protocols
Detailed methodologies are essential for the reproducible spectroscopic analysis of reaction intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : If the intermediate is stable enough for isolation, dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For in-situ analysis of transient intermediates, the reaction is run directly in a deuterated solvent in an NMR tube, and spectra are acquired at various time points.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition : Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to elucidate the full structure of the intermediate.
-
Data Processing : Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For isolated solid intermediates, prepare a KBr pellet or a Nujol mull. For liquid or oily intermediates, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For in-situ analysis, an attenuated total reflectance (ATR) probe can be immersed directly into the reaction mixture.
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing : Perform a background subtraction to obtain the final spectrum of the sample.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the isolated intermediate in a suitable volatile solvent (e.g., methanol, acetonitrile). For direct analysis from a reaction mixture, techniques like atmospheric pressure chemical ionization (APCI) or direct analysis in real time (DART) can be employed.
-
Instrumentation : A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, often coupled with a chromatographic separation method (e.g., GC-MS or LC-MS).
-
Data Acquisition : Obtain the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.
Visualizing Synthesis Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the reaction mechanisms and experimental workflows.
Caption: Paal-Knorr Furan Synthesis Pathway.
Caption: Feist-Benary Furan Synthesis Pathway.
Caption: Spectroscopic Validation Workflow.
References
Safety Operating Guide
Proper Disposal of Methyl 4,5-dibromo-2-furoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. Methyl 4,5-dibromo-2-furoate, a halogenated organic compound, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for its proper disposal.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. The compound is harmful if swallowed (H302). Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
The globally harmonized system (GHS) precautionary statement P501 is associated with this chemical, indicating that the contents and container must be disposed of at an approved waste disposal plant. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.
Summary of Disposal and Safety Parameters
For quick reference, the following table summarizes the key information for the disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal contractor. |
| Waste Container | Use a designated, leak-proof, and chemically compatible container with a screw-top cap. The container should be clearly labeled. |
| Waste Segregation | Crucial: Segregate from non-halogenated organic waste, acids, bases, and oxidizers.[1][2][3] |
| Labeling | Label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[4] |
| Contaminated Materials | Any materials contaminated with this compound (e.g., gloves, weigh boats, absorbent pads) must be disposed of as hazardous waste. |
| Spill Cleanup | Use an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal as hazardous waste. |
| Temporary Storage | Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
-
Waste Collection:
-
Designate a specific, compatible waste container for halogenated organic waste. This container must be in good condition and have a tightly sealing lid.
-
As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[4]
-
Clearly list all constituents of the waste container on the label, including "this compound" and any solvents used. Do not use abbreviations.
-
-
Handling of Contaminated Materials:
-
Any disposable items that have come into direct contact with this compound, such as pipette tips, gloves, or absorbent paper, must be considered hazardous waste.
-
Place these contaminated items in a designated, sealed bag or container and then into the main halogenated waste container.
-
-
Decontamination of Non-Disposable Items:
-
For reusable glassware or equipment, triple-rinse with a suitable solvent (e.g., acetone or ethanol).
-
The solvent rinsate must be collected and disposed of as halogenated hazardous waste.
-
-
Storage and Final Disposal:
-
Keep the halogenated waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory, which should be a well-ventilated space with secondary containment.
-
Once the container is full or ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 4,5-dibromo-2-furoate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for Methyl 4,5-dibromo-2-furoate (CAS RN: 54113-41-6), a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Summary of Key Safety Information
| Property | Value | Reference |
| CAS Number | 54113-41-6 | --INVALID-LINK-- |
| Molecular Formula | C₆H₄Br₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 283.90 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow powder or crystal | --INVALID-LINK-- |
| Melting Point | 56-60 °C | --INVALID-LINK-- |
| Boiling Point | 110 °C at 0.8 mmHg | --INVALID-LINK-- |
| GHS Pictogram | GHS07 (Warning) | --INVALID-LINK-- |
| Hazard Statement | H302 (Harmful if swallowed) | --INVALID-LINK-- |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the nature of halogenated organic compounds, a comprehensive suite of personal protective equipment is mandatory.
-
Eye Protection : Chemical splash goggles are essential to protect the eyes from potential splashes.
-
Hand Protection : Wear chemical-resistant gloves. Given the lack of specific data for this compound, nitrile gloves are a common choice for many laboratory chemicals. However, for prolonged contact or when handling larger quantities, consulting a glove compatibility chart is recommended.
-
Body Protection : A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron is also advised.
-
Respiratory Protection : All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a chemical fume hood is operational and the work area is clean and free of clutter. Have a spill kit readily accessible.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within the chemical fume hood.
-
Use a spatula for transferring the solid material to minimize dust generation.
-
Close the container lid immediately after dispensing the required amount.
-
-
In Solution :
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during the dissolution process.
-
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used.
-
Wash hands with soap and water immediately after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation and Collection
-
Designated Waste Container : Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."
-
Solid Waste : Place any contaminated solid waste, such as used weighing paper, gloves, and paper towels, into the designated halogenated waste container.
-
Liquid Waste : Any solutions containing this compound should also be collected in the "Halogenated Organic Waste" container.
-
Empty Containers : The original container of this compound, even when empty, may contain residual chemical. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.
Disposal Procedure
-
Storage : Keep the halogenated waste container securely sealed and stored in a designated satellite accumulation area within the laboratory.
-
Pickup : Once the waste container is nearly full, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not overfill waste containers.
-
Documentation : Complete all necessary waste disposal paperwork accurately, identifying the contents as halogenated organic waste.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
